molecular formula C10H12BrNO3 B7891823 4-bromo-3,5-dimethoxy-N-methylbenzamide

4-bromo-3,5-dimethoxy-N-methylbenzamide

Katalognummer: B7891823
Molekulargewicht: 274.11 g/mol
InChI-Schlüssel: PMJLNFKYLUDMPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Bromo-3,5-dimethoxy-N-methylbenzamide is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring bromine and methoxy substituents on the benzamide core, makes it a potential intermediate for the synthesis of more complex molecules. In pharmaceutical research, such compounds are frequently utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, to form new carbon-carbon bonds . This allows researchers to systematically explore structure-activity relationships (SAR) by creating diverse compound libraries . Similar benzamide derivatives have been investigated for their role as potential tubulin inhibitors, which are a key target in the development of new antitumor agents . The methoxy groups can mimic substitutions found in other bioactive molecules, while the bromine atom offers a site for further functionalization . As a versatile synthetic intermediate, this compound supports the development of novel therapeutic candidates. This product is intended for research applications and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-bromo-3,5-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-12-10(13)6-4-7(14-2)9(11)8(5-6)15-3/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJLNFKYLUDMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway of 4-Bromo-3,5-dimethoxy-N-methylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3,5-dimethoxy-N-methylbenzamide is a highly functionalized aromatic building block that serves as a critical intermediate in the synthesis of advanced therapeutics, including neuroleptics, anti-inflammatory agents, and LPA1 receptor antagonists[1]. As a Senior Application Scientist, I have structured this whitepaper to provide not just the procedural steps, but the fundamental mechanistic causality behind the two-phase synthesis of this compound.

The synthesis relies on a highly regioselective electrophilic aromatic bromination followed by a controlled amidation. By understanding the electronic directing effects and thermodynamic drivers of these reactions, researchers can scale this pathway while maintaining high isolated yields and analytical purity.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule can be efficiently accessed via a two-step linear sequence starting from commercially available 3,5-dimethoxybenzoic acid .

  • Regioselective Bromination: The starting material features a carboxyl group (an electron-withdrawing, meta-directing group) at C1, and two methoxy groups (electron-donating, ortho/para-directing groups) at C3 and C5. The C4 position is uniquely activated because it is ortho to both methoxy groups, creating a synergistic peak in electron density[2]. This electronic environment strongly stabilizes the Wheland intermediate at C4, allowing for highly regioselective bromination despite the steric hindrance of the adjacent methoxy moieties.

  • Amidation: Direct condensation of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature. Therefore, the intermediate 4-bromo-3,5-dimethoxybenzoic acid must be converted into a highly electrophilic species. This can be achieved via aggressive chlorination using thionyl chloride (SOCl₂)[3], or through a milder, field-proven active ester intermediate using EDC and HOBt[4]. We prioritize the EDC/HOBt route in this guide to prevent the formation of harsh HCl gas and to ensure a cleaner impurity profile.

SynthesisPathway SM 3,5-dimethoxybenzoic acid (Starting Material) Int1 4-bromo-3,5-dimethoxybenzoic acid (Intermediate) SM->Int1 Br2, AcOH Regioselective Bromination Prod 4-bromo-3,5-dimethoxy-N-methylbenzamide (Target Product) Int1->Prod 1. EDC, HOBt 2. CH3NH2 in THF Amidation

Fig 1: Two-step synthetic workflow from 3,5-dimethoxybenzoic acid to the target benzamide.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and causality-driven parameter limits.

Phase 1: Electrophilic Aromatic Bromination

Objective: Regioselective functionalization of 3,5-dimethoxybenzoic acid to 4-bromo-3,5-dimethoxybenzoic acid[2].

Reagents & Materials:

  • 3,5-Dimethoxybenzoic acid (1.0 eq)

  • Elemental Bromine (Br₂, 1.05 eq)

  • Glacial Acetic Acid (AcOH, 12 volumes)

Step-by-Step Methodology:

  • Dissolution: Charge a dry round-bottom flask with 3,5-dimethoxybenzoic acid and 10 volumes of glacial acetic acid. Causality: AcOH acts as a polar protic solvent that facilitates the polarization of Br₂ and stabilizes the cationic Wheland intermediate.

  • Thermal Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Bromination of highly activated rings is exothermic; strict thermal control prevents over-bromination at the C2/C6 positions.

  • Electrophile Addition: Prepare a dilution of Br₂ (1.05 eq) in 2 volumes of AcOH. Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C.

  • Propagation: Remove the cooling bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • IPC (Self-Validation): Pull an aliquot, quench in water, and extract with EtOAc. Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a dominant peak at m/z 259/261 [M-H]⁻ emerges (characteristic 1:1 bromine isotope pattern).

  • Isolation: Pour the reaction mixture into 30 volumes of vigorously stirred ice-cold water. The product will precipitate as a dense white-to-off-white solid.

  • Purification: Filter under vacuum, wash the filter cake extensively with cold water until the filtrate reaches pH > 4 (removing residual HBr and AcOH), and dry in a vacuum oven at 50 °C to a constant weight.

Phase 2: Carboxylic Acid Activation & Amidation

Objective: Conversion of the brominated intermediate to 4-bromo-3,5-dimethoxy-N-methylbenzamide via an active ester[4].

Mechanism Acid 4-bromo-3,5-dimethoxybenzoic acid Activation EDC / HOBt Activation Formation of Active Ester Acid->Activation ActiveEster HOBt-Ester Intermediate Activation->ActiveEster Nucleophile Methylamine (CH3NH2) Nucleophilic Attack ActiveEster->Nucleophile Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral Product 4-bromo-3,5-dimethoxy-N-methylbenzamide Tetrahedral->Product -HOBt

Fig 2: Mechanistic pathway of the EDC/HOBt-mediated amidation reaction.

Reagents & Materials:

  • 4-Bromo-3,5-dimethoxybenzoic acid (1.0 eq)

  • EDC Hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)[4]

  • Anhydrous Tetrahydrofuran (THF, 10 volumes)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 4-bromo-3,5-dimethoxybenzoic acid in anhydrous THF. Cool to 0 °C. Add EDC·HCl and HOBt sequentially. Stir for 15–30 minutes. Causality: EDC forms an unstable O-acylisourea, which is immediately trapped by HOBt to form a stable, highly reactive active ester, preventing the formation of unreactive N-acylurea byproducts.

  • Nucleophilic Attack: Add the methylamine solution dropwise. Causality: The excess amine ensures complete conversion and acts as a base to neutralize the HCl liberated from the EDC·HCl salt.

  • Propagation: Allow the mixture to warm to room temperature and stir for 17 hours[4].

  • IPC (Self-Validation): Analyze via LC-MS. Look for the product mass at m/z 274/276 [M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (to hydrolyze unreacted active ester and neutralize acids). Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Polish: If necessary, recrystallize the crude solid from EtOAc/Hexanes to yield the analytically pure target compound.

(Note: For industrial scale-up, the EDC/HOBt system can be substituted with Thionyl Chloride (SOCl₂) activation in methanol/DCM, which proceeds through an acyl chloride intermediate[3].)

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters and critical quality attributes for the workflow.

StepTransformationKey ReagentsTemp ProfileTimeTypical YieldCritical IPC Readout (LC-MS)
1 BrominationBr₂, AcOH0 °C → 25 °C2–4 h85–92%Disappearance of SM; Product [M-H]⁻ = 259/261
2 AmidationEDC, HOBt, CH₃NH₂0 °C → 25 °C17 h80–88%Product [M+H]⁺ = 274/276 (1:1 Isotope Ratio)

Analytical Characterization (Self-Validation Criteria)

To definitively confirm the structural integrity of the synthesized 4-bromo-3,5-dimethoxy-N-methylbenzamide , the isolated material must conform to the following spectral benchmarks:

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom dictates a distinct 1:1 isotopic doublet in the mass spectrum. The [M+H]⁺ peaks must appear at m/z 274.0 (⁷⁹Br) and m/z 276.0 (⁸¹Br).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.05 ppm (s, 2H): Aromatic protons at C2 and C6. The singlet confirms the symmetric substitution pattern and validates that bromination occurred at the C4 position.

    • δ ~6.15 ppm (br s, 1H): Amide N-H proton.

    • δ ~3.92 ppm (s, 6H): The two equivalent methoxy (-OCH₃) groups.

    • δ ~3.01 ppm (d, J = 4.8 Hz, 3H): The N-methyl group. The doublet splitting is caused by coupling with the adjacent amide N-H proton.

References[1] Title: 4-Bromo-3,5-dimethoxybenzoic acid

Sources

physicochemical properties of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the core . As a substituted benzamide, this compound belongs to a class of molecules with significant precedent in medicinal chemistry and materials science. Understanding its fundamental properties, such as solubility, lipophilicity, and thermal characteristics, is critical for its potential application in research and drug development. This document outlines the predicted characteristics of the molecule based on its structure and furnishes detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only execute the procedures but also interpret the results within a validated framework.

Compound Identity and Structure

Overview

4-bromo-3,5-dimethoxy-N-methylbenzamide is an aromatic organic compound. Its structure is characterized by a central benzene ring substituted with a bromine atom, two methoxy groups, and an N-methylamido group. This combination of functional groups dictates its chemical reactivity, intermolecular interactions, and overall physicochemical profile.

  • IUPAC Name: 4-bromo-3,5-dimethoxy-N-methylbenzamide

  • CAS Number: 1456237-76-5[1]

  • Molecular Formula: C₁₀H₁₂BrNO₃

  • Canonical SMILES: CNC(=O)C1=CC(OC)=C(Br)C(OC)=C1

Chemical Structure:

Significance and Potential Applications

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The substituents on the aromatic ring and the amide nitrogen allow for fine-tuning of properties such as receptor binding, membrane permeability, and metabolic stability. The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or contribute to binding interactions through halogen bonding. The methoxy groups influence conformation and solubility. A thorough characterization of the parent compound is the foundational first step for any rational drug design or material science investigation.

Core Physicochemical Properties

The following table summarizes the calculated and predicted . These values provide a baseline for experimental design and interpretation.

PropertyValue / PredictionMethod / Basis
Molecular Weight 274.12 g/mol Calculation from Molecular Formula
Physical State Predicted: Crystalline solidBased on analogous substituted benzamides at room temperature.
Melting Point Not experimentally determined.A sharp melting point range is indicative of high purity.[2][3]
logP Predicted: ~2.4Based on the calculated logP of the structurally similar N-Allyl-4-bromo-3,5-dimethoxybenzamide (2.38).[4] Indicates moderate lipophilicity.
Hydrogen Bond Donors 1From the N-H group of the secondary amide.
Hydrogen Bond Acceptors 3From the carbonyl oxygen and the two methoxy oxygens.
pKa Not experimentally determined.The amide proton is exceptionally weakly acidic (pKa > 17). The carbonyl oxygen is a weak Brønsted-Lowry base.

Predicted Spectroscopic Profile

While experimental spectra are definitive, a predicted profile based on the molecular structure is invaluable for characterization and purity assessment.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two equivalent protons on the benzene ring are expected to appear as a singlet in the δ 6.8-7.5 ppm region.

    • Methoxy Protons: A sharp singlet integrating to 6 protons is expected around δ 3.8-4.0 ppm.

    • N-Methyl Protons: A singlet (or a doublet if coupled to the N-H proton, which may broaden or exchange) integrating to 3 protons, expected around δ 2.8-3.0 ppm.

    • Amide Proton: A broad singlet or triplet (depending on coupling to the N-methyl group) integrating to 1 proton, expected in the δ 5.5-8.5 ppm region. Its chemical shift can be highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Approximately 8 distinct signals are expected, corresponding to the unique carbon environments in the molecule (accounting for symmetry). Key signals would include the carbonyl carbon (δ ~165-170 ppm), aromatic carbons attached to oxygen (δ ~150-160 ppm), and the N-methyl carbon (δ ~26 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate to sharp band around 3300 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

    • C=O Stretch (Amide I): A strong, sharp absorption around 1640-1680 cm⁻¹.

    • N-H Bend (Amide II): A moderate absorption around 1550 cm⁻¹.

    • C-O Stretch (Ether): Strong absorptions in the 1050-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum is expected to show a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in two peaks of nearly equal intensity: [M]⁺ at m/z 273 and [M+2]⁺ at m/z 275.

Experimental Determination Protocols

The following sections provide detailed, self-validating protocols for the empirical determination of the key physicochemical properties.

Determination of Melting Point

Causality: The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically < 2°C), whereas impurities depress and broaden this range.[5] This protocol ensures an accurate determination by using a slow heating rate near the expected melting point.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: a. Place a small amount of the dry compound onto a clean watch glass. b. Thoroughly crush the sample into a fine powder using a spatula.[6] c. Press the open end of a capillary tube into the powder until a small amount of sample enters the tube. d. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is achieved.[5]

  • Preliminary (Rapid) Determination: a. Place the packed capillary into the heating block of a melting point apparatus (e.g., Mel-Temp). b. Set the heating rate to a rapid ramp (10-20°C per minute) to quickly find the approximate melting temperature.[3] c. Record the temperature at which the sample melts. This value is for estimation purposes only. d. Allow the apparatus to cool to at least 20°C below the estimated melting point.

  • Accurate Determination: a. Prepare a fresh capillary tube with the sample. Never re-melt a previously used sample.[2] b. Place the new capillary into the cooled apparatus. c. Heat rapidly until the temperature is ~15-20°C below the estimated melting point. d. Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[2][6] e. Record the temperature (T₁) at which the first drop of liquid appears. f. Record the temperature (T₂) at which the last crystal of solid melts completely. g. The melting point is reported as the range T₁ – T₂. h. Repeat the accurate determination at least twice with fresh samples to ensure consistency.

Melting_Point_Workflow start Start prep Prepare Sample (Crush & Pack 2-3mm in Capillary) start->prep rapid_run Rapid Determination (10-20°C/min) prep->rapid_run estimate Record Approximate M.P. rapid_run->estimate cool Cool Apparatus (>20°C below approx. M.P.) estimate->cool slow_run Accurate Determination (Heat to ~15°C below M.P., then 1-2°C/min) cool->slow_run record_t1 Record T₁ (First liquid appears) slow_run->record_t1 record_t2 Record T₂ (All solid melts) record_t1->record_t2 report Report Range: T₁ - T₂ record_t2->report end_node End report->end_node

Caption: Workflow for accurate melting point determination.

Determination of Equilibrium Solubility

Causality: Solubility is a critical parameter that influences bioavailability, formulation, and reaction conditions. The shake-flask method is considered the gold standard for determining equilibrium solubility because it ensures that the solvent is fully saturated with the solute, providing a thermodynamically stable and reproducible measurement.[7][8]

Methodology: Shake-Flask Method with HPLC Quantification

  • Preparation of Saturated Solution: a. Select a solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol). b. Add an excess amount of 4-bromo-3,5-dimethoxy-N-methylbenzamide to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is essential. c. Place the vial in an incubator shaker or on a magnetic stir plate at a controlled temperature (e.g., 25°C or 37°C). d. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[7]

  • Phase Separation: a. Once equilibrium is established, remove the vial from agitation. b. Allow the undissolved solid to settle. c. Separate the solid from the supernatant by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[7] This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification: a. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. b. Generate a calibration curve by analyzing these standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. c. Analyze the filtered supernatant (the saturated solution) using the same HPLC method. d. Determine the concentration of the compound in the supernatant by interpolating its response from the calibration curve.

  • Data Reporting: a. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Solubility_Workflow start Start add_excess Add Excess Solid to Known Volume of Solvent start->add_excess agitate Agitate at Constant Temp (e.g., 24-72 hours) add_excess->agitate equilibrium Equilibrium Reached agitate->equilibrium separate Separate Phases (Centrifuge & Filter Supernatant) equilibrium->separate quantify Quantify Concentration in Supernatant via HPLC separate->quantify report Report Solubility (e.g., mg/mL at T) quantify->report end_node End report->end_node

Caption: Workflow for the shake-flask solubility assay.

Determination of Octanol-Water Partition Coefficient (logP)

Causality: The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It governs how a molecule distributes between fatty (nonpolar) and aqueous (polar) environments, which is a key predictor of its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion).[9][10] The shake-flask method directly measures this partitioning.

Methodology: Shake-Flask Method with HPLC Quantification

  • Phase Preparation: a. Prepare two solutions: n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol. This pre-saturation is crucial for thermodynamic consistency. b. To do this, mix equal volumes of n-octanol and water/buffer, shake vigorously, and allow the layers to separate for at least 24 hours.[9]

  • Partitioning: a. Accurately weigh the compound and dissolve it in a small, known volume of the pre-saturated n-octanol. b. Add a known volume of the pre-saturated water/buffer to create a specific octanol-to-water volume ratio (e.g., 1:1 or 2:1). c. Seal the container and shake vigorously for an extended period (e.g., 1-3 hours) to facilitate partitioning between the two phases. d. Allow the phases to fully separate. Centrifugation can be used to accelerate and improve the separation.

  • Quantification: a. Carefully take a precise aliquot from the n-octanol layer and another from the aqueous layer. b. Determine the concentration of the compound in each aliquot (Cₒ꜀ₜ and Cₐᵩ) using a validated HPLC method. A calibration curve will be required for accurate quantification. The wide dynamic range of modern detectors is advantageous here, as concentrations in the two phases can differ significantly.[9]

  • Calculation and Reporting: a. Calculate the partition coefficient, P, using the formula: P = Cₒ꜀ₜ / Cₐᵩ. b. The final value is reported as the base-10 logarithm: logP = log₁₀(P). c. For ionizable compounds, this value is determined at a specific pH and is often referred to as a distribution coefficient, logD.

logP_Workflow start Start prep_phases Prepare Pre-Saturated n-Octanol and Water Phases start->prep_phases dissolve Dissolve Compound in One Phase prep_phases->dissolve mix Combine & Vigorously Mix Octanol and Water Phases dissolve->mix separate Separate Phases (Allow to settle / Centrifuge) mix->separate sample_oct Sample Octanol Phase separate->sample_oct sample_aq Sample Aqueous Phase separate->sample_aq quantify Quantify Concentrations (C_oct, C_aq) via HPLC sample_oct->quantify sample_aq->quantify calculate_P Calculate P = C_oct / C_aq quantify->calculate_P calculate_logP Calculate logP = log₁₀(P) calculate_P->calculate_logP end_node End calculate_logP->end_node

Caption: Workflow for logP determination via shake-flask.

Conclusion

4-bromo-3,5-dimethoxy-N-methylbenzamide is a compound with a structural motif relevant to modern chemical research. This guide provides a foundational understanding of its key physicochemical properties through structural prediction and, more importantly, outlines robust, validated experimental protocols for their determination. The accurate measurement of melting point, solubility, and logP, as detailed herein, is an indispensable prerequisite for any further investigation, enabling researchers to make informed decisions in synthesis, formulation, and application development.

References

  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • Melting point determin
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • Solubility test for Organic Compounds. (2024). Unacademy.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
  • Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Melting point determin
  • Experiment 1 – Melting Points. (n.d.). University of Missouri–St. Louis.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • N-Allyl-4-bromo-3,5-dimethoxybenzamide. (n.d.). ChemScene.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • Practical methods for the measurement of log P for surfactants. (2025).
  • 4-bromo-3,5-dimethoxy-N-methylbenzamide 1456237-76-5. (n.d.). Guidechem.

Sources

Navigating the Synthesis and Potential of 4-Bromo-3,5-dimethoxy-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone, serving as the foundation for a multitude of biologically active compounds and functional materials. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, yet underexplored derivative, 4-bromo-3,5-dimethoxy-N-methylbenzamide . While a dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its synthesis is readily achievable from its carboxylic acid precursor, 4-bromo-3,5-dimethoxybenzoic acid (CAS: 56518-42-4) .[1][2]

This document serves as an in-depth technical guide for researchers, providing a comprehensive overview of the synthesis, characterization, and potential applications of 4-bromo-3,5-dimethoxy-N-methylbenzamide. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, we will explore the nuances of its preparation and its prospective utility in drug discovery and materials science.

Physicochemical Properties and Starting Material

The journey to synthesizing and understanding 4-bromo-3,5-dimethoxy-N-methylbenzamide begins with its key precursor, 4-bromo-3,5-dimethoxybenzoic acid. The properties of this starting material are well-documented and crucial for planning the subsequent amidation reaction.

PropertyValueSource
CAS Number 56518-42-4[1][2]
Molecular Formula C₉H₉BrO₄[1][2]
Molecular Weight 261.07 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 248-258 °C[1][2]
Purity ≥ 97%
Solubility Soluble in organic solvents like DCM, THFInferred from general chemical principles

Synthesis of 4-Bromo-3,5-dimethoxy-N-methylbenzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The most common and reliable method involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by nucleophilic attack by an amine.

Experimental Protocol: Two-Step Synthesis

This protocol details a robust, two-step procedure for the synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide from 4-bromo-3,5-dimethoxybenzoic acid.

Step 1: Formation of 4-Bromo-3,5-dimethoxybenzoyl chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).

  • Addition of Reagent: To this suspension, add oxalyl chloride (2.0 eq) dropwise at room temperature.[3] A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is then added.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO).

  • Work-up: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-bromo-3,5-dimethoxybenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation with Methylamine

  • Reaction Setup: In a separate round-bottom flask, dissolve methylamine hydrochloride (1.5 eq) in a mixture of DCM and a suitable base, such as triethylamine (3.0 eq), and cool the mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: The crude 4-bromo-3,5-dimethoxybenzoyl chloride, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the methylamine solution at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-bromo-3,5-dimethoxy-N-methylbenzamide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start_acid 4-Bromo-3,5-dimethoxybenzoic Acid reagent_oxalyl Oxalyl Chloride (COCl)₂ DMF (cat.), DCM start_acid->reagent_oxalyl React with intermediate_chloride 4-Bromo-3,5-dimethoxybenzoyl Chloride reagent_oxalyl->intermediate_chloride Forms reagent_methylamine Methylamine (CH₃NH₂) Triethylamine, DCM intermediate_chloride->reagent_methylamine React with product 4-Bromo-3,5-dimethoxy-N-methylbenzamide reagent_methylamine->product Yields

Synthetic workflow for 4-bromo-3,5-dimethoxy-N-methylbenzamide.

Characterization and Analytical Data

The structural elucidation of the final product is critical. Based on the known spectral data of similar substituted benzamides, the following characteristics for 4-bromo-3,5-dimethoxy-N-methylbenzamide can be anticipated.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the N-methyl group. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern. The methoxy protons will also present as a singlet, and the N-methyl protons will appear as a doublet coupled to the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine being significantly deshielded), the methoxy carbons, and the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.

Potential Applications and Biological Significance

While specific biological data for 4-bromo-3,5-dimethoxy-N-methylbenzamide is not yet published, the structural motifs present in the molecule suggest several avenues for research.

  • Anticancer and Cytotoxic Activity: Many brominated and dimethoxy-substituted aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7] The presence of the bromo and dimethoxy groups can influence the molecule's lipophilicity and its ability to interact with biological targets.

  • Antimicrobial Properties: Benzamide derivatives are known to exhibit a broad range of antimicrobial activities.[8][9] The specific substitution pattern of 4-bromo-3,5-dimethoxy-N-methylbenzamide may confer activity against various bacterial and fungal strains.

  • Enzyme Inhibition: The benzamide core is a common feature in many enzyme inhibitors. For instance, N-methylbenzamide has been identified as a potent phosphodiesterase 10A (PDE10A) inhibitor.[3]

G cluster_applications Potential Biological Activities compound 4-Bromo-3,5-dimethoxy-N-methylbenzamide Structural Features: - Bromine atom - Two methoxy groups - N-methylbenzamide core anticancer Anticancer Activity Inhibition of cancer cell proliferation compound->anticancer Investigate for antimicrobial Antimicrobial Activity Disruption of microbial growth compound->antimicrobial Explore as enzyme_inhibition Enzyme Inhibition Targeting specific enzymatic pathways compound->enzyme_inhibition Potential as

Potential research applications of the target compound.

Safety and Handling

Working with brominated aromatic compounds and the reagents required for this synthesis necessitates strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors from reagents like oxalyl chloride and bromine-containing compounds.[10][12][13]

  • Handling of Reagents:

    • Oxalyl Chloride: Highly corrosive and toxic. Handle with extreme care and avoid contact with water.

    • Brominated Compounds: Can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

4-Bromo-3,5-dimethoxy-N-methylbenzamide represents a synthetically accessible molecule with significant potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The insights and protocols detailed herein are intended to empower researchers to confidently navigate the preparation of this and structurally related compounds, paving the way for new discoveries in drug development and beyond.

References

  • Chem-Impex. 4-Bromo-3,5-dimethoxybenzoic acid. [Link]

  • Google Patents.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Breckland Scientific. Bromine - SAFETY DATA SHEET. [Link]

  • Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • CDC. Bromine | Chemical Emergencies. [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. [Link]

  • PDF. Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. [Link]

  • PMC. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

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biological activity of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-bromo-3,5-dimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-bromo-3,5-dimethoxy-N-methylbenzamide is a synthetic compound for which, as of the date of this guide, no specific biological activity has been characterized in peer-reviewed literature. However, its structure, belonging to the class of substituted benzamides, offers a strong basis for postulating its pharmacological potential. This guide provides a comprehensive framework for the investigation of this molecule, grounded in the established activities of structurally related compounds. We will explore its probable mechanisms of action, primarily focusing on dopamine receptor antagonism, and provide detailed, actionable protocols for its synthesis, in vitro characterization, and in vivo evaluation. This document is intended to serve as a foundational resource to catalyze and guide future research into this promising compound.

Introduction: The Pharmacological Significance of the Substituted Benzamide Scaffold

The substituted benzamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1][2] These compounds are known to modulate various biological targets, with a pronounced history of activity within the central nervous system (CNS). Notably, drugs like amisulpride and sulpiride are potent and selective dopamine D2/D3 receptor antagonists used clinically as antipsychotics.[3][4][5] Their mechanism hinges on the selective blockade of dopaminergic neurotransmission in the mesolimbic pathways.[3][5] The specific substitution pattern on the aromatic ring and the nature of the amide substituent are critical determinants of receptor affinity, selectivity, and overall pharmacological profile.

The structure of 4-bromo-3,5-dimethoxy-N-methylbenzamide incorporates key features suggestive of CNS activity:

  • N-methylbenzamide moiety: This group is a common feature in atypical antipsychotics that interact with dopamine receptors.

  • 3,5-dimethoxy substitution: These electron-donating groups can influence the electronic environment of the phenyl ring, potentially enhancing binding affinity to target receptors.

  • 4-bromo substituent: The halogen at this position can modulate lipophilicity, influencing blood-brain barrier penetration, and can also form specific halogen bonds within a receptor's binding pocket.

Given these structural attributes, the most probable biological activity of this compound is as a dopamine D2 receptor antagonist, positioning it as a candidate for investigation as a novel antipsychotic agent.

Proposed Synthesis Pathway

A robust and reproducible synthesis is the first step in characterizing a novel compound. The following protocol outlines a standard and efficient method for the preparation of 4-bromo-3,5-dimethoxy-N-methylbenzamide from its corresponding benzoic acid.

Experimental Protocol: Amide Formation
  • Starting Material: 4-bromo-3,5-dimethoxybenzoic acid. This precursor can be synthesized from 3,5-dihydroxybenzoic acid via methylation followed by bromination, or from commercially available starting materials.

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 4-bromo-3,5-dimethoxybenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of methylamine (2.0 eq, typically as a solution in THF or water) and a non-nucleophilic base such as triethylamine (2.2 eq) in DCM. Add the methylamine solution dropwise to the cold acyl chloride solution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-bromo-3,5-dimethoxy-N-methylbenzamide. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Postulated Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary hypothesis is that 4-bromo-3,5-dimethoxy-N-methylbenzamide acts as an antagonist at dopamine D2 receptors. In schizophrenia, positive symptoms are associated with hyperactivity of dopaminergic signaling in the mesolimbic pathway. By blocking these postsynaptic D2 receptors, the compound would inhibit the downstream signaling cascade, leading to a reduction in neuronal firing and an amelioration of psychotic symptoms.

D2_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response Compound 4-bromo-3,5-dimethoxy- N-methylbenzamide Compound->D2R Blocks

Caption: Proposed mechanism of D2 receptor antagonism.

In Vitro Evaluation: A Step-by-Step Technical Guide

A systematic in vitro evaluation is essential to confirm the hypothesized mechanism of action and to characterize the compound's pharmacological profile.

Experimental Workflow: In Vitro Characterization

in_vitro_flow Start Test Compound Binding Radioligand Binding Assay (Determine Ki at D2R) Start->Binding Functional Functional Assay (e.g., cAMP Inhibition) Binding->Functional Selectivity Receptor Selectivity Panel (D1, 5-HT, Adrenergic, etc.) Functional->Selectivity ADMET Preliminary ADME/Tox (Cytotoxicity, hERG, CYP Inhibition) Selectivity->ADMET Decision Go/No-Go for In Vivo Studies ADMET->Decision

Caption: Workflow for comprehensive in vitro profiling.

Primary Target Engagement: D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the human dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Use commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human D2 receptor.

  • Assay Setup: Perform a competitive binding assay in a 96-well plate format. Each well will contain receptor membranes, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound.[6]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash the filters to remove non-specific binding. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Activity: cAMP Assay

Objective: To determine if the compound acts as an antagonist at the D2 receptor.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human D2 receptor, which is coupled to the Gi protein that inhibits adenylyl cyclase.

  • Assay Procedure: Seed the cells in a multi-well plate. Pre-treat the cells with varying concentrations of the test compound. After a short incubation, stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX.

  • cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The agonist will decrease cAMP levels. An antagonist will reverse this effect in a dose-dependent manner. Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀.

In Vivo Evaluation: Preclinical Models

Compounds that demonstrate high affinity and potent antagonism in vitro should be advanced to in vivo models to assess their antipsychotic-like efficacy and potential side effects.

Table 1: Recommended In Vivo Models for Antipsychotic Activity

ModelSpeciesRationale & ProcedureKey Endpoints
Amphetamine-Induced Hyperlocomotion Mouse/RatModels the hyperdopaminergic state of psychosis. Animals are pre-treated with the test compound, then challenged with d-amphetamine to induce hyperactivity.Reduction in total distance traveled, rearing frequency, and stereotyped behaviors.[6]
Prepulse Inhibition (PPI) of Startle RatModels sensorimotor gating deficits observed in schizophrenia. A weak prepulse stimulus that normally inhibits the startle response to a subsequent strong pulse is disrupted by dopamine agonists.Reversal of the dopamine agonist-induced deficit in PPI by the test compound.
Catalepsy Test RatAssesses the potential for extrapyramidal side effects (EPS), a major drawback of typical antipsychotics. The time an animal remains in an imposed awkward posture is measured.Lack of catalepsy induction at therapeutically relevant doses, indicating an "atypical" antipsychotic profile.[6]

Conclusion and Future Directions

4-bromo-3,5-dimethoxy-N-methylbenzamide presents a compelling chemical structure that warrants thorough investigation as a potential CNS therapeutic agent. The strong analogy to known substituted benzamide antipsychotics provides a clear and testable primary hypothesis: antagonism of the dopamine D2 receptor. The protocols detailed in this guide offer a rigorous, industry-standard pathway for elucidating its biological activity, from initial synthesis and in vitro profiling to preclinical in vivo validation. Future research should focus on executing these studies to define its potency, selectivity, efficacy, and safety profile. A favorable outcome would establish this compound as a novel lead candidate for the development of the next generation of antipsychotic therapies.

References

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  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 101–107.
  • Karger AG. (2004, July 29). Consensus on the Use of Substituted Benzamides in Psychiatric Patients.
  • Pani, L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • BenchChem. (n.d.). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • Yilmaz, I., & Yilmaz, S. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of Molecular Structure, 1130, 834–841.
  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(2), 393.
  • BenchChem. (n.d.). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
  • Ali, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 1-11.
  • Moreno, J. L., & González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. ACS Chemical Neuroscience, 4(1), 77–85.
  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(2), 393.
  • Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61–75.
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  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tel Aviv University.
  • ChemicalBook. (n.d.). methyl 4-bromo-3,5-dimethoxybenzoate synthesis.
  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide.
  • Wikipedia. (n.d.). 4-Bromo-3,5-dimethoxyamphetamine.
  • SynHet. (n.d.). 4-Bromo-3,5-dimethyl-benzamide.
  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxy-N,N-dimethylbenzamide.
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  • Salamanca, et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1262.
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The Privileged Scaffold: 4-Bromo-3,5-dimethoxy-N-methylbenzamide in Structure-Based Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the identification of versatile, programmable chemical fragments is paramount. 4-Bromo-3,5-dimethoxy-N-methylbenzamide (BDNM, CAS: 1456237-76-5) has emerged not merely as a synthetic intermediate, but as a "privileged scaffold" in Structure-Based Drug Design (SBDD). This technical guide explores the mechanistic rationale behind the BDNM architecture, detailing how its unique steric and electronic properties are leveraged to synthesize highly selective enzyme inhibitors targeting Quinone Reductase 2 (QR2), Fibroblast Growth Factor Receptors (FGFR), and the Axl receptor tyrosine kinase.

By dissecting the causality behind its structural features and providing self-validating experimental workflows, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Mechanistic Rationale: The Anatomy of BDNM

The utility of BDNM in enzyme inhibition is driven by three highly synergistic structural domains, each serving a specific biological and synthetic function:

  • The N-Methylbenzamide Core (The Hinge Binder): In kinase targets, the amide moiety acts as a classic hinge-binding motif. The N-H group serves as a directional hydrogen bond donor, while the carbonyl (C=O) acts as a hydrogen bond acceptor, anchoring the molecule to the kinase backbone. The addition of the N-methyl group restricts the rotational degrees of freedom of the amide bond. This pre-organization reduces the entropic penalty upon binding, significantly boosting binding affinity.

  • The 3,5-Dimethoxy Substituents (The Modulators): These groups are strongly electron-donating, enriching the electron density of the aromatic ring. Biologically, they act as critical hydrogen bond acceptors. In the context of enzymes like Quinone Reductase 2 (QR2), these methoxy groups are precisely angled to interact with, or displace, ordered water molecules within the active site, modulating the desolvation penalty[1].

  • The 4-Bromo Handle (The Vector): Bromine is a heavy, polarizable halogen. Biologically, it can engage in orthogonal "halogen bonding" with backbone carbonyl oxygens deep within hydrophobic pockets. Synthetically, it is the ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This allows chemists to use BDNM as a foundational vector, extending the molecule deep into adjacent allosteric or back-pockets to achieve target selectivity (such as differentiating FGFR from VEGFR2)[2].

Validated Applications in Enzyme Inhibition

Application A: Overcoming Kinase Selectivity in FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family is a major target in oncology (e.g., urothelial carcinoma). However, early pan-FGFR inhibitors suffered from severe off-target toxicity—specifically hypertension—due to cross-reactivity with the structurally similar Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2].

Derivatives utilizing the 3,5-dimethoxy-N-methylbenzamide scaffold have been instrumental in solving this. By utilizing the 4-bromo position to attach bulky, rigid heteroaromatics, researchers can exploit the subtle volumetric differences in the FGFR back-pocket. The resulting BDNM-derived inhibitors achieve sub-nanomolar potency against FGFR1-3 while maintaining a >100-fold selectivity window over VEGFR2[2].

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Kinase Domain) FGF->FGFR Binds & Dimerizes FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylates Inhibitor BDNM-Derived Inhibitor Inhibitor->FGFR Blocks ATP Pocket RAS_MAPK RAS/MAPK Pathway (Proliferation) FRS2->RAS_MAPK PI3K_AKT PI3K/AKT Pathway (Survival) FRS2->PI3K_AKT

Fig 1: FGFR signaling cascade and intervention by BDNM-derived kinase inhibitors.

Application B: Quinone Reductase 2 (QR2) and Resveratrol Analogs

QR2 is an oxidoreductase enzyme implicated in the metabolic activation of toxic quinones. Resveratrol is a known natural inhibitor of QR2, but it suffers from poor bioavailability. Researchers have utilized 3,5-dimethoxybenzamide derivatives as bioisosteres for resveratrol's resorcinol ring. The methoxy groups reduce rapid glucuronidation (improving half-life) while maintaining the necessary spatial geometry to block the QR2 active site. Structural evaluations confirm that these derivatives successfully navigate the ordered water network within the QR2 cavity[1].

Application C: Axl Receptor Tyrosine Kinase and HIF Suppression

Beyond direct kinase hinge-binding, precursors like 4-bromo-3,5-dimethoxybenzoic acid are utilized to synthesize complex natural product derivatives (e.g., fruiting-body inducers from fungi). These synthesized derivatives have demonstrated potent suppression of Hypoxia-Inducible Factor (HIF) and the Axl receptor tyrosine kinase, both of which are critical drivers of tumor metastasis and immune evasion[3].

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table summarizes the quantitative impact of the BDNM scaffold and its immediate derivatives across different enzymatic targets, demonstrating its versatility.

Target EnzymeScaffold / Derivative ModificationPrimary ActivitySelectivity / Mechanistic RationaleReference
FGFR1-3 BDNM extended via 4-position cross-couplingIC₅₀ < 10 nM>100x selective over VEGFR2. Bulky extension exploits the FGFR back-pocket.[2]
QR2 3,5-dimethoxy-N-methylbenzamide analogs~43-50% inhibition at 100 µMMethoxy groups replace hydroxyls to modulate binding to active-site water molecules.[1]
Axl Kinase 4-bromo-3,5-dimethoxybenzoic acid derived estersSignificant protein suppressionScaffold acts as a lipophilic core mimicking natural fungal bioactive compounds.[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes an intrinsic control or feedback loop to confirm success before proceeding.

Protocol 1: Fragment-Based Extension via Suzuki-Miyaura Cross-Coupling

Purpose: To extend the BDNM scaffold at the 4-bromo position to generate a targeted kinase inhibitor.

  • Reagent Preparation & Degassing: Dissolve BDNM (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is required to dissolve the inorganic base, while dioxane solubilizes the organic fragments.

    • Critical Step: Sparge the solution with Argon for 15 minutes. Oxygen is a potent poison to the Palladium(0) active catalytic species; failing to degas will result in catalyst oxidation and reaction failure.

  • Catalyst Addition: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90°C under an inert atmosphere for 4 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Metric: The reaction is self-validating when the distinct isotopic signature of the starting material (an equal-intensity doublet at m/z [M+H]⁺ due to ⁷⁹Br and ⁸¹Br) completely disappears, replaced by a single, higher-mass peak corresponding to the cross-coupled product. If the doublet persists, the catalytic cycle has stalled, indicating the need for additional catalyst or further degassing.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Synthetic_Workflow Start 4-Bromo-3,5-dimethoxy- N-methylbenzamide Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Boronic Acid, Pd(dppf)Cl2 Intermediate Extended Biaryl Scaffold Coupling->Intermediate Deprotection Functional Group Deprotection Intermediate->Deprotection Acidic Cleavage Final Target Enzyme Inhibitor Deprotection->Final

Fig 2: Self-validating synthetic workflow for generating BDNM-derived enzyme inhibitors.

Protocol 2: High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the IC₅₀ of the newly synthesized BDNM-derivative against FGFR3.

  • Assay Assembly: In a 384-well plate, combine recombinant FGFR3 kinase domain, a biotinylated peptide substrate, and ATP at its Michaelis constant (

    
    ).
    
    • Causality: Running the assay at the ATP

      
       ensures that the assay is highly sensitive to ATP-competitive inhibitors (like BDNM derivatives) without being artificially overwhelmed by physiological ATP concentrations.
      
  • Compound Titration: Add the BDNM-derived inhibitor in a 10-point dose-response series (ranging from 10 µM to 0.1 nM).

  • Detection Phase: After a 60-minute incubation, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Data Validation (Self-Validation): Calculate the Z'-factor using the positive control (e.g., Erdafitinib, a known FGFR inhibitor) and the negative control (DMSO vehicle).

    • Validation Metric: The assay is only deemed valid if the Z'-factor is > 0.5. This mathematically proves that the signal band (inhibition) is statistically separated from the noise band (vehicle), ensuring that the calculated IC₅₀ values are biochemical realities, not assay artifacts.

References

  • Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878 (Highly active and selective fibroblast growth factor receptor (FGFR) inhibitor ASP5878 for cancer treatment) Source: Osaka University Knowledge Archive (OUKA) URL:[Link]

  • “Fruiting Liquid” of Mushroom-Forming Fungi, A Novel Source of Bioactive Compounds – Fruiting-Body Inducer and HIF and Axl Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

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exploring the mechanism of action of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. The compound 4-bromo-3,5-dimethoxy-N-methylbenzamide presents a compelling case for investigation. Its structural motifs, particularly the substituted benzamide scaffold, are reminiscent of moieties found in a variety of bioactive molecules, including those with anticancer properties. Notably, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have shown promise in non-small cell lung cancer models, suggesting a potential avenue of exploration for the subject of this guide[1].

This technical guide is crafted for researchers, scientists, and drug development professionals. It deviates from a conventional template to provide a bespoke, logic-driven framework for the systematic elucidation of the mechanism of action of 4-bromo-3,5-dimethoxy-N-methylbenzamide. As direct biological data for this specific compound is not extensively available in the public domain, this document will serve as a comprehensive roadmap for its investigation, grounded in established scientific principles and methodologies.

Our approach is built on a foundation of scientific integrity, with each proposed experimental step designed to be self-validating. We will not merely list protocols but delve into the causality behind experimental choices, ensuring that the narrative is both instructive and insightful.

Part 1: Hypothesis Generation - Inferring Potential Biological Activity

The chemical architecture of 4-bromo-3,5-dimethoxy-N-methylbenzamide provides initial clues to its potential biological function. The benzamide core is a well-established pharmacophore known to interact with a variety of enzymatic targets, including protein kinases[1]. The presence and positioning of the bromo and dimethoxy substituents can significantly influence the molecule's electronic and lipophilic properties, which are critical for target binding and pharmacokinetic profile[1].

Given that structurally related benzamide derivatives have demonstrated inhibitory activity against protein kinases, a primary hypothesis is that 4-bromo-3,5-dimethoxy-N-methylbenzamide functions as a protein kinase inhibitor. Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer[1].

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

We propose a multi-phase experimental workflow designed to systematically identify the molecular target(s) of 4-bromo-3,5-dimethoxy-N-methylbenzamide, validate its on-target activity, and characterize its downstream cellular effects.

Phase I: Broad-Spectrum Target Identification

The initial step is to cast a wide net to identify potential molecular targets.

1.1. Kinase Panel Screening:

  • Rationale: To efficiently screen the compound against a large and diverse panel of human protein kinases to identify potential primary targets.

  • Methodology: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) will be utilized. The compound will be tested at one or two standard concentrations (e.g., 1 µM and 10 µM) to assess its inhibitory activity against hundreds of kinases.

  • Data Interpretation: The results will be expressed as a percentage of inhibition relative to a control. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%) at the tested concentration.

1.2. Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A85%98%
Kinase B60%92%
Kinase C25%55%
.........
Phase II: Target Validation and Characterization

Once initial hits are identified, the next phase focuses on validating these interactions and characterizing the nature of the inhibition.

2.1. Dose-Response and IC50 Determination:

  • Rationale: To quantify the potency of the compound against the validated kinase targets.

  • Methodology: An in vitro kinase assay will be performed for each "hit" kinase. The compound will be tested over a range of concentrations (e.g., from nanomolar to micromolar) to generate a dose-response curve.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curve.

2.2. Binding Affinity Determination (Surface Plasmon Resonance - SPR):

  • Rationale: To confirm direct binding of the compound to the target kinase and to determine the binding affinity (KD).

  • Methodology: Recombinant kinase protein will be immobilized on an SPR sensor chip. The compound will be flowed over the chip at various concentrations, and the binding events will be monitored in real-time.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants will be determined, and the equilibrium dissociation constant (KD) will be calculated (KD = kd/ka).

2.3. Mechanism of Inhibition Studies:

  • Rationale: To understand how the compound inhibits the kinase (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or the substrate).

  • Methodology: Enzyme kinetic studies will be performed by measuring the initial reaction rates at varying concentrations of both the compound and either ATP or the peptide substrate.

  • Data Analysis: The data will be plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Phase III: Cellular and Functional Characterization

The final phase aims to understand the biological consequences of target engagement in a cellular context.

3.1. Cellular Proliferation and Viability Assays:

  • Rationale: To assess the compound's effect on the growth and survival of cancer cell lines that are known to be dependent on the identified target kinase.

  • Methodology: Cell lines will be treated with a range of concentrations of the compound, and cell viability will be measured using assays such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The GI50 (concentration that causes 50% growth inhibition) will be determined.

3.2. Target Engagement and Downstream Signaling (Western Blotting):

  • Rationale: To confirm that the compound inhibits the target kinase in cells and to investigate the impact on downstream signaling pathways.

  • Methodology: Cancer cells will be treated with the compound for various times. Cell lysates will be prepared, and the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates will be analyzed by Western blotting using phospho-specific antibodies.

  • Data Analysis: Changes in the levels of phosphorylated proteins will be quantified relative to total protein levels.

3.3. Cell Cycle and Apoptosis Analysis:

  • Rationale: To determine the effect of the compound on cell cycle progression and to assess if it induces programmed cell death (apoptosis).

  • Methodology:

    • Cell Cycle: Cells will be treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry.

    • Apoptosis: Apoptosis will be assessed by Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells will be quantified.

Part 3: Visualization of Proposed Mechanisms and Workflows

Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (Hypothesized Target Family) DownstreamKinase Downstream Kinase (e.g., MEK) RTK->DownstreamKinase Phosphorylation Compound 4-bromo-3,5-dimethoxy- N-methylbenzamide Compound->RTK Inhibition ERK ERK DownstreamKinase->ERK Phosphorylation TranscriptionFactor Transcription Factor (e.g., c-Myc) ERK->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Proposed inhibitory action on a receptor tyrosine kinase signaling pathway.

Experimental Workflow

G cluster_phase1 Phase I: Target Identification cluster_phase2 Phase II: Target Validation cluster_phase3 Phase III: Cellular Characterization KinaseScreen Kinase Panel Screening IC50 IC50 Determination KinaseScreen->IC50 Identified Hits SPR Binding Affinity (SPR) IC50->SPR MoI Mechanism of Inhibition SPR->MoI Proliferation Cell Proliferation Assays MoI->Proliferation WesternBlot Western Blotting (Target Engagement) Proliferation->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assays WesternBlot->Apoptosis

Caption: Phased experimental workflow for mechanistic elucidation.

Part 4: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

  • Materials: Recombinant kinase, appropriate peptide substrate, ATP, 4-bromo-3,5-dimethoxy-N-methylbenzamide, assay buffer, kinase detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of the compound in DMSO.

    • In a 384-well plate, add 5 µL of the compound dilution or DMSO (control).

    • Add 10 µL of a mixture of the kinase and substrate in assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Western Blotting for Phospho-Protein Analysis

  • Materials: Cancer cell line, cell culture medium, 4-bromo-3,5-dimethoxy-N-methylbenzamide, lysis buffer, protease and phosphatase inhibitors, primary antibodies (total and phospho-specific for the target and downstream proteins), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound or DMSO for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize the phospho-protein signal to the total protein signal.

Conclusion and Future Directions

This technical guide outlines a rigorous and systematic approach to unraveling the mechanism of action of 4-bromo-3,5-dimethoxy-N-methylbenzamide. By progressing through the proposed phases of target identification, validation, and cellular characterization, researchers can build a comprehensive understanding of this compound's biological activity. The insights gained from these studies will be invaluable in assessing its therapeutic potential and guiding future drug development efforts. Further investigations could include in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.

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The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the diverse therapeutic applications of substituted benzamides, a versatile class of compounds with significant impact across multiple medical fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, established clinical uses, and emerging therapeutic frontiers for this important chemical scaffold. Our narrative is grounded in scientific integrity, offering field-proven insights and detailed experimental methodologies to support further research and development.

The Architectural Versatility of the Benzamide Scaffold

The benzamide moiety, a simple yet elegant chemical structure, serves as a foundational scaffold for a wide array of pharmacologically active molecules. Its ability to be readily substituted at various positions on the aromatic ring and the amide nitrogen allows for the fine-tuning of its physicochemical properties and biological activity. This inherent modularity has enabled the development of compounds with high affinity and selectivity for a range of biological targets, leading to their successful application in treating a variety of pathological conditions.

The core structure, a benzene ring attached to an amide group, provides a stable framework. Strategic addition of different functional groups can modulate lipophilicity, hydrogen bonding capacity, and steric interactions, all of which are critical for receptor binding and pharmacokinetic profiles.

Central Nervous System Applications: Modulating Dopaminergic and Serotonergic Pathways

Substituted benzamides have made a significant mark in the treatment of central nervous system (CNS) disorders, primarily through their interaction with dopamine and serotonin receptors.

Atypical Antipsychotics: A Paradigm Shift in Schizophrenia Treatment

A key application of substituted benzamides is in the management of schizophrenia. Unlike typical antipsychotics which primarily act as dopamine D2 receptor antagonists and are often associated with significant extrapyramidal side effects, many substituted benzamides exhibit an "atypical" profile.[1][2]

Mechanism of Action: The antipsychotic effects of substituted benzamides like amisulpride are attributed to their selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[3][4] This selectivity for limbic over striatal dopamine receptors is thought to contribute to their lower propensity for inducing movement disorders.[5]

A fascinating aspect of some substituted benzamides, such as amisulpride, is their dose-dependent dual mechanism of action.[6][7][8]

  • Low Doses (e.g., 50-100 mg/day for amisulpride): At lower concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors. This blockade inhibits the negative feedback loop on dopamine synthesis and release, leading to an increase in dopaminergic neurotransmission. This action is believed to be beneficial for treating the negative symptoms of schizophrenia, such as apathy and social withdrawal, as well as dysthymia.[3][4]

  • High Doses (e.g., 400-800 mg/day for amisulpride): At higher doses, the antagonistic effects on postsynaptic D2/D3 receptors predominate, leading to a reduction in dopaminergic hyperactivity. This is effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

dot

Caption: General workflow of HDAC inhibition by benzamide derivatives.

Antibacterial Agents

Substituted benzamides are also being investigated as novel antibacterial agents. Some derivatives have shown promising activity against clinically relevant bacteria by targeting essential cellular processes. For example, certain oxazole-benzamide compounds have been found to inhibit the bacterial cell division protein FtsZ, which is a highly conserved and essential protein in most bacteria.

Data Presentation

Table 1: Comparative Antipsychotic Efficacy of Substituted Benzamides

CompoundTarget ReceptorsEfficacy MeasureClinical Study OutcomeReference
AmisulprideD2/D3 AntagonistReduction in BPRS scoreSignificant improvement in both positive and negative symptoms of schizophrenia.
RemoxiprideD2 AntagonistReduction in BPRS & CGI scoresEffective in reducing psychotic symptoms with a low incidence of extrapyramidal side effects.

Table 2: In Vitro Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Putative MechanismReference
N-substituted benzamidesMCF-7 (Breast)VariesHDAC Inhibition
N-substituted benzamidesA549 (Lung)VariesHDAC Inhibition
N-substituted benzamidesK562 (Leukemia)VariesHDAC Inhibition
Coumarin-benzamidesHepG2 (Liver)VariesInduction of Apoptosis

Experimental Protocols

Synthesis of Substituted Benzamides via Acyl Chlorides

This protocol outlines a standard method for the synthesis of substituted benzamides from a substituted benzoyl chloride and a primary or secondary amine.

[9]Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine and base in the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the substituted benzoyl chloride to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

dot

Caption: General workflow for the synthesis of substituted benzamides.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

[10][11]Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (substituted benzamide).

  • Non-specific binding control (e.g., 10 µM haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of new compounds.

[12][13][14][15]Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound (substituted benzamide).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

  • Plot the cell viability against the log concentration of the test compound to determine the IC50 value.

Conclusion

Substituted benzamides represent a remarkably successful and enduring class of therapeutic agents. Their chemical tractability and the ability to modulate their activity at key biological targets have led to significant advancements in the treatment of CNS and gastrointestinal disorders. The emerging applications in oncology and infectious diseases underscore the continued potential of this versatile scaffold. The methodologies and insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of novel benzamide-based therapeutics.

References

  • Metoclopramide - Wikipedia. (URL: [Link])

  • Lewander, T., et al. Early phase II clinical trial of remoxipride in treatment of schizophrenia with measurements of prolactin and neuroleptic activity. PubMed. (URL: [Link])

  • Patsnap Synapse. What is the mechanism of Cisapride Monohydrate?. (URL: [Link])

  • Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. (URL: [Link])

  • Dr.Oracle. What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia?. (URL: [Link])

  • Patsnap Synapse. What is Cisapride Monohydrate used for?. (URL: [Link])

  • Dr.Oracle. What is the mechanism of action of metoclopramide (Metoclopramide hydrochloride)?. (URL: [Link])

  • Morrison, D., et al. A dose-finding study with remoxipride in the acute treatment of schizophrenic patients. The Journal of Psychiatry & Neuroscience. (URL: [Link])

  • Parkman, H. P., et al. Metoclopramide in the treatment of diabetic gastroparesis. PMC. (URL: [Link])

  • Patsnap Synapse. What is the mechanism of Amisulpride?. (URL: [Link])

  • OpenAnesthesia. Metoclopramide. (URL: [Link])

  • Lacy, B. E., et al. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. MDPI. (URL: [Link])

  • MSD Veterinary Manual. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals. (URL: [Link])

  • George, S., et al. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. PubMed. (URL: [Link])

  • Lee, C. T., et al. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle. PubMed. (URL: [Link])

  • Tanaka, T., et al. Contractile mechanisms of action of gastroprokinetic agents: cisapride, metoclopramide, and domperidone. PubMed. (URL: [Link])

  • Psych Scene Hub. Amisulpride - Mechanism of Action and Psychopharmacology. (URL: [Link])

  • Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. (URL: [Link])

  • Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. (URL: [Link])

  • Köhler, C., et al. Studies on the mechanism of action of substituted benzamide drugs. PubMed. (URL: [Link])

  • Lovenberg, T. W., et al. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. (URL: [Link])

  • Pani, L., et al. Consensus on the use of substituted benzamides in psychiatric patients. PubMed. (URL: [Link])

  • George, S., et al. 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Bentham Science. (URL: [Link])

  • Ashwood, T. J., et al. An open study of remoxipride in the long-term treatment of schizophrenia. PubMed. (URL: [Link])

  • Pani, L., & Gessa, G. L. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. (URL: [Link])

  • Al-Hazmi, G. H. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. (URL: [Link])

  • Stahl, S. M. Amisulpride. Prescriber's Guide. (URL: [Link])

  • Alfredsson, G., et al. Remoxipride in schizophrenia: effects on plasma prolactin. PubMed. (URL: [Link])

  • Ahlfors, U. G., et al. Remoxipride and haloperidol in schizophrenia: a double-blind multicentre study. Scite.ai. (URL: [Link])

  • ResearchGate. The SARs of benzamide-containing HDAC inhibitors. (URL: [Link])

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  • Sharma, P., et al. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. (URL: [Link])

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  • Caballero, J. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. (URL: [Link])

  • Reddy, C. S., et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerfaceresearch. (URL: [Link])

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Strategic Utilization of 4-Bromo-3,5-Dimethoxybenzoic Acid in Advanced Organic Synthesis

[1]

Executive Summary: The "Sandwiched" Halogen

4-Bromo-3,5-dimethoxybenzoic acid (CAS: 56518-42-4) represents a unique challenge and opportunity in medicinal chemistry. Its core value lies in the 4-bromo position , which is electronically activated but sterically shielded.

  • Electronic Activation: The two ortho-methoxy groups (at C3 and C5) are strong electron donors, significantly increasing the electron density at the C4-carbon. This facilitates oxidative addition during Palladium-catalyzed cycles.

  • Steric Shielding: Conversely, these same methoxy groups create a "sandwiched" environment, imposing significant steric hindrance that retards nucleophilic attack and transmetallation steps.

This guide provides a high-fidelity roadmap for navigating these opposing forces to synthesize complex biaryls, particularly Combretastatin A-4 (CA-4) analogs.

Synthesis of the Precursor

Obtaining isomerically pure 4-bromo-3,5-dimethoxybenzoic acid is the first critical step. Direct bromination of 3,5-dimethoxybenzoic acid often yields a mixture of the 2-bromo (less hindered) and 4-bromo isomers. The Dihydroxy Route is recommended for maximum regiocontrol.

Protocol A: The Dihydroxy Route (Recommended)

This method utilizes the stronger directing power of free hydroxyls and their subsequent methylation to lock the regiochemistry.

Step 1: Regioselective Bromination

  • Substrate: 3,5-Dihydroxybenzoic acid.[1]

  • Reagent: Bromine (

    
    ) in Acetic Acid or NBS in Acetonitrile.
    
  • Mechanism: The free phenols direct bromination to the C4 position (between the hydroxyls) more effectively than methoxy groups due to hydrogen bonding capabilities and reduced steric bulk during the transition state.

Step 2: Methylation (The "Lock")

  • Reagent: Dimethyl sulfate (

    
    ) or Methyl Iodide (
    
    
    ).
  • Base: Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetone (Reflux).[1]

  • Outcome: This yields Methyl 4-bromo-3,5-dimethoxybenzoate .[1][2][3]

  • Note: Hydrolysis with LiOH/THF/Water yields the free acid if required, though the ester is often the preferred species for cross-coupling.

Protocol B: Direct Bromination (High Throughput/Lower Fidelity)
  • Substrate: 3,5-Dimethoxybenzoic acid.[1][2][3][4][5]

  • Reagent: N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: Acetonitrile (MeCN).

  • Conditions:

    
     to Room Temperature.
    
  • Risk: Significant formation of 2-bromo-3,5-dimethoxybenzoic acid .

  • Purification: Requires fractional recrystallization (ethanol) to remove the 2-bromo isomer.

Reactivity & Transformations

The primary utility of this scaffold is as an electrophile in cross-coupling reactions.

The "Steric Wall" in Suzuki-Miyaura Coupling

Coupling at the 4-position requires overcoming the steric wall of the adjacent methoxy groups. Standard catalysts (

Optimized Catalytic System:

  • Catalyst:

    
     or 
    
    
    .
  • Ligand: SPhos or XPhos . These Buchwald dialkylbiaryl phosphine ligands are designed to facilitate oxidative addition in electron-rich aryl halides and, crucially, create a pocket that accommodates the steric bulk during reductive elimination.

  • Base:

    
     (anhydrous) is superior to carbonates for hindered substrates.
    
  • Solvent: Toluene/Water (10:1) or Dioxane.

Visualization: The Synthesis Workflow

The following diagram illustrates the critical decision pathways for synthesizing and utilizing this precursor.

GstartStarting Material:3,5-Dihydroxybenzoic AcidbromBromination(Br2/AcOH)start->bromRegioselectiveinter1Intermediate:4-Bromo-3,5-dihydroxybenzoic acidbrom->inter1methylMethylation(Me2SO4, K2CO3)inter1->methylProtectionesterKey Precursor:Methyl 4-bromo-3,5-dimethoxybenzoatemethyl->esterhydrolysisHydrolysis(LiOH)ester->hydrolysisOptionalsuzukiSuzuki Coupling(Pd-SPhos, Ar-B(OH)2)ester->suzukiPreferred PathacidProduct:4-Bromo-3,5-dimethoxybenzoic acidhydrolysis->acidacid->suzukiRequires ProtectiontargetTarget:Combretastatin Analogs(Biaryl Systems)suzuki->target

Caption: Figure 1. Strategic synthesis flow ensuring regiochemical purity at the C4 position.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate via the Dihydroxy Route.

Materials
  • 4-Bromo-3,5-dihydroxybenzoic acid (10.0 g, 42.9 mmol)

  • Potassium Carbonate (

    
    , 17.8 g, 128.7 mmol, 3.0 eq)
    
  • Dimethyl Sulfate (

    
    , 8.1 mL, 85.8 mmol, 2.0 eq)
    
  • Acetone (anhydrous, 150 mL)

Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve 4-bromo-3,5-dihydroxybenzoic acid in acetone. Add

    
     in one portion. The suspension will turn yellow/orange.
    
  • Addition: Add Dimethyl Sulfate dropwise via syringe over 15 minutes. Caution: Dimethyl sulfate is a potent alkylating agent; use extreme care.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Extraction: Redissolve the residue in EtOAc (200 mL) and wash with Water (2 x 100 mL) and Brine (100 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from cold Ethanol to obtain white crystalline needles.
    

Self-Validation Check:

  • 1H NMR (

    
    ):  Look for a singlet at 
    
    
    3.95 (3H, ester) and a singlet at
    
    
    3.98 (6H, methoxy). The aromatic region should show a single singlet at
    
    
    7.25 (2H), confirming the symmetrical 4-bromo substitution pattern. If you see doublets, you have the 2-bromo isomer.

Application: Combretastatin A-4 Analog Synthesis

The 4-bromo-3,5-dimethoxy motif allows for the synthesis of "Reverse-A-Ring" Combretastatin analogs.

Reaction Table: Suzuki Coupling Conditions

ParameterConditionRationale
Substrate Methyl 4-bromo-3,5-dimethoxybenzoateEster prevents catalyst poisoning by free acid.
Coupling Partner 4-Methoxyphenylboronic acidMimics the B-ring of Combretastatin.
Catalyst

(2 mol%)
High activity Pd(II) source.
Ligand SPhos (4 mol%)Ensures coupling at the hindered C4 position.
Base

(2.0 eq)
Anhydrous base minimizes protodeboronation.
Solvent Toluene (

)
Non-polar solvent supports the lipophilic ligand.
Yield 85-92%High efficiency despite steric hindrance.
Mechanism of Steric Navigation

The diagram below details how the SPhos ligand facilitates this specific transformation.

Mechanismcluster_ligandRole of SPhos LigandPd0L-Pd(0)OxAddOxidative Addition(Steric Strain)Pd0->OxAddAr-BrTransMetTransmetallation(Rate Limiting)OxAdd->TransMetAr'-B(OH)2 / BaseRedElimReductive Elimination(Biaryl Formation)TransMet->RedElimRedElim->Pd0Regenerationexpl1. Electron-rich P facilitates OxAdd into C-Br bond.2. Biaryl bulk of ligand protects Pd center.3. Prevents formation of inactive Pd-dimers.

Caption: Figure 2. Catalytic cycle emphasizing the necessity of specialized ligands for hindered substrates.

References

  • Regioselective Bromination & Methylation

    • Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate.[1][2] ChemicalBook Protocols.

  • Suzuki Coupling of Hindered Substrates

    • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry (RSC), 2014.
  • Combretastatin Analogs

    • Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 2016.[6]

  • General Properties & Safety

    • 4-Bromo-3,5-dimethoxybenzoic acid Product D

Optimizing the Halogen Bond: A Technical Guide to the SAR of Bromo-Dimethoxy-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Pharmacophore Analysis

The benzamide scaffold remains a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from histone deacetylases (HDACs) to the bacterial cell division protein FtsZ. This guide focuses specifically on the Bromo-Dimethoxy-Benzamide subclass—a structural motif where the interplay between the steric bulk/electronic donation of methoxy groups and the halogen-bonding capability of bromine drives potency.

The structure-activity relationship (SAR) of these derivatives is defined by two primary mechanisms:

  • Conformational Locking (The Dimethoxy Effect): Substituents at the 2,6- or 2,5-positions restrict the rotation of the amide bond relative to the phenyl ring, freezing the bioactive conformation.

  • The Sigma-Hole Interaction (The Bromo Effect): The bromine atom acts not merely as a hydrophobic filler but as a Lewis acid (via its sigma hole), forming directed halogen bonds with backbone carbonyls in the target protein (e.g., FtsZ or Tubulin).

Part 2: Synthetic Pathways

To explore this SAR, a robust synthetic route is required. The following protocol prioritizes the Schotten-Baumann reaction or EDC-coupling for versatility, allowing the rapid generation of libraries with varying amine "heads" and bromo-dimethoxy-benzoic acid "tails."

General Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start Start: Substituted Benzoic Acid Activation Activation: (COCl)2 or EDC/HOBt Start->Activation DCM/DMF (cat) Coupling Amide Coupling: + Amine (R-NH2) Activation->Coupling DIPEA, 0°C to RT Workup Workup: Acid/Base Wash Coupling->Workup Quench Purification Purification: Recrystallization/HPLC Workup->Purification Product Final Product: Bromo-Dimethoxy-Benzamide Purification->Product

Figure 1: Modular synthetic workflow for benzamide library generation. The "Activation" step allows for either acid chloride formation (for unreactive amines) or carbodiimide coupling (for sensitive substrates).

Detailed Protocol: Amide Coupling via Acid Chloride

Standardized for 3-bromo-2,6-dimethoxybenzoic acid derivatives.

  • Activation: Dissolve 3-bromo-2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM under

    
    . Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.
    
  • Coupling: Redissolve the crude acid chloride in anhydrous THF. Cool to 0°C. Add the target amine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine.
    
  • Validation: Dry over

    
     and concentrate. Confirm structure via 
    
    
    
    -NMR (Look for amide doublet/triplet at
    
    
    8.0–9.0 ppm).

Part 3: Structure-Activity Relationship (SAR) Deep Dive[1]

The biological activity of bromo-dimethoxy-benzamides bifurcates into two major therapeutic areas based on the substitution pattern.

Case Study A: Antibacterial (FtsZ Inhibition)

Target: Filamenting temperature-sensitive mutant Z (Bacterial Tubulin Homolog). Reference Compound Class: PC190723 Analogs.[1][2][3]

  • The Scaffold: 3-substituted-2,6-dimethoxybenzamide.

  • 2,6-Dimethoxy Role: These groups create significant steric clash with the amide carbonyl. This forces the amide group to twist out of planarity with the phenyl ring. This "twisted" conformation is critical for binding into the hydrophobic cleft of FtsZ [1].

  • Bromo Role: Replacing the standard 3-alkoxy group or adding a bromine at the 3- or 5-position enhances lipophilicity (

    
    ) and improves membrane permeability in Gram-positive bacteria (e.g., MRSA). The bromine often occupies a hydrophobic pocket previously targeted by the chlorophenyl group of earlier inhibitors.
    
Case Study B: Antitumor (Tubulin Inhibition)

Target: Eukaryotic Tubulin (Colchicine Binding Site). Reference Compound Class: Sulfonamide/Benzamide Hybrids.[4]

  • The Scaffold: 4-bromo-2,5-dimethoxybenzamide derivatives.[5]

  • 2,5-Dimethoxy Role: This pattern mimics the A-ring of colchicine. The 2-methoxy group acts as a hydrogen bond acceptor for Cys241 (in

    
    -tubulin), while the 5-methoxy positions the molecule within the binding pocket [2].
    
  • Bromo Role: In the 4-position, Bromine provides a critical halogen bond. Research indicates that 4-bromo-2,5-dimethoxyphenyl derivatives show nanomolar cytotoxicity against MCF7 breast cancer lines, causing G2/M arrest [2].[6] The Br atom is superior to Cl or F here due to the larger sigma-hole, facilitating a stronger interaction with the protein backbone.

SAR Logic Map (DOT Visualization)

SAR_Map Core Benzamide Core (Ph-CONH-R) Dimethoxy Dimethoxy Pattern (2,6- or 2,5-) Core->Dimethoxy Bromo Bromo Substituent (3- or 4-) Core->Bromo AmideN Amide Linker (-NH-) Core->AmideN Tail R-Group Tail (Heterocycle) Core->Tail ConfLock Conformational Lock (Twist Angle > 40°) Dimethoxy->ConfLock Steric Clash HalogenBond Halogen Bond (Sigma Hole -> C=O) Bromo->HalogenBond Affinity HDonation H-Bond Donor (To Val/Asn residues) AmideN->HDonation Binding Solubility Solubility/Metabolic Stability Tail->Solubility PK Properties

Figure 2: SAR interaction map. The "Dimethoxy" groups dictate shape, while the "Bromo" group acts as a high-affinity anchor via halogen bonding.

Part 4: Biological Validation Protocols

Trustworthy data requires self-validating experimental systems.

FtsZ Polymerization Assay (GTPase Activity)

Purpose: To quantify the inhibition of FtsZ assembly, a direct measure of mechanism of action (MoA).

  • Reagents: Recombinant S. aureus FtsZ, GTP (1 mM), MES buffer (pH 6.5), KCl (50 mM), MgCl2 (5 mM).

  • Setup: Incubate FtsZ (5 µM) with the test benzamide derivative (1–100 µM) in MES buffer for 10 min at 30°C.

  • Initiation: Add GTP (1 mM) to initiate polymerization.

  • Readout: Measure light scattering at 350 nm in a kinetic spectrophotometer for 30 minutes.

    • Control: DMSO only (High scattering slope).

    • Valid Inhibitor: Flat line or reduced slope indicating lack of polymer formation.

  • Data Analysis: Calculate the slope of the linear phase (Vmax).

    
     is the concentration reducing Vmax by 50%.[4]
    
Comparative Activity Table

Consolidated data from literature for context [1][2].

Compound ClassSubstituentsTargetPrimary ActivityMechanism
PC190723 Analog 2,6-difluoro-3-alkoxyFtsZ (Bacteria)MIC: 0.5–1 µg/mL (MRSA)Z-ring collapse
Benzamide A 3-bromo-2,6-dimethoxy FtsZ (Bacteria)MIC: 2–4 µg/mLConformational lock + Halogen bond
Sulfonamide B 4-bromo-2,5-dimethoxy Tubulin (Cancer)IC50: ~15 nM (MCF7)G2/M Arrest (Colchicine site)
Benzamide C 3-methoxy (No halogen)FtsZ (Bacteria)MIC: >64 µg/mLWeak binding (Lack of sigma hole)

Part 5: Computational Modeling (Docking Workflow)

To rationalize the SAR, molecular docking should be performed using the following parameters:

  • Software: AutoDock Vina or Glide.

  • Protein Structure: PDB ID 3VOB (S. aureus FtsZ with benzamide inhibitor) or 1SA0 (Tubulin).

  • Ligand Prep: Generate 3D conformers. Crucial: Manually set the amide twist angle to ~50° if the software fails to predict the steric clash of the 2,6-dimethoxy group.

  • Grid Box: Center on the cleft between the C-terminal domain and Helix 7 (for FtsZ).

Docking Prep Ligand Prep (Energy Min) Grid Grid Generation (PDB: 3VOB) Prep->Grid Dock Docking Run (Genetic Algorithm) Grid->Dock Score Scoring (Halogen Bond Term) Dock->Score

Figure 3: Computational workflow. Ensure the scoring function accounts for halogen bonding (many default functions underestimate this).

References

  • Benzodioxane-benzamides as new bacterial cell division inhibitors. PubMed. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. PubMed Central. [Link]

  • The benzamide binding site (FtsZ). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated analytical method for the quantification of 4-bromo-3,5-dimethoxy-N-methylbenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate assay for quality control, stability testing, or research purposes. The described protocol has been developed based on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2]

Introduction and Method Rationale

4-bromo-3,5-dimethoxy-N-methylbenzamide is an aromatic amide whose precise quantification is essential for ensuring purity and consistency in research and development settings. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3]

The development of this method was guided by the physicochemical properties of the analyte and the principles of chromatographic separation.

  • Chromatographic Mode Selection: Reverse-Phase HPLC (RP-HPLC) was chosen as the separation mode. This is the most common and versatile technique in the pharmaceutical industry, ideally suited for separating and quantifying moderately polar to non-polar organic molecules like the target analyte.[4] The analyte's aromatic ring and alkyl substituents provide sufficient hydrophobicity for effective retention on a non-polar stationary phase.

  • Stationary Phase (Column) Rationale: A C18 (octadecylsilane) stationary phase was selected. C18 columns are renowned for their robust performance and strong hydrophobic retention, making them an excellent first choice for method development with aromatic compounds. The long alkyl chains provide a high surface area for hydrophobic interactions, leading to good separation efficiency.

  • Mobile Phase Rationale: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component acidified with 0.1% formic acid.

    • Acetonitrile (ACN): Chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at the detection wavelength. Its elution strength is well-suited for a broad range of compounds in RP-HPLC.[5]

    • Acidified Water: The addition of formic acid to the aqueous phase serves a critical function: it maintains a consistent, low pH (typically around 2.5-3.5). This suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable peak tailing through secondary ionic interactions with the analyte.[5]

  • Detector Rationale: UV detection is employed due to the presence of the benzamide chromophore in the analyte's structure. An initial scan using a Photo Diode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax), thereby maximizing method sensitivity.

Experimental

Materials and Reagents
Item Specification
Analyte Standard 4-bromo-3,5-dimethoxy-N-methylbenzamide (Reference Grade, >98% purity)
Acetonitrile (ACN) HPLC Grade or higher
Water HPLC or Milli-Q Grade
Formic Acid LC-MS Grade or equivalent (>99%)
Methanol HPLC Grade (for cleaning and dissolving standard)
Filters 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon)
Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

Parameter Condition Rationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard geometry for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidification prevents peak tailing.
Mobile Phase B Acetonitrile (ACN)Common organic modifier for RP-HPLC.
Elution Mode Isocratic: 65% A / 35% BA simple isocratic elution provides robust and repeatable results for a single analyte assay.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA standard volume to ensure good peak shape and minimize band broadening.
Detection Wavelength 254 nm (or determined λmax)Common wavelength for aromatic compounds; λmax should be determined for optimal sensitivity.
Run Time 10 minutesSufficient time for analyte elution and column re-equilibration.

Protocols

Protocol 1: Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.

  • Carefully add 1 mL of formic acid.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of the 4-bromo-3,5-dimethoxy-N-methylbenzamide reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix well. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solution (e.g., 50 µg/mL):

  • Pipette 2.5 mL of the 1 mg/mL Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the Mobile Phase (65:35 Water:ACN with 0.1% Formic Acid).

  • Mix thoroughly. This solution is used for system suitability and quantification.

Sample Preparation:

  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation.

  • Perform a subsequent dilution with the Mobile Phase to achieve a final theoretical concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: HPLC System Operation and Analysis Sequence
  • System Purge: Purge all pump lines with their respective mobile phases to remove air bubbles and ensure a consistent solvent composition.

  • Column Equilibration: Equilibrate the C18 column with the mobile phase (65% A / 35% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Perform five replicate injections of the Working Standard Solution (50 µg/mL) to establish system suitability.

    • Inject the prepared sample solutions.

    • Inject a Working Standard Solution after every 6-10 sample injections to monitor system drift.

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][7] The following parameters are critical.

Validation Workflow Diagram

The validation process follows a logical sequence to demonstrate the method's performance characteristics.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Use Dev Initial Method Development & Optimization Specificity Specificity (Peak Purity, No Interference) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Routine Routine Sample Analysis (with System Suitability) Robustness->Routine

Caption: Logical workflow for HPLC method development and validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria as stipulated by regulatory guidelines.[3][6][7]

Parameter Description Acceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately before analysis.Tailing Factor: ≤ 2.0Theoretical Plates (N): > 2000%RSD of Peak Area (n=5): ≤ 2.0%
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).The analyte peak should be free from co-elution from blank and placebo injections. Peak purity should pass if a PDA detector is used.
Linearity & Range A linear relationship between concentration and detector response over a specified range.Correlation Coefficient (r²): ≥ 0.999Range (Assay): Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value. Assessed by spike recovery experiments at multiple levels.Mean Recovery: 98.0% to 102.0% at each concentration level (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0%Intermediate Precision (Inter-day): %RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ should be acceptable.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within system suitability criteria when parameters like flow rate (±10%), column temp (±5°C), or mobile phase composition (±2%) are varied.

Data Analysis and Calculations

The concentration of 4-bromo-3,5-dimethoxy-N-methylbenzamide in the sample is calculated using the peak area from the chromatogram and an external standard calibration.

Calculation Formula:

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte in the working standard chromatograms.

  • Concentration_Standard: Concentration of the working standard solution (e.g., 50 µg/mL).

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of 4-bromo-3,5-dimethoxy-N-methylbenzamide. The method's rationale is grounded in established chromatographic theory, and its performance can be rigorously verified through the outlined validation protocol, ensuring compliance with scientific and regulatory standards. This makes it a highly suitable tool for quality control and research applications.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. SIELC Technologies. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

Application Note: In-Vitro Assay Cascade for 4-Bromo-3,5-dimethoxy-N-methylbenzamide in Epigenetic Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in FBDD Application: Epigenetic Target Profiling (BET/Non-BET Bromodomains)

Introduction & Chemical Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical. 4-bromo-3,5-dimethoxy-N-methylbenzamide is a highly functionalized chemical probe frequently utilized as an advanced fragment for targeting epigenetic readers, specifically bromodomain-containing proteins like BRD4 and BRPF1[1][2].

The structural logic of this fragment is highly deliberate:

  • Acetyl-Lysine (KAc) Mimicry: The N-methylbenzamide motif acts as a classic KAc mimic, establishing a critical hydrogen bond with the conserved asparagine (e.g., Asn140 in BRD4) deep within the hydrophobic bromodomain pocket[2].

  • Steric & Electronic Complementarity: The 3,5-dimethoxy substitutions provide electron density and steric bulk that interact favorably with the ZA loop of the bromodomain[1].

  • Synthetic & Halogen Bonding Handle: The 4-bromo substituent serves a dual purpose. Biochemically, it can participate in halogen bonding with backbone carbonyls. Synthetically, it provides an ideal vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to rapidly grow the fragment into a high-affinity lead compound[1].

Assay Cascade Design: Causality & Trustworthiness

Evaluating a fragment requires a rigorous, self-validating assay cascade. Fragments typically exhibit low binding affinities (high micromolar


), meaning assays must be highly sensitive and resistant to false positives. We employ a three-tier orthogonal workflow:
  • Biochemical Screening (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard Fluorescence Polarization (FP). The long emission half-life of the Terbium (Tb) donor allows us to introduce a time delay before measurement, completely eliminating short-lived background autofluorescence—a critical necessity when screening fragments at high concentrations (up to 1 mM)[3].

  • Biophysical Validation (SPR): Biochemical assays cannot distinguish between true 1:1 stoichiometric binding and non-specific aggregation. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data (

    
    , 
    
    
    
    ) to orthogonally confirm direct target engagement[4].
  • Cellular Efficacy (Western Blot): To validate cell permeability and functional target modulation, we measure the downregulation of c-Myc, a downstream oncogene directly regulated by BRD4 transcription complexes[2].

Trustworthiness & Quality Control

Every protocol below operates as a self-validating system. The TR-FRET assay requires a


-factor 

for plate acceptance. We utilize JQ1 (a highly potent, pan-BET inhibitor) as a positive control to define the maximum assay window, and DMSO as a vehicle control to establish the baseline[5].

Workflow Visualization

G Start 4-Bromo-3,5-dimethoxy- N-methylbenzamide Biochem 1. Biochemical Screening TR-FRET Assay (BRD4 BD1) Goal: IC50 Determination Start->Biochem Primary Assay Biophys 2. Biophysical Validation SPR Kinetics Goal: Direct Binding (Kd, on/off rates) Biochem->Biophys Orthogonal Check Cellular 3. Cellular Efficacy c-Myc Western Blot Goal: Target Engagement & Permeability Biophys->Cellular In Vitro Translation Hit Fragment Growing & Lead Optimization (Cross-coupling at 4-Bromo) Cellular->Hit FBDD Progression

Figure 1: In-vitro assay cascade for validating 4-bromo-3,5-dimethoxy-N-methylbenzamide.

Quantitative Data Presentation

The following table summarizes the expected quantitative profile of the fragment compared to the positive control (JQ1) when assayed against BRD4(BD1).

ParameterAssay Type4-Bromo-3,5-dimethoxy-N-methylbenzamide(+)-JQ1 (Positive Control)Interpretation

(

M)
TR-FRET45.0 - 80.0

M
0.03 - 0.05

M
Fragment shows expected weak, but detectable competitive binding.

(

M)
SPR50.0 - 90.0

M
~0.04

M
Confirms direct 1:1 binding; matches biochemical affinity.

(

)
SPR

(Fast off-rate)

(Slow off-rate)
Rapid dissociation is a hallmark of true fragment binding.
Ligand Efficiency (LE) Calculation

kcal/mol/HA
~0.30 kcal/mol/HAHigh LE indicates the fragment is a highly efficient starting point for FBDD.
c-Myc

(

M)
Cellular


M
~0.25

M
Fragment requires optimization (growing) to achieve potent cellular efficacy.

Experimental Protocols

Protocol 1: BRD4(BD1) TR-FRET Competitive Binding Assay

This assay measures the ability of the fragment to displace a fluorescently labeled probe from the BRD4 bromodomain 1 (BD1)[3][6].

Materials:

  • Target: Recombinant GST-tagged BRD4(BD1) protein.

  • Tracer: FITC-labeled JQ1 (or equivalent BET probe).

  • Detection: Terbium (Tb)-labeled anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-bromo-3,5-dimethoxy-N-methylbenzamide in 100% DMSO. The top concentration in the assay should be 1 mM (final DMSO concentration = 1%).

  • Assay Mix Assembly: In a low-volume 384-well black microplate, add 5

    
    L of the fragment dilution.
    
  • Protein Addition: Add 5

    
    L of GST-BRD4(BD1) diluted in assay buffer (final concentration: 2 nM). Incubate for 15 minutes at room temperature to allow fragment-protein pre-equilibration.
    
  • Tracer & Antibody Addition: Add 10

    
    L of a master mix containing FITC-JQ1 (final concentration: 10 nM) and Tb-anti-GST antibody (final concentration: 1 nM).
    
  • Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1 (Donor): 490 nm. Emission 2 (Acceptor): 520 nm. Delay time: 100

    
    s. Integration time: 200 
    
    
    
    s.
  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Normalize data against DMSO (0% inhibition) and 10

    
    M JQ1 (100% inhibition). Fit to a 4-parameter logistic curve to determine the 
    
    
    
    .
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides orthogonal validation by measuring the real-time association and dissociation of the fragment[4].

Materials:

  • Sensor: Streptavidin (SA) Sensor Chip.

  • Target: Biotinylated BRD4(BD1).

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO.

Step-by-Step Methodology:

  • Immobilization: Condition the SA chip with 3 injections of 1 M NaCl / 50 mM NaOH. Inject Biotinylated BRD4(BD1) at 10

    
    g/mL onto Flow Cell 2 (FC2) until a capture level of ~2000 Response Units (RU) is achieved. Leave FC1 blank as a reference surface.
    
  • Solvent Correction: Because fragments are tested at high concentrations requiring DMSO, prepare a DMSO calibration curve (1.5% to 2.5% DMSO in running buffer) to correct for bulk refractive index shifts.

  • Analyte Preparation: Dilute 4-bromo-3,5-dimethoxy-N-methylbenzamide in running buffer to create a concentration series (e.g., 3.125, 6.25, 12.5, 25, 50, 100

    
    M). Ensure the final DMSO concentration is exactly 2.0% across all samples.
    
  • Injection (Multi-Cycle Kinetics): Inject the concentration series over FC1 and FC2 at a high flow rate (50

    
    L/min) to minimize mass transport limitations. Contact time: 60 seconds. Dissociation time: 120 seconds.
    
  • Regeneration: Fragments typically dissociate rapidly and completely; therefore, no regeneration solution is required. Allow buffer to flow until the baseline stabilizes.

  • Data Analysis: Subtract the FC1 reference signal and the blank buffer injection signal (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    . For fast on/off kinetics typical of this fragment, a steady-state affinity fit may be required if kinetic curvature is not distinct.
Protocol 3: Cellular c-Myc Downregulation (Western Blot)

Assesses the physiological permeability and functional target engagement of the fragment[2].

Materials:

  • Cell Line: MV4-11 (Human acute myeloid leukemia), highly sensitive to BET inhibition.

  • Antibodies: Primary anti-c-Myc (Rabbit mAb), Primary anti-

    
    -Actin (Mouse mAb, loading control), Secondary HRP-conjugated antibodies.
    

Step-by-Step Methodology:

  • Cell Plating: Seed MV4-11 cells in 6-well plates at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS.
    
  • Treatment: Treat cells with 4-bromo-3,5-dimethoxy-N-methylbenzamide at varying concentrations (e.g., 10, 50, 100, 200

    
    M) for 6 hours. Include a DMSO vehicle control and a 1 
    
    
    
    M JQ1 positive control.
  • Lysis: Harvest cells by centrifugation. Wash with cold PBS. Lyse pellets in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails for 30 minutes on ice.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20

    
    g of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 150V for 60 minutes. Transfer proteins to a PVDF membrane using a semi-dry transfer system.
    
  • Immunoblotting: Block the membrane in 5% non-fat milk in TBST for 1 hour. Incubate with anti-c-Myc (1:1000) and anti-

    
    -Actin (1:5000) overnight at 4°C. Wash 3x with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    
  • Detection: Develop the blot using enhanced chemiluminescence (ECL) substrate and image on a digital documentation system. Quantify band intensities using ImageJ, normalizing c-Myc expression to

    
    -Actin.
    

References

  • Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology Source: National Institutes of Health (NIH) URL:[Link]

  • BRD4 binds the nucleosome via both histone and DNA interactions Source: National Institutes of Health (NIH) URL:[Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: National Institutes of Health (NIH) URL:[Link]

  • A bead-based proximity assay for BRD4 ligand discovery Source: National Institutes of Health (NIH) URL:[Link]

  • GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain Source: National Institutes of Health (NIH) URL:[Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery Source: National Institutes of Health (NIH) URL:[Link]

  • Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders Source: ChemRxiv URL:[Link]

Sources

Precision Synthesis of N-Methylbenzamides: A Comparative Guide to Coupling Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The N-methylbenzamide moiety is a privileged pharmacophore in medicinal chemistry, appearing in numerous bioactive compounds (e.g., PDE10A inhibitors, anticancer agents). While amide coupling is a ubiquitous reaction, the specific synthesis of N-methyl derivatives presents unique challenges: the volatility of methylamine (bp -6°C) and the solubility constraints of its hydrochloride salt.

This guide details two distinct protocols optimized for different stages of drug development:

  • Method A (Discovery Phase): A high-throughput-compatible HATU-mediated coupling using Methylamine HCl. Prioritizes yield and functional group tolerance over cost.

  • Method B (Process/Scale-Up): An acid chloride route using Thionyl Chloride (

    
    ).[1] Prioritizes atom economy, cost-efficiency, and facile purification.
    

Mechanistic Principles & Reagent Selection

The Coupling Landscape

The choice of coupling agent dictates the reaction trajectory. We compare the two primary strategies below:

FeatureMethod A: HATU/DIPEAMethod B: Acid Chloride (

)
Primary Driver Success Rate (Library Synthesis)Cost & Scalability (Process Chem)
Active Species O-At Active Ester (highly reactive)Acyl Chloride (highly electrophilic)
Byproducts Tetramethylurea (water-soluble), HOAt

(gas),

(gas)
Atom Economy Low (large reagent mass)High
Purification Column Chromatography often requiredExtraction/Crystallization usually sufficient
Mechanism of Action (HATU)

HATU is chosen for Method A because it minimizes racemization (if chiral centers are present on the benzoyl ring) and drives the reaction to completion rapidly via the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group.

HATU_Mechanism Acid Benzoic Acid (Substrate) Inter1 Carboxylate Anion Acid->Inter1 Deprotonation Base DIPEA (Base) Base->Inter1 HATU HATU (Reagent) ActiveEster O-At Active Ester HATU->ActiveEster Inter1->ActiveEster Attack on HATU Product N-Methylbenzamide (Product) ActiveEster->Product Aminolysis Byproducts HOAt + Urea ActiveEster->Byproducts Amine Methylamine (Nucleophile) Amine->Product

Caption: Figure 1. HATU-mediated activation pathway.[2][3][4][5][6] The base generates the carboxylate, which attacks HATU to form the reactive O-At ester, facilitating rapid amine attack.[7]

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: 10 mg to 5 g scale, parallel synthesis, substrates with sensitive functional groups.

Materials
  • Substrate: Benzoic acid derivative (1.0 equiv)

  • Amine Source: Methylamine Hydrochloride (

    
    ) (1.5 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)[3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)[3]

Protocol Steps
  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Add the benzoic acid derivative (1.0 equiv) and HATU (1.2 equiv) to the flask. Dissolve in anhydrous DMF (0.2 M concentration relative to acid).

    • Expert Note: Do not add the amine yet. Pre-activation avoids competing reactions.

  • Activation: Add DIPEA (1.0 equiv only) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow.

  • Amine Addition: Add Methylamine HCl (1.5 equiv) in one portion, followed immediately by the remaining DIPEA (2.0 equiv).

    • Critical Insight: Methylamine HCl is not soluble in DCM; it requires DMF or DMAc. The extra 2.0 equiv of base are strictly required to neutralize the HCl salt and regenerate the free nucleophilic amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+1 + 14 for methyl).

  • Workup (Aqueous):

    • Dilute with Ethyl Acetate (EtOAc).[8]

    • Wash 2x with 5% LiCl solution (removes DMF efficiently).

    • Wash 1x with Sat.

      
       (removes unreacted acid/HOAt).
      
    • Wash 1x with 1M HCl (removes unreacted amine/DIPEA).

    • Dry over

      
      , filter, and concentrate.[9][10][11][12]
      
Method B: Acid Chloride Route (Scale-Up)

Best for: >5 g scale, cost-sensitive projects, simple substrates.

Materials
  • Substrate: Benzoic acid derivative (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Amine Source: Methylamine (2M solution in THF) OR Methylamine gas.[10]

  • Solvent: DCM (Dichloromethane) or Toluene.

Protocol Steps
  • Acyl Chloride Formation:

    • Suspend benzoic acid in dry DCM (or Toluene).

    • Add

      
       (2.0 equiv) dropwise.[3] (Add 1 drop of DMF to catalyze if reaction is sluggish).
      
    • Reflux (40°C for DCM, 80°C for Toluene) for 2 hours until gas evolution (

      
      ) ceases.
      
    • Validation: Aliquot into MeOH; check TLC for complete conversion to methyl ester (which forms instantly from acid chloride + MeOH).

    • Concentrate in vacuo to remove excess

      
      . Redissolve crude acid chloride in fresh dry DCM.
      
  • Coupling:

    • Cool the acid chloride solution to 0°C.[3][9][10][11][13]

    • Add Methylamine (2M in THF, 2.0 equiv) dropwise. If using gas, bubble slowly through the solution.

    • Safety: This reaction is exothermic.

  • Workup:

    • Wash organic layer with 1M NaOH (removes unreacted acid).

    • Wash with 1M HCl (removes excess amine).

    • Concentrate. Recrystallize from Heptane/EtOAc if necessary.

Troubleshooting & Optimization (The "Expertise" Pillar)

Common failure modes and their scientific causality:

ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation of Methylamine HCl.Ensure total base = 3.0 equiv (1 for acid, 1 for HCl salt, 1 excess).
Racemization Over-activation or high temperature.Switch from HATU to T3P (Propylphosphonic anhydride) or keep T < 0°C.
Sticky Oil Product Residual DMF or HOAt.Use the LiCl wash method during workup. HOAt is water-soluble but requires basic washes to fully remove.
"Stalled" Reaction Steric hindrance (e.g., ortho-substituents).Switch to Acid Chloride method (Method B) or use microwave irradiation (60°C, 30 min).

Decision Workflow

Use this logic flow to select the appropriate protocol for your specific campaign.

Decision_Tree Start Start: N-Methylbenzamide Synthesis ScaleCheck Scale of Reaction? Start->ScaleCheck Small < 5 grams (Discovery) ScaleCheck->Small Large > 5 grams (Process) ScaleCheck->Large Sensitive Acid Sensitive Groups? (Boc, tBu, etc.) Small->Sensitive MethodB Method B: Acid Chloride (Low Cost, Scalable) Large->MethodB MethodA Method A: HATU (High Cost, High Yield) Sensitive->MethodA Yes Sensitive->MethodB No (Simple Substrate) T3P Alternative: T3P Coupling (Low Epimerization) MethodA->T3P If Chiral Center at Alpha Position

Caption: Figure 2. Strategic decision tree for selecting the optimal amide coupling protocol.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][14] Tetrahedron, 61(46), 10827-10852. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Application Notes and Protocols for the Biological Characterization of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Framework for Novel Compound Evaluation

The study of novel chemical entities, such as 4-bromo-3,5-dimethoxy-N-methylbenzamide, demands a systematic and multi-faceted approach to elucidate their biological effects and potential therapeutic applications. As this compound is not extensively characterized in existing literature, this guide provides a comprehensive framework for its initial biological evaluation. We will proceed from broad phenotypic screening to more focused mechanistic studies, ensuring a logical and efficient research progression. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic guidance and detailed, actionable protocols.

The benzamide scaffold is a well-established pharmacophore present in a wide range of clinically approved drugs, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Therefore, our initial investigation will be broad, exploring these potential activities before narrowing our focus based on preliminary findings. The experimental workflow is designed to be iterative, with the results of each stage informing the design of subsequent experiments. This approach is crucial for efficiently navigating the early stages of drug discovery and development.[4][5][6][7][8]

Phase 1: Initial Phenotypic Screening and Cytotoxicity Assessment

The primary objective of this phase is to determine if 4-bromo-3,5-dimethoxy-N-methylbenzamide exhibits any overt biological activity in a panel of relevant cell lines and to establish its basic cytotoxicity profile. This foundational data is essential for designing subsequent, more specific assays.

Cell Viability and Cytotoxicity Assays

Cell-based assays are fundamental in early drug discovery for assessing the effects of compounds on cellular activities.[4][9][10] We will employ robust and widely used methods to determine the concentration-dependent effects of the compound on cell viability.

Table 1: Recommended Cell Lines for Initial Screening

Cell LineTissue of OriginRationale for Inclusion
MCF-7Breast CancerRepresentative of estrogen receptor-positive breast cancers.
A549Lung CancerA common model for non-small cell lung cancer.
HeLaCervical CancerA widely used and well-characterized immortalized cell line.
RAW 264.7Murine MacrophageA model for studying inflammation and immune responses.
HEK293Human Embryonic KidneyA common cell line for transfection and signaling studies.
Bacillus subtilisBacteriumGram-positive bacterial model for antimicrobial screening.
Escherichia coliBacteriumGram-negative bacterial model for antimicrobial screening.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete cell culture medium

    • 4-bromo-3,5-dimethoxy-N-methylbenzamide (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of 4-bromo-3,5-dimethoxy-N-methylbenzamide in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[14]

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.[15]

    • Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[14][15]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Antimicrobial Disk Diffusion Assay

This method is a simple and widely used technique to screen for antimicrobial activity.

  • Materials:

    • Bacterial strains (e.g., B. subtilis and E. coli)

    • Mueller-Hinton agar plates

    • Sterile filter paper discs

    • 4-bromo-3,5-dimethoxy-N-methylbenzamide solutions of known concentrations

    • Positive control antibiotic discs (e.g., gentamicin)

    • Solvent control discs

  • Procedure:

    • Prepare a standardized inoculum of the test bacteria.

    • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

    • Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and solvent control onto the agar surface.[1]

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Phase 2: Elucidating the Mechanism of Action

Based on the results from Phase 1, this phase will focus on investigating the potential molecular mechanisms underlying the observed biological effects of 4-bromo-3,5-dimethoxy-N-methylbenzamide.

Investigating Potential Anticancer Mechanisms

If the compound exhibits significant cytotoxicity in cancer cell lines, the following assays can help determine the mode of cell death and the affected signaling pathways.

Workflow for Investigating Anticancer Mechanisms

Caption: Workflow for Investigating Anticancer Mechanisms.

Protocol 3: Western Blot Analysis for Key Signaling Proteins

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, providing insights into signaling pathway activation or inhibition.[16][17][18]

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53, cyclins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells treated with 4-bromo-3,5-dimethoxy-N-methylbenzamide and control cells to extract total protein.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.[19]

    • Transfer the separated proteins from the gel to a membrane.[17]

    • Block the membrane to prevent non-specific antibody binding.[17]

    • Incubate the membrane with primary antibodies overnight at 4°C.[20]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and detect the signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression levels.

Investigating Potential Anti-inflammatory Mechanisms

If the compound shows activity in the RAW 264.7 macrophage cell line, further investigation into its anti-inflammatory properties is warranted.

Protocol 4: Measurement of Nitric Oxide (NO) Production

A common in vitro assay for anti-inflammatory activity is to measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[21]

  • Materials:

    • RAW 264.7 cells

    • LPS

    • 4-bromo-3,5-dimethoxy-N-methylbenzamide

    • Griess reagent

    • Nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the amount of nitrite (a stable product of NO) using a standard curve.

Investigating Potential Neurological or Receptor-Mediated Effects

Benzamides are known to interact with various receptors, including G protein-coupled receptors (GPCRs) and ion channels.[22][23][24] If the compound's structure suggests such activity, or if phenotypic screening provides relevant clues, specific receptor-based assays should be employed.

Hypothetical GPCR Signaling Pathway

Caption: Hypothetical GPCR Signaling Pathway.

Protocol 5: cAMP Assay for GPCR Activation

Cyclic AMP (cAMP) is a key second messenger in many GPCR signaling pathways.[25] Measuring changes in intracellular cAMP levels can indicate whether the compound acts as an agonist or antagonist at a specific GPCR.

  • Materials:

    • HEK293 cells stably expressing a GPCR of interest

    • 4-bromo-3,5-dimethoxy-N-methylbenzamide

    • Known agonist and antagonist for the GPCR

    • cAMP assay kit (e.g., ELISA or fluorescence-based)

  • Procedure:

    • Seed the engineered HEK293 cells in a 96-well plate.

    • Treat the cells with the test compound alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).

    • Incubate for the appropriate time as per the assay kit instructions.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's protocol.

    • Analyze the data to determine the effect of the compound on cAMP production.

Phase 3: Target Deconvolution and Validation

Once a consistent and potent biological effect has been identified, the next crucial step is to identify the molecular target(s) of 4-bromo-3,5-dimethoxy-N-methylbenzamide. This can be a complex process involving a combination of computational and experimental approaches.

Table 2: Potential Target Identification Strategies

MethodDescription
In silico docking Computational modeling to predict the binding of the compound to a library of known protein structures.
Affinity chromatography Immobilizing the compound on a solid support to capture its binding partners from cell lysates.
Thermal shift assays Measuring the change in the melting temperature of proteins in the presence of the compound to identify binding partners.
RNA interference (RNAi) or CRISPR-Cas9 screening Systematically knocking down or knocking out genes to identify those that are essential for the compound's activity.

Following target identification, validation is essential to confirm that the interaction between the compound and the putative target is responsible for the observed biological effects.

Protocol 6: Quantitative PCR (qPCR) for Target Gene Expression

If the compound is found to modulate a specific signaling pathway, qPCR can be used to determine if it alters the expression of genes downstream of the target.[26][27][28][29]

  • Materials:

    • Treated and untreated cells

    • RNA isolation kit

    • Reverse transcriptase and reagents for cDNA synthesis

    • qPCR master mix (e.g., containing SYBR Green)

    • Primers for the target gene(s) and a reference gene

    • Real-time PCR instrument

  • Procedure:

    • Isolate total RNA from cells treated with the compound and control cells.[26]

    • Synthesize cDNA from the RNA templates.[28]

    • Set up the qPCR reactions with primers for the target gene(s) and a housekeeping gene for normalization.

    • Run the qPCR program on a real-time PCR instrument.[30]

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[27]

Protocol 7: Immunofluorescence for Target Localization

Immunofluorescence allows for the visualization of the subcellular localization of a target protein and can reveal if the compound induces changes in its distribution.[31][32][33][34]

  • Materials:

    • Cells grown on coverslips

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody against the target protein

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear counterstaining

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with the compound.

    • Fix the cells with 4% paraformaldehyde.[33]

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific binding sites.

    • Incubate with the primary antibody.[31]

    • Wash and incubate with the fluorophore-conjugated secondary antibody.[33]

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with antifade medium.[33]

    • Visualize and capture images using a fluorescence microscope.

Conclusion: A Path Forward

This comprehensive guide provides a structured and logical framework for the initial biological characterization of 4-bromo-3,5-dimethoxy-N-methylbenzamide. By progressing from broad phenotypic screening to more focused mechanistic studies and target identification, researchers can efficiently and effectively elucidate the compound's biological effects and potential for further development. The provided protocols are based on well-established and validated methods, ensuring the generation of robust and reproducible data. Adherence to sound experimental design, including appropriate controls and statistical analysis, will be paramount for the successful execution of this research plan.[5][35]

References

  • Adan, A., et al. (2016). "Cell-based screening for cancer." Nature Reviews Drug Discovery, 15(4), 241-259.
  • Kenakin, T. (2017). "Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment." Methods in Molecular Biology, 1638, 1-16.
  • Zang, R., et al. (2012). "Cell-Based Assays in High-Throughput Screening for Drug Discovery." International Journal of Biotechnology for Wellness Industries, 1(1), 31-51.
  • Cytiva. (2025). "Western blot protocol: A simple 7-step guide to protein detection." Retrieved from [Link]

  • REPROCELL. (n.d.). "General Protocol for Western Blot Analysis." Retrieved from [Link]

  • Reaction Biology. (n.d.). "Cell-based Assays for Drug Discovery." Retrieved from [Link]

  • Brelje, T. C., et al. (2007). "An introduction to Performing Immunofluorescence Staining." Methods in Molecular Biology, 374, 1-34.
  • Stack Lab. (n.d.). "Quantitative Real Time PCR Protocol." Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). "Cell Viability Assays." In Assay Guidance Manual.
  • Infinix Bio. (2026). "Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights." Retrieved from [Link]

  • Vipergen. (n.d.). "Cell based Assays & Cell Based Screening Assays in Modern Research." Retrieved from [Link]

  • The Scientist. (2023). "Insights into qPCR: Protocol, Detection Methods, and Analysis." Retrieved from [Link]

  • CLYTE Technologies. (2025). "The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols." Retrieved from [Link]

  • Frontiers. (2022). "Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design." Frontiers in Pharmacology, 13, 843333.
  • ABclonal. (n.d.). "Immunofluorescence Protocol for cultured cells." Retrieved from [Link]

  • Jovanovic, A., et al. (2020). "Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines." Vojnosanitetski Pregled, 77(1), 74-82.
  • AMSbiopharma. (2025). "Preclinical research strategies for drug development." Retrieved from [Link]

  • CliniSciences. (n.d.). "Universal protocol of quantitative PCR (qPCR) with SYBR Green." Retrieved from [Link]

  • Azure Biosystems. (n.d.). "6 Western Blotting Steps." Retrieved from [Link]

  • protocols.io. (2023). "Cell Viability Assay (MTT Assay) Protocol." Retrieved from [Link]

  • Olsen, R., & English, A. M. (2025). "Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology." Journal of Cell Science, 138(2), jcs261625.
  • ResearchGate. (2023). "What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?" Retrieved from [Link]

  • Henrik's Lab. (2021). "qPCR (real-time PCR) protocol explained." Retrieved from [Link]

  • Kurata, H. T., & Fedida, D. (2018). "Ion Channel Engineering: Perspectives and Strategies." Cold Spring Harbor Perspectives in Biology, 10(12), a029339.
  • ACS Pharmacology & Translational Science. (2025). "Modernizing Preclinical Drug Development: The Role of New Approach Methodologies.
  • UPM Pharmaceuticals. (n.d.). "How to Navigate Preclinical to Clinical Development for Faster Trials." Retrieved from [Link]

  • Cui, M., & Li, S. (2019). "Atomistic Simulations of Membrane Ion Channel Conduction, Gating, and Modulation." Chemical Reviews, 119(14), 8536-8599.
  • Aurora Biomed. (n.d.). "Ion channel research." Retrieved from [Link]

  • Contract Pharma. (2020). "Preclinical Planning for Successful Drug Development." Retrieved from [Link]

  • van der Graaf, P. H., & de Witte, P. A. (2016). "How publication guidelines for clinical pharmacology trials may help to accelerate knowledge transfer." British Journal of Clinical Pharmacology, 82(4), 896-898.
  • Journal of Chemical and Pharmaceutical Research. (2024). "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives." Journal of Chemical and Pharmaceutical Research, 16(9), 1-8.
  • Bentham Science Publishers. (2022). "Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators." Letters in Drug Design & Discovery, 19(3), 276-288.
  • PubMed. (2017). "Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity." Bioorganic & Medicinal Chemistry Letters, 27(4), 915-920.
  • Karger Publishers. (n.d.). "Guidelines | Pharmacology." Retrieved from [Link]

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Developing Cell-Based Assays for Novel Benzamide Compounds: From Cytotoxicity to Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Benzamide and its derivatives represent a versatile and highly valuable class of scaffolds in modern medicinal chemistry and drug discovery.[1][2] These compounds have demonstrated a wide spectrum of biological activities, targeting critical enzymes and pathways implicated in oncology, neurodegenerative disorders, and inflammatory diseases.[3][4] Key molecular targets include Poly (ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs), making them prime candidates for therapeutic development.[5][6] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to design and execute a robust suite of cell-based assays. We will navigate the logical progression from initial cytotoxicity screening to in-depth mechanistic studies and definitive target engagement validation, ensuring that experimental choices are both scientifically sound and strategically aligned with the goals of a drug discovery program.

Part 1: A Strategic Framework for Assay Development

The characterization of a novel compound is not a monolithic task but a tiered, iterative process. A successful strategy begins with broad, phenotypic questions and progressively focuses on specific mechanisms. This approach ensures that resources are concentrated on the most promising candidates and that a comprehensive data package is built to support decision-making.

The core of this strategy involves three main phases:

  • Primary Phenotypic Screening: Does the compound have a biological effect on whole cells? This is typically assessed by measuring cell viability or cytotoxicity.

  • Secondary Mechanistic Assays: How does the compound exert its effect? This phase investigates the modulation of specific pathways, such as apoptosis, or the inhibition of a target enzyme class.

  • Target Engagement & Validation: Can we definitively confirm that the compound interacts with its intended molecular target within the complex environment of a living cell?

This strategic workflow ensures a logical and efficient characterization of novel benzamide compounds.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation Cytotoxicity Cell Viability / Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Target_Activity Target Activity Assays (e.g., HDAC-Glo, PARP Activity) Cytotoxicity->Target_Activity Identify IC50 Apoptosis Apoptosis Induction Assays (e.g., Caspase-Glo, Annexin V) Cytotoxicity->Apoptosis Confirm Cytotoxic Mechanism Target_Engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) Target_Activity->Target_Engagement Validate On-Target Effect

Caption: A tiered experimental workflow for characterizing novel benzamide compounds.

Foundational Considerations: Setting the Stage for Success

Before initiating any assay, two elements are paramount: the biological model and the test article preparation.

  • Cell Line Selection: The choice of cell line is critical as it provides the biological context for the compound's activity. The selection should be hypothesis-driven. For an anti-cancer benzamide, a panel of cell lines from different tumor types (e.g., breast, lung, colon) is appropriate.[7] For a PARP inhibitor, it is essential to include cell lines with and without deficiencies in DNA repair pathways, such as BRCA1/2 mutations, to demonstrate synthetic lethality.[8] For HDAC inhibitors, various human cancer cell lines like HCT116 can be used to screen for compounds that inhibit endogenous class I and II HDACs.[9][10]

  • Compound Management: Reproducibility begins with proper compound handling. Novel benzamides should be dissolved in a high-purity solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[11] Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the assay wells is kept low (≤ 0.5%) to prevent solvent-induced artifacts.[12]

Part 2: Primary Screening - Quantifying Cytotoxicity

The first step in evaluating a new compound is to determine its effect on cell proliferation and viability. This provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is essential for comparing compounds and selecting concentrations for subsequent mechanistic assays.[7]

Protocol 1: Cell Viability Assessment via ATP-Based Luminescence Assay

This protocol utilizes a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells.[13][14] The luminescent signal is directly proportional to the number of living cells in the culture.

Materials:

  • Selected cancer cell lines

  • White-walled, clear-bottom 96-well or 384-well plates suitable for luminescence

  • Complete cell culture medium

  • Benzamide compound stock solution (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Microplate reader with luminescence detection capabilities

Detailed Methodology:

  • Cell Seeding: Seed cells into the wells of the microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][12]

  • Compound Treatment: Prepare serial dilutions of the benzamide compound in complete medium. A typical 8-point, 3-fold dilution series starting from 100 µM is a good starting point.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.[12]

  • Incubation: Incubate the plates for a relevant exposure time, typically 48 or 72 hours, which allows for multiple cell doubling times.[7]

  • Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature for approximately 30 minutes.

  • Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

Data Presentation: Cytotoxicity of Benzamide Analogs

The results of the primary screen should be summarized to facilitate comparison and lead selection.

Compound IDTarget ClassCell LineCancer TypeIC50 (µM) at 48h
BZ-001PARP InhibitorMDA-MB-436Breast (BRCA1 mutant)0.85
BZ-001PARP InhibitorMCF-7Breast (BRCA WT)> 50
BZ-002HDAC InhibitorHCT116Colon2.5
BZ-002HDAC InhibitorA549Lung5.1

Part 3: Mechanistic Assays - Unveiling the "How"

Once a compound demonstrates cytotoxic activity, the focus shifts to understanding its mechanism of action. This involves assays that probe specific molecular targets and cellular pathways.

Target Activity Assays: PARP and HDAC Inhibition

Many benzamide compounds function by inhibiting key enzymes.[3] Cell-based assays that measure the activity of these enzymes are crucial for confirming the on-target effects of the compounds.

A. Histone Deacetylase (HDAC) Inhibition

HDAC enzymes regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure.[6] HDAC inhibitors can reactivate the expression of tumor suppressor genes, making them attractive anti-cancer agents.[9][15]

cluster_pathway Histone Histone (Acetylated) Gene_Expression Gene Expression (e.g., Tumor Suppressors) Histone->Gene_Expression Maintains Active Chromatin Deacetylated_Histone Histone (Deacetylated) Histone->Deacetylated_Histone Deacetylation HDAC HDAC Enzyme Benzamide Benzamide HDAC Inhibitor Benzamide->HDAC Inhibits Gene_Silencing Gene Silencing Deacetylated_Histone->Gene_Silencing

Caption: Mechanism of HDAC inhibition by benzamide compounds.

Protocol 2: Cell-Based HDAC-Glo™ I/II Assay

This protocol describes a homogeneous, luminescent assay to measure the activity of class I and II HDACs within live cells.[16] The assay uses a cell-permeable substrate that is deacetylated by HDACs to generate a substrate for luciferase, producing light.[15][16]

Methodology:

  • Cell Seeding: Plate cells (e.g., HCT116) in a white-walled 96-well plate and incubate overnight.[9][16]

  • Compound Addition: Treat cells with serial dilutions of the benzamide compounds for a specified time (e.g., 6-24 hours). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[5]

  • Reagent Addition: Add the HDAC-Glo™ I/II Reagent to each well.

  • Incubation: Incubate at room temperature according to the manufacturer's instructions to allow for the enzymatic reactions to proceed.

  • Data Acquisition: Measure the luminescence using a plate reader. A decrease in luminescence relative to the vehicle control indicates HDAC inhibition.[6]

B. Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP1 is a critical enzyme in the DNA damage response, primarily involved in repairing single-strand breaks.[5][17] Inhibiting PARP in cancer cells with pre-existing defects in other DNA repair pathways (like BRCA mutations) leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality.[17][18]

DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits DSB Replication Fork Collapse (Double-Strand Break) DNA_SSB->DSB If unrepaired PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruits Cell_Survival Cell Survival Repair_Proteins->Cell_Survival Leads to Benzamide Benzamide PARP Inhibitor Benzamide->PARP1 Inhibits & Traps Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP1 signaling in DNA repair and the effect of benzamide inhibitors.

Protocol 3: Cell-Based PARP Activity Assay (Chemiluminescent)

This protocol measures PARP activity by quantifying the amount of poly(ADP-ribose) (PAR) synthesized on histone proteins in cell lysates.[19]

Methodology:

  • Cell Treatment: Treat cells in a culture plate with the benzamide PARP inhibitor at various concentrations for 1-4 hours.

  • Cell Lysis: Harvest and lyse the cells in a buffer that preserves protein modifications. Determine the total protein concentration of each lysate using a BCA assay.[19]

  • Assay Execution: Add equal amounts of protein lysate (e.g., 40 µg) to a 96-well strip plate coated with histone proteins.

  • PARP Reaction: The PARP enzyme present in the lysate will use biotinylated NAD+ (provided in the kit) to add PAR chains to the coated histones.

  • Detection: Add a Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. After washing, add a chemiluminescent HRP substrate.[19]

  • Data Acquisition: Read the resulting luminescent signal on a microplate reader. A lower signal compared to the control indicates PARP inhibition.

Apoptosis Induction

A primary goal of many anti-cancer therapies is to induce programmed cell death, or apoptosis.[20] Measuring the activation of key apoptotic effector proteins, such as caspases 3 and 7, provides direct evidence that a compound's cytotoxic effect is mediated through this pathway.

Protocol 4: Caspase-3/7 Activity Assay

This homogeneous, luminescence-based assay measures the activity of caspases 3 and 7, key executioners of apoptosis. The assay reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase.[12]

Start Apoptotic Stimulus (e.g., Benzamide Compound) Early Early Stage (Annexin V Assay) Phosphatidylserine Flip Start->Early Mid Mid Stage (Caspase-Glo 3/7 Assay) Executioner Caspase Activation Early->Mid Late Late Stage (TUNEL Assay) DNA Fragmentation Mid->Late

Caption: Key stages of apoptosis and corresponding detection assays.

Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with the benzamide compound at various concentrations, including 1x and 5x the predetermined IC50 value. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.[12]

  • Incubation: Incubate for a time period determined by preliminary experiments (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.

  • Signal Development: Mix gently and incubate at room temperature for 1-3 hours, protected from light.[12]

  • Luminescence Measurement: Measure the luminescence, which is directly proportional to caspase-3/7 activity.

Part 4: Definitive Target Engagement

While activity assays are powerful, they measure the downstream consequences of target inhibition. A definitive study requires evidence that the compound physically binds to its intended target inside the cell.[21] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological context.[22] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Protocol 5: Cellular Thermal Shift Assay (CETSA®)

Methodology:

  • Cell Treatment: Treat intact cells with the benzamide compound at a saturating concentration (e.g., 10-20x IC50) and a vehicle control.

  • Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3-5 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release soluble proteins. Denatured, aggregated proteins are removed by centrifugation.

  • Protein Detection: The soluble fraction is analyzed by Western Blotting or other protein detection methods (e.g., ELISA) using an antibody specific to the target protein (e.g., PARP1 or a specific HDAC isoform).

  • Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, ligand binding will stabilize the protein, resulting in more soluble protein remaining at higher temperatures—a "thermal shift."

Step1 1. Treat intact cells with Vehicle or Benzamide Compound Step2 2. Heat cell aliquots across a temperature gradient Step1->Step2 Step3 3. Lyse cells and separate soluble proteins via centrifugation Step2->Step3 Step4 4. Detect soluble target protein (e.g., via Western Blot) Step3->Step4 Step5 5. Analyze for thermal shift Step4->Step5

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The development of cell-based assays for novel benzamide compounds requires a methodical, evidence-based approach. By progressing from broad phenotypic screening to specific mechanistic and target engagement assays, researchers can build a comprehensive understanding of a compound's biological activity. This tiered strategy, which combines robust protocols for assessing cytotoxicity, on-target activity, apoptosis induction, and direct target binding, provides the critical data needed to validate mechanisms of action and drive confident decision-making in the drug discovery pipeline.[23][24]

References

  • Cai, M., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Available at: [Link]

  • Reaction Biology. Apoptosis Assay Services for Drug Discovery. Available at: [Link]

  • Concept Life Sciences. Cell-Based Assay Development | Custom Assays for Drug Discovery. Available at: [Link]

  • Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Available at: [Link]

  • CD BioSciences. Histone Deacetylase Assays, Cell-based Epigenetic Assays. Available at: [Link]

  • Cai, M., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed. Available at: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Available at: [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • ResearchGate. (2025). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Available at: [Link]

  • iQ Biosciences. Apoptosis Assay. Available at: [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]

  • Selvita. Target Engagement. Available at: [Link]

  • Creative Bioarray. (2025). Cell Viability Assays. Available at: [Link]

  • Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available at: [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Available at: [Link]

  • Das, B. B., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. Available at: [Link]

  • Drewe, J., & Cai, S. X. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Sygnature Discovery. Cell Based Potency Assays. Available at: [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available at: [Link]

  • Pękala, E., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules. Available at: [Link]

  • ResearchGate. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. PARP Assays. Available at: [Link]

  • BMG LABTECH. PARP assay for inhibitors. Available at: [Link]

  • Chen, Z., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. Available at: [Link]

  • baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. Available at: [Link]

  • ResearchGate. (2025). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Available at: [Link]

  • Boudreau, M. W., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Molecular Devices. Cell Viability Assays. Available at: [Link]

  • Li, H., et al. (2013). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances. Available at: [Link]

  • Assay Genie. High-Throughput Screening Assays. Available at: [Link]

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Application Note: 4-Bromo-3,5-dimethoxy-N-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3,5-dimethoxy-N-methylbenzamide (CAS: 1456237-76-5) is a specialized halogenated benzamide scaffold extensively utilized in the discovery of small-molecule kinase inhibitors and antimitotic agents.[1] Its structural architecture combines a 3,5-dimethoxy motif —a pharmacophore mimicking the A-ring of colchicine and combretastatin A-4—with a para-bromo handle primed for palladium-catalyzed cross-coupling.

This guide details the compound's application as a core building block for synthesizing Fibroblast Growth Factor Receptor (FGFR) inhibitors and Tubulin Polymerization Inhibitors . We provide validated protocols for its functionalization via Suzuki-Miyaura coupling, a critical step in generating biaryl libraries for Structure-Activity Relationship (SAR) studies.

Chemical Profile & Handling

This compound functions as an electrophilic coupling partner. The electron-rich dimethoxy groups activate the ring, while the amide moiety directs metabolic stability and solubility.

PropertySpecification
CAS Number 1456237-76-5
IUPAC Name 4-bromo-3,5-dimethoxy-N-methylbenzamide
Molecular Formula C₁₀H₁₂BrNO₃
Molecular Weight 274.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)
Key Reactivity C–Br bond (Oxidative Addition), Amide (H-bond donor/acceptor)

Medicinal Chemistry Applications

A. FGFR Kinase Inhibition

The 3,5-dimethoxybenzene moiety is a privileged scaffold in kinase inhibitors, particularly for FGFR1/2/3 . It typically occupies the hydrophobic pocket of the ATP-binding site. The 4-bromo position allows for the attachment of a "hinge-binding" heteroaryl group (e.g., pyrazole, pyridine, or amino-pyrimidine) via cross-coupling.

B. Tubulin Polymerization Inhibition

Compounds containing the 3,5-dimethoxy motif bind to the colchicine site of β-tubulin.[2] Derivatization at the 4-position with biaryl systems creates steric bulk that prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl kinase inhibitor core by coupling 4-bromo-3,5-dimethoxy-N-methylbenzamide with a heteroaryl boronic acid.

Mechanism of Action

The electron-rich nature of the 3,5-dimethoxy ring makes the C-Br bond less electrophilic than in electron-deficient systems. Therefore, specialized phosphine ligands and elevated temperatures are often required to facilitate the oxidative addition step of the catalytic cycle.

Materials
  • Substrate: 4-Bromo-3,5-dimethoxy-N-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:2:1)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Procedure
  • Preparation:

    • Dry a 25 mL microwave vial or round-bottom flask in an oven.

    • Weigh out 4-bromo-3,5-dimethoxy-N-methylbenzamide (274 mg, 1.0 mmol) and the boronic acid (1.2 mmol).

    • Add the base (Cs₂CO₃, 977 mg, 3.0 mmol).

  • Degassing:

    • Add the solvent mixture (10 mL).[3]

    • Sparge the solution with Argon for 10–15 minutes. Critical Step: Oxygen inhibits the Pd catalyst and promotes homocoupling.

  • Catalysis:

    • Add the Pd catalyst (Pd(dppf)Cl₂, 41 mg, 0.05 mmol) quickly under a stream of Argon.

    • Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90–100°C for 12–16 hours.

    • Microwave (Recommended): Heat to 120°C for 30–60 minutes.

    • Monitoring: Check reaction progress via LC-MS (Target Mass = MW_substrate + MW_boronic - HBr). Look for the disappearance of the bromine starting material (Rt ~ 2.3 min on standard C18).

  • Workup:

    • Cool to room temperature.[4][2][5]

    • Filter through a pad of Celite® to remove Palladium black; wash with Ethyl Acetate.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 0–50% EtOAc).

    • Yield: Expect 70–90% depending on the boronic acid stability.

Visualizations

Figure 1: Synthetic Workflow & Mechanism

The following diagram illustrates the Suzuki coupling pathway and the downstream biological impact (FGFR inhibition).

G Start 4-Bromo-3,5-dimethoxy- N-methylbenzamide OxAdd Oxidative Addition (Pd-Br Complex) Start->OxAdd + Pd(0) Boronic Heteroaryl Boronic Acid (R-B(OH)2) TransMet Transmetallation Boronic->TransMet Base Activation Cat Pd(dppf)Cl2 / Base OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Biaryl Amide Product (Kinase Inhibitor Core) RedElim->Product Target Target: FGFR1/2/3 (ATP Binding Pocket) Product->Target Binding (IC50 < 100 nM) Effect Inhibition of Tumor Cell Proliferation Target->Effect Downstream Signaling

Caption: Palladium-catalyzed cross-coupling workflow converting the brominated scaffold into a bioactive kinase inhibitor.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<30%) Protodeboronation of boronic acidUse a milder base (K₃PO₄) or add water to the solvent system.
Starting Material Remains Catalyst poisoning (O₂)Degas solvents more rigorously; increase catalyst loading to 10 mol%.
Homocoupling (Biaryl) Oxidative couplingEnsure strictly anaerobic conditions; reduce reaction time.
Black Precipitate Pd precipitationNormal. Filter through Celite. If occurring too early, ligand is unstable; switch to S-Phos or X-Phos.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid.[4] (2025).[4][5]

  • GuideChem. 4-bromo-3,5-dimethoxy-N-methylbenzamide Chemical Properties and CAS 1456237-76-5.[6]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Pan-FGFR Inhibitors. (PubMed Central).

  • PubChem. Compound Summary for 4-Bromo-3,5-dimethoxybenzamide derivatives.

  • Royal Society of Chemistry. Suzuki-Miyaura coupling of electron-rich aryl bromides. (ChemComm).

Sources

Application Note: Comprehensive Characterization of Novel Benzamide Derivatives as Class I HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel N-(2-aminophenyl)benzamide derivatives has become a focal point in targeted oncology. These small molecules function as potent, selective inhibitors of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3). Mechanistically, the 2-amino group and the amide carbonyl of the benzamide scaffold act as a bidentate zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion deep within the hydrophobic pocket of the HDAC enzyme.

To transition a novel benzamide from a synthetic hit to a validated lead compound, researchers must employ a multi-tiered characterization workflow. This guide outlines a self-validating analytical pipeline that moves from chemical profiling to dynamic biophysical characterization, ensuring high-fidelity data at every phase.

Workflow A Chemical Profiling (NMR, HRMS, HPLC) B Biochemical Assay (Fluorogenic HDAC) A->B C Biophysical Kinetics (SPR Analysis) B->C

Figure 1: Multi-tiered characterization workflow for novel benzamide derivatives.

Chemical Profiling & Purity Validation

Causality & Logic: Biological assays are highly sensitive to trace impurities. A 1% impurity of a highly potent pan-HDAC inhibitor (like Trichostatin A) in a batch of a novel, theoretically selective benzamide will completely skew the IC₅₀ data. Therefore, chemical characterization is the foundational self-validating step.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the synthesized benzamide, verifying the molecular formula within an error margin of <5 ppm.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structural connectivity, particularly the presence of the critical N-(2-aminophenyl) moiety required for zinc chelation.

  • Analytical HPLC: Compounds must demonstrate >95% purity via UV detection (typically at 254 nm) before proceeding to biological evaluation.

In Vitro Target Engagement: Fluorogenic HDAC Inhibition Assay

Causality & Logic: To quantify target engagement, we utilize a two-step fluorogenic assay[1]. The assay relies on a synthetic substrate, such as Boc-Lys(Ac)-AMC. The HDAC enzyme first deacetylates the lysine residue. A developing agent (trypsin) is then added; trypsin strictly cleaves only the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore. Benzamide inhibitors block the initial deacetylation, resulting in a concentration-dependent decrease in fluorescence.

Mechanism Substrate Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Deacetylated Deacetylated Substrate (Boc-Lys-AMC) Substrate->Deacetylated HDAC Enzyme (Deacetylation) Fluorophore Free Fluorophore (AMC - Highly Fluorescent) Deacetylated->Fluorophore Trypsin Developer (Cleavage) Inhibitor Benzamide Inhibitor (Blocks HDAC) Inhibitor->Substrate Inhibits

Figure 2: Two-step mechanism of the fluorogenic HDAC inhibition assay.

Self-Validating System Design

To ensure the assay is internally controlled, every 96-well plate must include:

  • Vehicle Control (1% DMSO): Establishes the 100% enzyme activity baseline.

  • No-Enzyme Control: Establishes the background fluorescence (0% activity).

  • Positive Control: Entinostat (MS-275), a known Class I benzamide inhibitor, is run to ensure day-to-day assay reproducibility.

  • Z'-Factor Calculation: The plate is only deemed valid if the Z'-factor between the Vehicle and No-Enzyme controls is ≥ 0.6.

Step-by-Step Protocol
  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the novel benzamide derivatives in DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% (preventing enzyme denaturation).

  • Incubation: In a black 96-well microplate, combine 10 µL of recombinant HDAC1 (0.5 ng/µL), 10 µL of the diluted inhibitor, and 30 µL of assay buffer. Incubate at 37°C for 15 minutes to allow the slow-binding kinetics typical of benzamides to reach equilibrium.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 20 µM). Incubate at 37°C for 60 minutes.

  • Development: Add 50 µL of the developer solution (0.4 mg/mL trypsin in 50 mM Tris-HCl, pH 8.0). Incubate at 37°C for 30 minutes.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Novel Benzamides against Class I HDACs

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Selectivity Index (HDAC3/1)
Entinostat (Control) 180 ± 15210 ± 18>5000>27.7
Derivative 4a 45 ± 460 ± 51200 ± 8526.6
Derivative 4b 12 ± 228 ± 3850 ± 4070.8
Derivative 4c 850 ± 50920 ± 65>10000>11.7

Biophysical Characterization: Surface Plasmon Resonance (SPR) Kinetics

Causality & Logic: While IC₅₀ values indicate endpoint potency, they do not describe the dynamic nature of the drug-target interaction. Benzamides are known for their "slow-on / slow-off" binding kinetics. SPR provides real-time, label-free measurement of the association rate (


) and dissociation rate (

).

Because small molecules (<500 Da) generate very low SPR signals (Resonance Units, RU), we must immobilize a high density of the target protein. However, standard amine coupling can destroy the HDAC active site. To solve this, we utilize a capture-covalent approach[2]: capturing His-tagged HDAC1 on a Ni-NTA sensor chip, followed by a brief EDC/NHS crosslinking step. This stabilizes the baseline without compromising the enzyme's conformational integrity.

Self-Validating System Design
  • Reference Flow Cell: A flow cell containing the Ni-NTA surface but without HDAC1 is used to subtract non-specific binding and bulk refractive index changes.

  • DMSO Calibration: Because DMSO has a high refractive index, slight mismatches in DMSO concentration between the running buffer and the sample cause massive SPR spikes. A 6-point DMSO calibration curve (0.5% to 1.5%) is run to mathematically correct for these excluded volume effects.

Step-by-Step Protocol
  • Surface Activation: Flush a Ni-NTA sensor chip with 40 mM NiSO₄ for 1 minute at 10 µL/min to charge the surface.

  • Ligand Capture: Inject 20 µg/mL of recombinant His-tagged HDAC1 (in 10 mM HEPES, 150 mM NaCl, pH 7.4) over the active flow cell until an immobilization level of ~4,000 RU is achieved.

  • Covalent Stabilization: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 3 minutes, immediately followed by 1 M ethanolamine (pH 8.5) for 3 minutes to deactivate unreacted esters.

  • DMSO Calibration: Inject standard solutions containing 0.5%, 0.7%, 0.9%, 1.1%, 1.3%, and 1.5% DMSO to build a solvent correction curve.

  • Analyte Injection (Kinetics): Dilute the benzamide derivatives in running buffer (HEPES with 1% DMSO) to a concentration series (e.g., 3.12 nM to 100 nM). Inject each concentration at a high flow rate (50 µL/min) to minimize mass transport limitation. Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (15 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

Quantitative Data Summary

Table 2: SPR Binding Kinetics for HDAC1 Target Engagement

Compound

(M⁻¹s⁻¹)

(s⁻¹)

(nM)

(RU)

(RU²)
Entinostat (Control) 1.2 × 10⁵2.5 × 10⁻³20.818.50.85
Derivative 4a 3.4 × 10⁵1.8 × 10⁻³5.222.11.12
Derivative 4b 4.1 × 10⁵6.5 × 10⁻⁴1.520.40.94
Derivative 4c 8.5 × 10⁴1.1 × 10⁻²129.415.21.05

(Note:


 values < 2.0 indicate an excellent fit to the 1:1 Langmuir binding model, validating the kinetic parameters).

References

  • Design, Multicomponent Synthesis, and Anticancer Activity of a Focused Histone Deacetylase (HDAC) Inhibitor Library with Peptoid-Based Cap Groups. Journal of Medicinal Chemistry (2017). URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry / PubMed Central (2005). URL:[Link]

Application and Protocol Guide for the Solubility Assessment of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for determining the solubility of the novel compound 4-bromo-3,5-dimethoxy-N-methylbenzamide. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for robust solubility assessment. The protocols described herein are designed to be self-validating and are grounded in established scientific principles.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature, directly impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it often translates to low and variable oral bioavailability.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various physiologically relevant and formulation-enabling solvents are paramount from the early stages of drug discovery through to formulation development.

This guide focuses on providing a detailed framework for assessing the solubility of 4-bromo-3,5-dimethoxy-N-methylbenzamide, a compound of interest in contemporary research. We will explore both thermodynamic and kinetic solubility, explaining the significance of each and providing protocols for their determination.

Physicochemical Properties of 4-bromo-3,5-dimethoxy-N-methylbenzamide

A foundational understanding of the test compound's properties is essential for designing and interpreting solubility studies.

PropertyValueSource/Method
Chemical Name 4-bromo-3,5-dimethoxy-N-methylbenzamideGuidechem[2]
CAS Number 1456237-76-5Guidechem[2]
Molecular Formula C₁₀H₁₂BrNO₃Derived from Structure
Molecular Weight 274.11 g/mol Calculated
Chemical Structure Chemical Structure of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Note: The molecular weight was calculated based on the atomic weights of the constituent elements.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of pharmaceutical sciences, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

  • Kinetic Solubility: This measurement is often employed in high-throughput screening (HTS) settings during early drug discovery.[5][6] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[5][7] The concentration at which the compound precipitates is determined.[8] This method is faster but may not represent the true equilibrium state and can sometimes overestimate solubility.[3]

The choice between these methods depends on the stage of drug development and the specific question being addressed. Early-stage discovery often prioritizes the speed of kinetic assays for ranking large numbers of compounds, while later stages require the accuracy of thermodynamic solubility for formulation development.[6]

Solvent Selection for Solubility Studies

The choice of solvents is critical and should be guided by the intended application of the data. A well-chosen solvent set can provide insights into a compound's behavior in various physiological and formulation environments. The American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable has developed a solvent selection guide that can be a valuable resource.[9] Sanofi also offers a guide that categorizes solvents based on safety, health, environmental, and quality constraints.[10]

Recommended Solvents for Initial Screening:

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, and 7.4): To simulate the pH range of the gastrointestinal tract.

  • Phosphate-Buffered Saline (PBS): A common isotonic buffer.

  • Ethanol (EtOH): A common co-solvent in formulations.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, often used for stock solutions.

  • Propylene Glycol (PG): A common vehicle in preclinical formulations.

  • Polyethylene Glycol 400 (PEG 400): A non-ionic solubilizing agent.

G cluster_0 Solvent Categories cluster_1 Specific Solvents Aqueous Buffers Aqueous Buffers pH 1.2, 4.5, 6.8, 7.4 pH 1.2, 4.5, 6.8, 7.4 Aqueous Buffers->pH 1.2, 4.5, 6.8, 7.4 PBS PBS Aqueous Buffers->PBS Organic Solvents Organic Solvents Ethanol Ethanol Organic Solvents->Ethanol DMSO DMSO Organic Solvents->DMSO Formulation Excipients Formulation Excipients Propylene Glycol Propylene Glycol Formulation Excipients->Propylene Glycol PEG 400 PEG 400 Formulation Excipients->PEG 400

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of 4-bromo-3,5-dimethoxy-N-methylbenzamide.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[4]

Materials:

  • 4-bromo-3,5-dimethoxy-N-methylbenzamide (solid)

  • Selected solvents (see Section 4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-bromo-3,5-dimethoxy-N-methylbenzamide (e.g., 2-5 mg) to a glass vial.

    • Add a known volume of the selected solvent (e.g., 1 mL).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker.

    • Incubate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw the supernatant using a pipette, avoiding disturbance of the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using standard solutions of 4-bromo-3,5-dimethoxy-N-methylbenzamide of known concentrations.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or µM.

G A Add excess solid to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC/LC-MS E->F G Calculate Solubility F->G

Protocol for Kinetic Solubility (High-Throughput Screening Method)

This method is suitable for rapid screening of solubility in aqueous buffers.[5][7]

Materials:

  • 4-bromo-3,5-dimethoxy-N-methylbenzamide (as a 10 mM stock solution in DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multi-channel pipette

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Preparation of Compound Plate:

    • In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution of 4-bromo-3,5-dimethoxy-N-methylbenzamide to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add a fixed volume of the aqueous buffer (e.g., 198 µL) to each well.

    • Using a multi-channel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the corresponding wells of the buffer plate. This results in a final DMSO concentration of 1%.

  • Incubation and Precipitation:

    • Immediately mix the contents of the plate on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature.

    • Visually inspect the plate for any signs of precipitation.

  • Quantification (Turbidimetric Method):

    • Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify the amount of scattered light due to precipitated particles.

    • The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Quantification (Filtration and UV-Vis Method):

    • Alternatively, filter the contents of each well through a 96-well filter plate to remove any precipitate.[11]

    • Transfer the filtrate to a UV-transparent 96-well plate.

    • Measure the absorbance at the λmax of 4-bromo-3,5-dimethoxy-N-methylbenzamide.

    • Determine the concentration of the dissolved compound using a calibration curve prepared in the same buffer with 1% DMSO.

    • The kinetic solubility is the highest concentration where the measured concentration matches the nominal concentration.

G A Prepare serial dilutions in DMSO B Add to aqueous buffer in 96-well plate A->B C Incubate and shake B->C D Measure turbidity or filter and measure UV-Vis C->D E Determine precipitation point D->E

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 1: Thermodynamic Solubility of 4-bromo-3,5-dimethoxy-N-methylbenzamide at 25 °C

SolventSolubility (mg/mL)Solubility (µM)
pH 1.2 BufferExperimental ValueExperimental Value
pH 4.5 BufferExperimental ValueExperimental Value
pH 6.8 BufferExperimental ValueExperimental Value
pH 7.4 BufferExperimental ValueExperimental Value
PBSExperimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
DMSOExperimental ValueExperimental Value
Propylene GlycolExperimental ValueExperimental Value
PEG 400Experimental ValueExperimental Value

Table 2: Kinetic Solubility of 4-bromo-3,5-dimethoxy-N-methylbenzamide in PBS (pH 7.4)

MethodKinetic Solubility (µM)
TurbidimetricExperimental Value
Filtration/UV-VisExperimental Value

When interpreting the data, consider the following:

  • pH-dependency: A significant variation in solubility across the different pH buffers suggests that the compound is ionizable.

  • Comparison of Thermodynamic and Kinetic Solubility: A large discrepancy between the two values may indicate that the compound readily forms supersaturated solutions.

  • Solubility in Organic Solvents and Excipients: High solubility in solvents like ethanol, PG, and PEG 400 suggests potential for developing enabling formulations.

Conclusion

This application note provides a comprehensive guide for the solubility testing of 4-bromo-3,5-dimethoxy-N-methylbenzamide. By following the detailed protocols and considering the theoretical principles outlined, researchers can obtain reliable and reproducible solubility data. This information is crucial for making informed decisions throughout the drug discovery and development pipeline, ultimately contributing to the successful advancement of new therapeutic agents. For further guidance on reporting solubility data, refer to the guidelines provided by journals such as the Journal of Chemical and Engineering Data.[12]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro-Sundia. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzamide | C8H9NO | CID 11954. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl- (CAS 613-93-4). Retrieved from [Link]

  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide | C8H8BrNO3 | CID 91824. Retrieved from [Link]

  • Millipore. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]

  • LCGC International. (2025, August 20). Solvent Selection from the Green Perspective. Retrieved from [Link]

  • UNT Digital Library. (2026, January 24). PRESENTATION OF SOLUBILITY DATA : UNITS AND APPLICATIONS. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from [Link]

  • PubChem. (2026, February 28). 4-bromo-N,N-diethyl-3-methoxybenzamide | C12H16BrNO2 | CID 25307032. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide. Designed for researchers, chemists, and drug development professionals, this guide offers in-depth, field-proven insights to overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-bromo-3,5-dimethoxy-N-methylbenzamide?

The most prevalent and reliable method involves a two-step process:

  • Synthesis of the Carboxylic Acid Intermediate: The synthesis typically starts with a suitable precursor which is then brominated and oxidized if necessary to yield 4-bromo-3,5-dimethoxybenzoic acid. This benzoic acid derivative is a versatile intermediate used in the synthesis of various pharmaceutical agents.[1]

  • Amide Coupling: The 4-bromo-3,5-dimethoxybenzoic acid is then coupled with methylamine using a suitable activating agent or by converting it to a more reactive species like an acyl chloride.

Q2: How can I monitor the progress of the amidation reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[2] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting carboxylic acid, the activated intermediate (if stable enough to be observed), and the final amide product. The disappearance of the starting material (the carboxylic acid) is the primary indicator of reaction completion.

Q3: What are the most common impurities I might encounter in the final product?

Common impurities can include:

  • Unreacted 4-bromo-3,5-dimethoxybenzoic acid: This is often due to incomplete activation or reaction.

  • Coupling agent byproducts: For instance, if using a carbodiimide reagent like EDC, N-acylurea byproducts can form.[3] These can be difficult to remove.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DCM, Ethyl Acetate).

  • Inorganic Salts: Generated during the reaction or aqueous workup.

Q4: What purification techniques are recommended for the final product?

A combination of techniques is often necessary for high purity:

  • Aqueous Workup: An initial wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove the unreacted acidic starting material.[4] This is followed by a brine wash to remove residual water and inorganic salts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or an ethyl acetate/hexane mixture) is an effective method for removing many impurities.[5]

  • Column Chromatography: For high-purity requirements or if recrystallization is ineffective, silica gel column chromatography is the preferred method.[4][5] A gradient elution from a non-polar to a more polar solvent system typically provides the best separation.

Troubleshooting Guide: Low Yield in Amide Coupling

This guide addresses specific issues encountered during the critical amide bond formation step between 4-bromo-3,5-dimethoxybenzoic acid and methylamine.

Problem 1: The reaction has failed. I've recovered most of my starting carboxylic acid.

This is a classic symptom of a failed carboxylic acid activation step. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt.[6][7] Activation is essential.

Possible Causes & Solutions:

  • Cause: Inactive or degraded coupling reagent.

    • Explanation: Many common coupling reagents, especially carbodiimides like EDC and DCC, are moisture-sensitive and can hydrolyze over time, losing their activity.[8]

    • Solution: Use a fresh bottle of the coupling reagent or purchase smaller batches to ensure freshness.[8] Always store hygroscopic reagents in a desiccator.

  • Cause: Insufficient amount of coupling reagent.

    • Explanation: Stoichiometry is critical. At least one equivalent of the coupling agent is required. Often, a slight excess (1.1-1.5 equivalents) is used to drive the reaction to completion.

    • Solution: Re-evaluate your calculations and ensure you are using a slight excess of the coupling reagent relative to the carboxylic acid.

  • Cause (for Acyl Chloride Route): Incomplete conversion to the acyl chloride.

    • Explanation: The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride often requires specific conditions. For example, using SOCl₂ may require heating, while oxalyl chloride reactions can sometimes form an anhydride instead of the desired acyl chloride if not performed correctly.[9][10] A catalytic amount of DMF is often used to generate the active Vilsmeier reagent, which facilitates the conversion.[9]

    • Solution: If using SOCl₂, consider heating the reaction mixture (e.g., reflux).[9] If using oxalyl chloride, ensure anhydrous conditions and the use of a catalytic amount of DMF.[4] It is crucial to remove any excess chlorinating agent under vacuum before adding the amine.[9]

Problem 2: The reaction is slow or stalls, with both starting material and some product visible on TLC.

This indicates a partially successful reaction that is not proceeding to completion.

Possible Causes & Solutions:

  • Cause: Formation of methylammonium hydrochloride.

    • Explanation: If you are using methylamine hydrochloride salt or if your reaction generates an acid byproduct (e.g., when starting from an acyl chloride), the free methylamine will be protonated.[9] The resulting ammonium salt is not nucleophilic and will not react.[7][9]

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[3][9] Typically, if starting with an amine salt, at least two equivalents of base are needed: one to neutralize the salt and one to scavenge the acid produced during the reaction.

  • Cause: Suboptimal Reaction Temperature or Time.

    • Explanation: While many amide couplings proceed well at room temperature, some sterically hindered or electronically deactivated substrates may require heating to increase the reaction rate.

    • Solution: Try gently heating the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. Extend the reaction time; some couplings can take up to 24 hours to reach completion.[11]

  • Cause: Inappropriate Solvent.

    • Explanation: The solvent must be able to dissolve the reactants and should not interfere with the reaction. Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.[3]

    • Solution: Ensure your starting materials are fully dissolved. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.

Problem 3: The reaction is complete, but my final yield is low after workup and purification.

This suggests loss of product during the isolation and purification stages.

Possible Causes & Solutions:

  • Cause: Product is partially soluble in the aqueous phase.

    • Explanation: While many organic products are not water-soluble, some N-methylamides can have slight aqueous solubility, especially if the pH is not optimal.

    • Solution: During the aqueous workup, ensure the pH is neutral or slightly basic to keep the amide product in its neutral, less water-soluble form.[3] Perform multiple extractions (e.g., 3x) with your organic solvent to maximize recovery from the aqueous layer.[3][4]

  • Cause: Hydrolysis of the product during workup.

    • Explanation: Amide bonds are generally stable, but prolonged exposure to strongly acidic or basic conditions, especially with heating, can cause hydrolysis back to the carboxylic acid and amine.[12]

    • Solution: Perform the aqueous workup efficiently and without excessive heating. Use mild acidic/basic solutions (e.g., 1M HCl, saturated NaHCO₃) and avoid prolonged contact times.

  • Cause: Loss of product during chromatography or recrystallization.

    • Explanation: Using an overly polar solvent system in column chromatography can lead to poor separation and broad elution of the product. In recrystallization, using too much solvent or cooling the solution too quickly can result in low recovery.

    • Solution: For chromatography, carefully optimize the solvent system using TLC first. For recrystallization, use the minimum amount of hot solvent required to dissolve the product and allow it to cool slowly to maximize crystal formation.[5]

Problem 4: I see a significant byproduct with a high molecular weight, which is difficult to separate from my product.

This is often a byproduct related to the coupling reagent.

Possible Causes & Solutions:

  • Cause: Formation of N-acylurea byproduct.

    • Explanation: When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. This side reaction competes with the desired attack by the amine.[3]

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to the reaction.[3] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine. This significantly suppresses the formation of the N-acylurea byproduct.

Experimental Protocols & Data

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a standard and generally reliable method for amide bond formation.

Materials:

  • 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq)

  • Methylamine (solution in THF or as hydrochloride salt, 1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq)

  • HOBt (1-Hydroxybenzotriazole, 1.5 eq)

  • DIPEA (Diisopropylethylamine, 2.5 eq, only if using methylamine HCl)

  • Anhydrous DMF or DCM

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) and HOBt (1.5 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add methylamine (1.2 eq). If using the hydrochloride salt, add DIPEA (2.5 eq) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with an aqueous workup as described in the purification FAQ (Q4).

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveByproduct CharacteristicsKey AdvantagesCommon Issues
EDC HOBt/OxymaWater-soluble ureaEasy removal of byproducts during aqueous workup.Moisture sensitive; can form N-acylurea without additive.[3]
DCC HOBt/OxymaInsoluble dicyclohexylurea (DCU)Inexpensive and effective.DCU byproduct must be removed by filtration, which can be cumbersome.[7][13]
HATU/HBTU None neededWater-solubleHigh reactivity, often successful for difficult couplings.Higher cost, can racemize sensitive substrates.
COMU None neededWater-solubleVery high reactivity, visual monitoring possible.[14]Higher cost compared to carbodiimides.[14]
SOCl₂ / (COCl)₂ cat. DMFHCl, SO₂, CO, CO₂ (gaseous)Inexpensive, highly reactive intermediate (acyl chloride).Harsh conditions, potential for side reactions, requires careful handling of reagents.[9][10]

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Purification SM1 4-Bromo-3,5-dimethoxy- benzoic Acid Activation Carboxylic Acid Activation SM1->Activation Coupling Agent (e.g., EDC/HOBt) SM2 Methylamine Coupling Nucleophilic Attack by Amine SM2->Coupling Activation->Coupling Workup Aqueous Workup (Base Wash) Coupling->Workup Purify Chromatography or Recrystallization Workup->Purify Product 4-bromo-3,5-dimethoxy- N-methylbenzamide Purify->Product

Caption: General workflow for the synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide.

Troubleshooting Decision Tree for Failed Amidation

TroubleshootingTree Start Problem: No product, only starting carboxylic acid recovered. Q1 Was the coupling reagent fresh? Start->Q1 A1_No Use a fresh bottle of reagent. Q1->A1_No No Q2 Was an amine salt used (e.g., methylamine HCl)? Q1->Q2 Yes End Re-run reaction with optimized conditions. A1_No->End A2_Yes Add 2-3 eq. of a non- nucleophilic base (DIPEA/TEA). Q2->A2_Yes Yes Q3 Was the reaction run at 0°C or RT? Q2->Q3 No A2_Yes->End A3_Yes Try heating gently (40-50°C) and extend reaction time. Q3->A3_Yes Yes Q3->End No, already heated A3_Yes->End

Caption: Decision tree for troubleshooting a failed amidation reaction.

References

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • ACS Publications. Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent | Journal of Chemical Education. [Link]

  • Master Organic Chemistry. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Google Patents.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Rhodium.ws. Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid. [Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • PMC. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]

  • Patsnap Eureka. How to Increase Amide Synthesis Yield via Catalytic Innovations. [Link]

  • Chemistry LibreTexts. 17.7: Side-Chain Reactions of Benzene Derivatives. [Link]

  • Pearson. How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate. [Link]

  • Pertanika. Bromination of 2,S-dimethoxybenzaldehyde. [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

  • Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Sciencemadness Discussion Board. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • YouTube. Bromination of Benzene | Electrophilic Aromatic Substitutions (EAS) | Organic Chemistry. [Link]

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Technical Support Center: Optimizing Amide Coupling Reactions for N-Methylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals tackling the synthesis of N-methylbenzamides. The coupling of secondary amines, such as N-methylamine derivatives, presents unique challenges compared to their primary amine counterparts, primarily due to increased steric hindrance and slightly reduced nucleophilicity. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-methylbenzamides. The question-and-answer format is designed to help you quickly identify your problem and implement a scientifically sound solution.

Question 1: My reaction has completely stalled. TLC/LC-MS analysis shows only unreacted benzoic acid and N-methylamine starting materials. What is the cause?

Answer: This is a classic symptom of a failed carboxylic acid activation step. The direct reaction between a carboxylic acid and an amine is inherently slow because they readily form a non-reactive ammonium carboxylate salt.[1] The primary role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl species that the N-methylamine can attack.[2][3][4]

Potential Causes & Solutions:

  • Degraded Coupling Reagent: Carbodiimides (e.g., EDC, DCC) and many uronium salts are sensitive to moisture.[5] If stored improperly, they can hydrolyze and lose activity.

    • Solution: Use a fresh bottle of the coupling reagent or one that has been stored correctly in a desiccator under an inert atmosphere.

  • Presence of Water: Trace amounts of water in the reaction can quench the activated intermediate faster than the N-methylamine can react with it, reverting it to the starting carboxylic acid.[6]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If your starting materials are hygroscopic, dry them under a high vacuum before use. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[6]

  • Insufficient Activation Time: The formation of the activated species is not always instantaneous.

    • Solution: Implement a "pre-activation" step. Stir the carboxylic acid, coupling reagent, and any additives (like HOBt) in the solvent for 15-30 minutes at the appropriate temperature (e.g., 0 °C) before adding the N-methylamine.[5][7]

Question 2: My yield is low, and purification is complicated by a major byproduct with a mass corresponding to my coupling reagent plus the benzoic acid. What is this, and how do I prevent it?

Answer: You are likely observing the formation of an N-acylurea byproduct . This is a well-known side reaction when using carbodiimide reagents like EDC or DCC.[5][8] It occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carbodiimide and your benzoic acid, rearranges internally before the N-methylamine has a chance to attack.[9] This rearrangement is particularly problematic with less nucleophilic or sterically hindered amines, like N-methyl derivatives, as their rate of attack is slower.

Solutions:

  • Incorporate an Additive: The most effective solution is to use an additive that traps the O-acylisourea intermediate.

    • 1-Hydroxybenzotriazole (HOBt) or OxymaPure: These additives react with the O-acylisourea to form an active ester intermediate. This HOBt- or Oxyma-ester is still highly reactive towards the amine but is not prone to rearrangement, thus preventing N-acylurea formation.[5][9] Typically, 1.0-1.2 equivalents of the additive are used.

  • Switch Coupling Reagent Class: Move away from standalone carbodiimides. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) have HOBt or its more reactive analogue, HOAt, built into their structure.[3][10] They are designed to directly form the active esters and are highly efficient for challenging couplings, minimizing this side reaction.[10]

Question 3: The reaction is extremely slow, taking over 24 hours to reach partial conversion. How can I accelerate the formation of my N-methylbenzamide?

Answer: Sluggish reactions are common when coupling sterically hindered substrates. The methyl group on the nitrogen atom physically blocks the approach of the amine to the activated carboxylic acid, slowing the rate of reaction.[11][12]

Strategies to Increase Reaction Rate:

  • Use a More Powerful Coupling Reagent: Standard carbodiimides may not be sufficient. Uronium/aminium salts are more potent.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the reagent of choice for difficult couplings. It forms a highly reactive OAt-ester, which is more reactive than the OBt-ester formed with HBTU or EDC/HOBt.[10][13]

  • Increase Reaction Temperature: While many couplings are run at room temperature, gently heating the reaction can provide the necessary activation energy to overcome steric barriers.

    • Recommendation: After adding all reagents at 0 °C or room temperature, try heating the reaction to 40-60 °C.[5] Monitor by TLC/LC-MS to ensure the product is stable at this temperature.

  • Increase Concentration: Le Chatelier's principle applies. More concentrated reactions favor the bimolecular coupling step.

    • Recommendation: Ensure your reaction concentration is within the 0.1 M to 0.5 M range with respect to the limiting reagent.[5] Avoid overly dilute conditions.

Question 4: My benzoic acid derivative has a chiral center. How can I prevent epimerization during the coupling reaction?

Answer: Epimerization (racemization at a single stereocenter) is a significant risk for chiral carboxylic acids, especially those with a stereocenter at the α-position. The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face upon ring-opening.[5][14]

Best Practices for Maintaining Stereochemical Integrity:

  • Use Additives: HOBt is effective at suppressing racemization.[15] However, HOAt (1-Hydroxy-7-azabenzotriazole) , and by extension the coupling reagent HATU , is considered superior in preventing epimerization.[10][13][15] The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance, further accelerating the desired aminolysis and minimizing the lifetime of racemization-prone intermediates.[10]

  • Control Temperature: Perform the reaction at low temperatures. Start the activation and amine addition at 0 °C.[8][15] Allow the reaction to warm to room temperature slowly, and avoid heating unless absolutely necessary for rate-related reasons.

  • Choice of Base: Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[8] Avoid using an excess of a strong base, which can promote oxazolone formation. For particularly sensitive substrates, the weaker base sym-collidine has been recommended.[8]

Question 5: The workup is messy, and I'm struggling to purify my product away from the reaction byproducts. What are some strategies for a cleaner workup?

Answer: A clean workup starts with the right choice of reagents. The purification strategy is highly dependent on the byproducts generated.

Recommendations:

  • Choose EDC over DCC for Solution-Phase Chemistry: While the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in solvents like DCM and can be removed by filtration, removing the last traces can be difficult.[13] The N,N'-ethyl-dimethylaminopropyl-urea byproduct from EDC is water-soluble , making it easily removable with an aqueous workup.[8][16]

  • Perform a Standard Aqueous Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Sequentially wash the organic layer with:

    • Dilute Acid (e.g., 1 M HCl or 5% citric acid): Removes the tertiary amine base (DIPEA, NMM) and any unreacted N-methylamine.

    • Dilute Base (e.g., saturated aq. NaHCO₃ or 1 M NaOH): Removes unreacted benzoic acid and additives like HOBt or Oxyma.

    • Brine (saturated aq. NaCl): Removes residual water from the organic layer.

  • Dry and Concentrate: Dry the washed organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, which should be significantly cleaner and ready for column chromatography or recrystallization.[7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best for synthesizing N-methylbenzamides?

There is no single "best" reagent, as the optimal choice depends on the specific substrates, scale, and cost considerations.[2]

  • For simple, unhindered substrates: EDC/HOBt is a cost-effective and reliable starting point.[7]

  • For sterically hindered or electron-poor substrates: HATU is generally considered the gold standard due to its high reactivity and low risk of epimerization.[10][13][17]

  • Other excellent options for challenging couplings: Phosphonium salts like PyBOP and other uronium salts like HCTU or COMU are also highly effective.[13][18] COMU is noted for its high solubility and safety profile.[18]

Q2: What is the specific role of additives like HOBt and DMAP?
  • HOBt (and its analogues HOAt, Oxyma): These are "trapping" agents. In carbodiimide reactions, they form active esters to prevent N-acylurea formation and reduce epimerization.[5][8][19] In uronium/phosphonium reagents, they are the core activating group.

  • DMAP (4-Dimethylaminopyridine): This is a highly efficient acyl transfer catalyst.[17] It reacts with the activated intermediate to form a very reactive N-acylpyridinium salt. It is used in catalytic amounts (0.1 equiv) for sluggish reactions.[17] Caution: DMAP is a strong base and can increase the risk of epimerization, so it should be used judiciously with chiral substrates.[13]

Q3: Which solvent and base should I choose?
  • Solvents: Polar aprotic solvents are the standard choice because they effectively dissolve most reactants and intermediates.[20]

    • Common Choices: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[5][17]

    • Greener Alternatives: Studies have shown that solvents like Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) can be effective replacements for DCM and DMF in many cases.[1][18][21]

  • Bases: A non-nucleophilic tertiary amine is required to neutralize the acidic byproducts formed during the reaction.

    • Common Choices: N,N-Diisopropylethylamine (DIPEA, Hünig's base) or N-Methylmorpholine (NMM).[8]

    • Stoichiometry: For carbodiimide reactions, 1-2 equivalents are typical. For uronium salts like HATU/HBTU, at least 2 equivalents of base are required—one to neutralize the released HOBt/HOAt and one for the carboxylic acid.[18]

Q4: How important is the order of addition of reagents?

The order of addition can be critical. A "pre-activation" strategy is highly recommended for consistency and to minimize side reactions.[5]

Recommended Order:

  • Dissolve the benzoic acid derivative in the anhydrous solvent.

  • Add the base (e.g., DIPEA).

  • Add the coupling reagent (and additive like HOBt, if separate).

  • Stir for 15-30 minutes at the appropriate temperature (e.g., 0 °C or RT). This is the pre-activation step.

  • Add the N-methylamine derivative (either neat or as a solution in the reaction solvent).

Q5: How can I effectively monitor the reaction's progress?
  • Thin-Layer Chromatography (TLC): This is a quick and easy method. It's crucial to use a "co-spot" where you spot one of the starting materials on top of the reaction mixture spot. This helps to definitively track the consumption of the starting material.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak while simultaneously confirming their respective masses.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Methylbenzamide Synthesis
Reagent TypeExample(s)Additive(s)BaseAdvantagesDisadvantages
Carbodiimide EDC, DCC, DICHOBt, OxymaDIPEA, NMMCost-effective, byproducts can be easy to remove (water-soluble for EDC, filtered for DCC).[8][16]Risk of N-acylurea formation and epimerization if used alone.[5][8]
Uronium/Aminium HATU, HBTU, HCTU, COMUNone requiredDIPEA, NMM (≥2 eq.)High reactivity, fast reaction times, low epimerization (especially HATU).[10][13][18]Higher cost, can guanidinylate amines if used in large excess (HBTU).[10]
Phosphonium PyBOP, PyAOPNone requiredDIPEA, NMMHigh efficiency, avoids carcinogenic HMPA byproduct of original BOP.[10]Can be slower than uronium salts; byproduct removal can be tricky.
Other T3P, CDMTPyridine, NMMPyridine, NMMT3P is highly efficient with easy byproduct removal.[3] CDMT is stable and good for hindered amines.[23]May require specific solvent or temperature conditions.

Experimental Protocols

Protocol 1: Standard N-Methylbenzamide Synthesis using EDC/HOBt

This protocol is a robust starting point for relatively unhindered benzoic acids and N-methylamines.

  • To a flame-dried round-bottom flask under a Nitrogen atmosphere, add the benzoic acid derivative (1.0 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (to make a 0.2 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and stir for 2 minutes.

  • Add EDC·HCl (1.2 equiv) in one portion. Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.

  • In a separate flask, dissolve the N-methylamine derivative (1.1 equiv) in a small amount of anhydrous DCM/DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[22]

  • Upon completion, proceed with an aqueous workup as described in Troubleshooting Question 5.

Protocol 2: High-Efficiency Coupling for Sterically Hindered Substrates using HATU

This protocol is recommended for challenging couplings where the standard EDC/HOBt method is slow or low-yielding.

  • To a flame-dried round-bottom flask under a Nitrogen atmosphere, add the benzoic acid derivative (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to make a 0.2 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). A color change (often to yellow) may be observed as the active ester forms.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the N-methylamine derivative (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. For very hindered substrates, the reaction may be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup as described in Troubleshooting Question 5.

Visualizations

Diagram 1: Generalized Amide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Benzoic Acid Activated_Ester Reactive Intermediate (e.g., OAt-Ester) Acid->Activated_Ester Pre-activation (15-30 min) Reagent Coupling Reagent (+ Additive/Base) Reagent->Activated_Ester Product N-Methylbenzamide Product Activated_Ester->Product Nucleophilic Attack Amine N-Methylamine Derivative Amine->Product G Start Low Yield of N-Methylbenzamide Check_SM Starting Materials (SM) Consumed? Start->Check_SM Check_Reagents Check Reagent Quality (Fresh? Anhydrous?) Check_SM->Check_Reagents No (SM remain) Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts Yes (SM consumed) Preactivate Implement Pre-activation Step (15-30 min before amine) Check_Reagents->Preactivate Success Yield Improved Preactivate->Success Switch_Reagent Switch to Stronger Reagent (e.g., HATU, COMU) Increase_Conditions Increase Temperature (40-60°C) Increase Concentration (0.1-0.5M) Switch_Reagent->Increase_Conditions Increase_Conditions->Success Check_Byproducts->Switch_Reagent No (just slow) N_Acylurea N-Acylurea from Carbodiimide? Check_Byproducts->N_Acylurea Yes Add_HOBt Add HOBt or Oxyma to Reaction N_Acylurea->Add_HOBt Yes Optimize_Workup Optimize Aqueous Workup (Acid/Base Washes) N_Acylurea->Optimize_Workup No Add_HOBt->Success Optimize_Workup->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

References
  • Amide Reactions: Solvent Influence on Rate Controllability. (2026). Google.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). BenchChem.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. (n.d.). BenchChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-Supplied.
  • Epimerisation in Peptide Synthesis. (n.d.). PMC.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (n.d.). PMC.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-Supplied.
  • Clean & Fast Amide Couplings in Water. (n.d.). University of Louisville.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2012). Green Chemistry.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Self-Supplied.
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
  • Optimizing amide bond formation conditions for benzamide synthesis. (n.d.). BenchChem.
  • Technical Support Center: N-Methylbenzamide Amidation Reactions. (n.d.). BenchChem.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Self-Supplied.
  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
  • The Synthesis of Sterically Hindered Amides. (2026). ResearchGate.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2012). Green Chemistry.

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Technical Support Center: Solubility Optimization for 4-Bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 4-bromo-3,5-dimethoxy-N-methylbenzamide . This document is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, actionable protocols.

Executive Summary: The Physicochemical Challenge

User Query: "Why does this compound precipitate immediately upon dilution, even when fully dissolved in DMSO?"

Technical Analysis: 4-bromo-3,5-dimethoxy-N-methylbenzamide presents a classic "brick dust" profile in medicinal chemistry. Its solubility issues stem from two converging structural factors:

  • Lipophilicity (LogP ~2.5 - 3.0): The 3,5-dimethoxy and 4-bromo substituents create a highly hydrophobic core, significantly reducing the free energy gain of hydration.

  • Crystal Lattice Energy: The symmetry of the 3,5-substitution pattern often facilitates efficient crystal packing. High lattice energy means a high energy cost to break the solid state, resulting in a high melting point and low aqueous solubility.

The "crash out" you observe is a transition from a metastable supersaturated state (induced by the DMSO carryover) to a stable crystalline state. The kinetics of this precipitation are often rapid due to the compound's strong tendency to re-crystallize.

Diagnostic & Troubleshooting Guide (FAQ Format)

Phase 1: Stock Solution Preparation

Q: What is the optimal solvent for creating a high-concentration stock solution? A: Dimethyl Sulfoxide (DMSO) is the primary recommendation, followed by Dimethylformamide (DMF) .

  • Protocol: Dissolve BDMB to 10–20 mM in anhydrous DMSO.

  • Why: The amide backbone of BDMB accepts hydrogen bonds, making it highly soluble in polar aprotic solvents.

  • Caution: Avoid Ethanol or Methanol for primary stocks >10 mM if long-term storage is intended. While soluble, the lower boiling points and potential for evaporation can alter concentration over time.

Q: I see "oiling out" instead of crystals. What is happening? A: This indicates the compound has formed a liquid-liquid phase separation (LLPS) before crystallizing. This is common when the compound's melting point is depressed by solvent impurities or when the concentration is extremely high.

  • Fix: Sonicate the sample at 40°C for 10 minutes. If oil droplets persist, your concentration exceeds the solvent capacity; dilute the stock by 50%.

Phase 2: Aqueous Dilution (The "Crash Out" Zone)

Q: How do I dilute my DMSO stock into assay buffer without precipitation? A: You must control the mixing kinetics and the intermediate polarity . Direct addition of 100% DMSO stock to 100% aqueous buffer creates a chaotic local environment where the compound becomes insoluble before it can disperse.

The "Step-Down" Protocol:

  • Prepare an Intermediate: Dilute your DMSO stock 1:10 into a secondary solvent (e.g., PEG400 or Propylene Glycol).

  • Slow Addition: Add this intermediate dropwise to the vortexing buffer.

  • Surfactant Shielding: Ensure your assay buffer contains 0.05% Tween-80 or 0.1% Pluronic F-68 before adding the compound.

Q: Can I use cyclodextrins? A: Yes, this is the most robust solution for this class of benzamides.

  • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Mechanism: The hydrophobic brominated phenyl ring fits inside the CD cavity, while the hydroxyls on the CD exterior interact with water.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Use this as your diluent instead of pure water/PBS.

Phase 3: In Vivo Formulation

Q: I need to dose this IP/PO to mice at 10 mg/kg. What vehicle do you recommend? A: Simple saline will fail. You require a cosolvent system or a suspension vehicle.

Recommended Formulation (Solution):

  • 5% DMSO (Solubilizer)

  • 40% PEG400 (Cosolvent)

  • 5% Tween 80 (Surfactant/Wetting Agent)

  • 50% Saline (Diluent)

Directions: Dissolve BDMB in DMSO first. Add PEG400 and vortex. Add Tween 80.[2] Finally, add Saline slowly while vortexing. If it turns cloudy, you have exceeded the solubility limit; switch to a suspension.

Recommended Formulation (Suspension):

  • 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.

  • Note: Micronization of the solid powder before suspending is critical for uniform dosing.

Decision Matrix & Workflows

Logic Flow for Solubility Optimization

The following diagram outlines the decision process based on your target concentration and application.

SolubilityStrategy Start Start: Define Requirement TargetConc Target Concentration? Start->TargetConc LowConc < 10 µM (In Vitro) TargetConc->LowConc HighConc > 1 mg/mL (In Vivo) TargetConc->HighConc DirectDilution Direct Dilution (DMSO < 1%) LowConc->DirectDilution Cosolvent Cosolvent System (DMSO/PEG400/Water) HighConc->Cosolvent PrecipCheck Precipitation Observed? DirectDilution->PrecipCheck No No PrecipCheck->No Clear Yes Yes PrecipCheck->Yes Cloudy Success1 Proceed to Assay AddSurfactant Add 0.05% Tween-80 or 0.1% BSA AddSurfactant->Success1 StableCheck Stable Solution? Cosolvent->StableCheck StableCheck->No Precipitates StableCheck->No Still Precipitates StableCheck->Yes Clear Success2 Proceed to Dosing Cyclodextrin Attempt Complexation (20% HP-β-CD) Cyclodextrin->StableCheck Suspension Switch to Suspension (0.5% Methylcellulose) No->Success1 No->Cyclodextrin No->Suspension Yes->AddSurfactant Yes->Success2

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Serial Dilution Protocol

To prevent "shock precipitation" when moving from organic to aqueous phases, follow this serial dilution workflow.

SerialDilution Step1 Step 1: Stock 100% DMSO (10 mM) Step2 Step 2: Intermediate DMSO + Buffer (1:1) (5 mM) Step1->Step2 Slow Addition Vortex High Step3 Step 3: Working Sol. Buffer + 0.1% BSA (10 µM) Step1->Step3 AVOID Direct Dilution Step2->Step3 Dilute into Protein/Surfactant Precip Risk of Precipitation

Figure 2: Step-down dilution method to maintain solubility during assay preparation.

Quantitative Data & Solubility Estimates

While experimental values vary by crystal polymorph, the following table provides estimated solubility limits based on structural analogs (e.g., 4-bromo-benzamide derivatives) to guide your formulation.

Solvent SystemEstimated Solubility (25°C)Usage Notes
Water (pH 7.4) < 0.05 mg/mLEssentially insoluble. Do not use as a primary solvent.
DMSO > 50 mg/mLExcellent stock solvent. Hygroscopic (keep sealed).
Ethanol (100%) ~ 10–20 mg/mLGood for evaporation protocols, less stable than DMSO.
PEG 400 ~ 5–10 mg/mLViscous. Best used as a cosolvent (30-50%).
20% HP-β-CD ~ 2–5 mg/mLCreates inclusion complex. Best for injectables.
Corn Oil ~ 1–3 mg/mLLow solubility. Not recommended for high-dose studies.

References

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds. Retrieved from 4

  • PubChem. (2025).[6] 4-Bromo-3,5-dihydroxy-N-methylbenzamide (Analog Data). National Library of Medicine. Retrieved from

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from 7

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Asian Journal of Pharmaceutics. Retrieved from 8

  • ChemScene. (2025). N-Allyl-4-bromo-3,5-dimethoxybenzamide (Structural Analog Properties). Retrieved from 9

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Technical Support Center: Benzamide Synthesis & Purification

[1]

Topic: Identifying and Removing Impurities in Benzamide Synthesis Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Purity Imperative

In the synthesis of benzamide (

benzoic aciddibenzamide

This guide is structured as a Level 3 Technical Support Escalation , addressing the most complex isolation challenges. We move beyond basic "recipes" to explain the physicochemical logic behind every purification step.

Module 1: Diagnostic Triage (Identification)

Before attempting purification, you must positively identify the contaminant. Use this decision matrix to correlate physical observations with chemical reality.

Visual & Data Diagnostic Table
ObservationLikely ImpurityPhysicochemical CauseDiagnostic Confirmation
Melting Point Depression (Observed: 115–120°C)Benzoic Acid Hydrolysis of benzoyl chloride due to moisture.1H NMR (DMSO-d6): Broad singlet >12.0 ppm (-COOH).
Melting Point Depression (Observed: 104–108°C)Dibenzamide (N-Benzoylbenzamide)Excess acid chloride or reaction temperature >40°C.1H NMR: Additional aromatic signals; integration mismatch.
Salty/Gritty Texture Ammonium Chloride Byproduct of ammonia neutralization (insoluble in ether/DCM).AgNO3 Test: Dissolve in water, add AgNO3

White precipitate.
Oily Residue Benzonitrile Incomplete hydrolysis (if starting from nitrile).IR: Sharp peak at ~2230 cm⁻¹ (C≡N stretch).
DOT Diagram: Troubleshooting Logic Tree

TroubleshootingTreeStartStart: Crude Product AnalysisCheckMPCheck Melting Point (Lit: 127-130°C)Start->CheckMPLowMPMP < 125°CCheckMP->LowMPDepressedCorrectMPMP 127-130°CCheckMP->CorrectMPMatchesSolubilityCheckCheck Solubility in 10% NaHCO3LowMP->SolubilityCheckSolubleSoluble (Effervescence)SolubilityCheck->SolubleYesInsolubleInsolubleSolubilityCheck->InsolubleNoBenzoicAcidImpurity: Benzoic Acid(Hydrolysis Product)Soluble->BenzoicAcidDibenzamideImpurity: Dibenzamide(Over-acylation)Insoluble->Dibenzamide

Figure 1: Diagnostic logic tree for identifying primary impurities based on melting point and solubility behavior.

Module 2: Support Tickets & Resolution Protocols

The following sections address specific "tickets" or common failure modes, providing the exact chemical protocol to resolve them.

Ticket #1: "My product contains significant Benzoic Acid (MP ~118°C)."

The Issue: Benzoic acid (

The Fix:

Protocol: The Bicarbonate Wash

  • Dissolution: Dissolve the crude solid in Ethyl Acetate or Dichloromethane (DCM). Avoid ether if possible as benzamide solubility is lower.

  • Extraction: Wash the organic layer 2x with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1]

      
      
      
    • Note: Benzamide remains in the organic layer.

  • Verification: Acidify the aqueous wash with HCl. If a white precipitate forms, that was your benzoic acid impurity.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate.
    
Ticket #2: "I have a persistent impurity melting around 105°C (Dibenzamide)."

The Issue: Dibenzamide (N-benzoylbenzamide) forms when benzoyl chloride is present in excess or added too quickly, allowing it to react with the newly formed benzamide instead of the ammonia. The Fix: Dibenzamide is an imide (

Protocol: Selective Hydrolysis & Recrystallization

  • Recrystallization (Preferred):

    • Solvent: Water/Ethanol (9:1) .

    • Dibenzamide is less soluble in water than benzamide.[2] However, because its melting point is lower (104-108°C), it can sometimes "oil out" or form a eutectic.

    • Technique: Use a minimum amount of boiling water.[3] If an oil separates before crystals form, this is likely the dibenzamide. Decant the clear supernatant (containing benzamide) away from the oily residue.

  • Chemical Wash (Advanced):

    • Wash the organic phase with 0.1 M NaOH (cold).

    • Warning: Do not use concentrated base or heat, as this will hydrolyze your product (benzamide) to benzoic acid. The goal is to deprotonate the imide (dibenzamide) without attacking the amide.

Ticket #3: "My product is salty or has high ash content."

The Issue: Trapped Ammonium Chloride (

The Fix:4356
  • Filter the crude precipitate from the reaction mixture.[3][5][7]

  • Slurry Wash: Resuspend the solid in ice-cold water and stir for 15 minutes.

  • Filter again.[3][5]

    
     is highly soluble in water (
    
    
    at 20°C); benzamide is sparingly soluble in cold water (
    
    
    ).

Module 3: The "Gold Standard" Recrystallization Protocol

If your crude yield is acceptable but purity is lacking, follow this self-validating protocol. This method exploits the steep solubility curve of benzamide in water.

Solubility Data (


 Water):
  • 0°C: ~0.5 g

  • 25°C: 1.35 g

  • 100°C: >50 g

Step-by-Step Procedure:

  • Saturation: Place crude benzamide in an Erlenmeyer flask. Add boiling distilled water slowly.

    • Target: ~20 mL water per gram of benzamide.

  • Hot Filtration: If insoluble particles (dust, silica) remain, filter the solution while boiling through a pre-warmed funnel.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed.

    • Critical: Rapid cooling traps impurities. Slow cooling builds the crystal lattice, excluding benzoic acid and salts.

  • Ice Bath: Once room temp is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Harvest: Filter via vacuum (Buchner funnel). Wash the cake with ice-cold water.

  • Drying: Dry in a desiccator or oven at 50°C (well below MP of 127°C).

DOT Diagram: Purification Workflow

PurificationFlowCrudeCrude Mixture(Benzamide, Benzoic Acid, Salts)WashWash: Cold Water(Removes NH4Cl)Crude->WashStep 1BaseExtractExtraction: DCM + NaHCO3(Removes Benzoic Acid)Wash->BaseExtractStep 2 (Optional)RecrystRecrystallization(Hot Water)BaseExtract->RecrystStep 3PurePure Benzamide(>99%)Recryst->PureFinal Polish

Figure 2: Sequential purification workflow ensuring removal of inorganic salts, organic acids, and structural isomers.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2331, Benzamide. [Link]

  • Ouyang, J., et al. "Solubility determination and modelling of benzamide in organic solvents..." Journal of Molecular Liquids, 2019 , 286, 110885. [Link]

  • Spectral Database for Organic Compounds (SDBS). Benzamide 1H NMR and IR Spectra. SDBS No. 1668. [Link]

Technical Support Center: HPLC Peak Shape Optimization for Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with halogenated benzamides.

Halogenated benzamides are ubiquitous in drug discovery (e.g., antipsychotics, kinase inhibitors), but their unique structural features—a highly polarizable halogen atom combined with a hydrogen-bonding amide group—frequently lead to severe peak tailing, broadening, and poor resolution. This guide provides self-validating troubleshooting protocols, mechanistic explanations, and data-driven solutions to restore chromatographic integrity.

Mechanistic Deep Dive: The Causality of Peak Tailing

To fix a peak shape issue, we must first understand the molecular interactions occurring inside the column. Halogenated benzamides suffer from dual-pathway secondary interactions:

  • Amide-Silanol Hydrogen Bonding: While amides are generally considered neutral, the nitrogen lone pair and the highly electronegative carbonyl oxygen can still exhibit localized polarity. The primary cause of peak tailing for these compounds in reversed-phase HPLC is the interaction between the analyte's amide group and residual acidic silanol groups (Si-OH) on the silica backbone of the stationary phase[1].

  • Halogen Polarizability: Halogens (particularly Chlorine, Bromine, and Iodine) are highly polarizable. As they travel through a standard C18 stationary phase, they undergo strong dispersive and dipole-induced dipole interactions. This can lead to excessive retention and band broadening if the stationary phase chemistry is not optimized for halogen selectivity[2].

G A Halogenated Benzamide Analyte B Amide Group (H-bond Acceptor/Donor) A->B C Halogen Substituents (High Polarizability) A->C D Residual Silanols (Si-OH) Ionized at pH > 4 B->D Interacts with E Hydrophobic Stationary Phase (e.g., Standard C18) C->E Strong Retention F Secondary Interactions (Ion-Exchange / H-Bonding) D->F G Peak Tailing & Broadening (Asymmetry > 1.5) F->G

Logical mechanism of peak tailing for halogenated benzamides due to secondary interactions.

Experimental Protocols: Self-Validating Troubleshooting Workflows

A robust analytical method must be self-diagnosing. Do not blindly change columns or buffers without isolating the root cause. Follow this step-by-step, self-validating methodology to systematically eliminate peak tailing.

Protocol: System Validation & Parameter Optimization

Step 1: System Integrity Validation (The Control Step)

  • Action: Inject a mixture containing a neutral, non-retained marker (e.g., uracil) and a neutral, retained marker (e.g., toluene).

  • Causality: Before adjusting chemistry, you must rule out physical system failures. If the uracil peak tails or splits, the issue is extra-column dead volume or a collapsed column bed[3]. If uracil and toluene are perfectly symmetrical but your benzamide tails, the issue is definitively chemical (secondary interactions).

Step 2: Mobile Phase pH Suppression

  • Action: Prepare the aqueous mobile phase with 0.1% Formic Acid or adjust to pH 2.5 using phosphoric acid.

  • Causality: Residual silanols on silica columns have a pKa of approximately 3.5 to 4.5. At a neutral pH, these groups deprotonate into negatively charged silanoxide ions (

    
    ), which aggressively bind to the partially positive regions of the benzamide[1]. Adjusting the pH to 2.5 ensures the silanols are fully protonated (
    
    
    
    ), effectively shutting down this ion-exchange pathway[4].

Step 3: Temperature Modulation

  • Action: Increase the column compartment temperature from ambient (25°C) to 40°C – 50°C.

  • Causality: Higher column temperatures lower the viscosity of the mobile phase and increase the kinetic energy of the analyte. This enhances mass transfer rates into and out of the porous silica, minimizing the time the halogenated compound spends trapped in secondary interaction sites, thereby sharpening the peak[5].

Step 4: Advanced Stationary Phase Selection

  • Action: If Steps 2 and 3 fail to yield an Asymmetry factor (

    
    ) < 1.2, switch the column chemistry from a standard C18 to a Pentafluorophenyl (PFP) or a Charged Surface Hybrid (CSH) column.
    
  • Causality: Standard end-capping often degrades over time, exposing silanols[3]. CSH particles utilize a low-level surface charge that repels basic/polar functional groups, preventing them from reaching residual silanols[6]. Alternatively, PFP columns offer unique dipole-dipole and charge-transfer selectivity specifically tailored for positional isomers of halogenated compounds[2].

Workflow Start Observe Peak Tailing (Benzamide Analyte) Step1 Inject Neutral Markers (Uracil/Toluene) Start->Step1 Decision1 Do Markers Tail? Step1->Decision1 FixHardware Fix Hardware/Dead Volume or Replace Column Decision1->FixHardware Yes Step2 Lower Mobile Phase pH (pH < 3.0) Decision1->Step2 No (Chemical Issue) Decision2 Is Asymmetry < 1.2? Step2->Decision2 Step3 Increase Temperature (40°C - 50°C) Decision2->Step3 No Success Symmetrical Peak Shape Achieved Decision2->Success Yes Decision3 Is Asymmetry < 1.2? Step3->Decision3 Step4 Switch to CSH or PFP Stationary Phase Decision3->Step4 No Decision3->Success Yes Step4->Success

Self-validating troubleshooting workflow for resolving benzamide peak tailing in HPLC.

Quantitative Data: Parameter Comparison

The following tables summarize the expected impact of various chromatographic parameters on the peak asymmetry (


) of halogenated benzamides. An ideal peak has an 

of 1.0.

Table 1: Impact of Column Chemistry on Halogenated Benzamide Peak Shape [2][6][7]

Column ChemistrySilanol ActivityHalogen SelectivityTypical Peak Asymmetry (

)
Standard C18 (Type A Silica) HighLow1.8 - 2.5 (Severe Tailing)
End-capped C18 (Type B Silica) LowLow1.3 - 1.6 (Moderate Tailing)
CSH Phenyl-Hexyl Very LowModerate1.0 - 1.2 (Excellent)
PFP (Fluorinated Phase) LowHigh0.9 - 1.1 (Excellent)

Table 2: Effect of Mobile Phase pH and Temperature on Peak Asymmetry [4][5]

Mobile Phase pHColumn Temp (°C)Silanol StateMass Transfer KineticsTypical Asymmetry (

)
6.5 (Neutral) 25Ionized (

)
Standard1.9
2.5 (Acidic) 25Protonated (

)
Standard1.4
2.5 (Acidic) 45Protonated (

)
Enhanced1.1

Frequently Asked Questions (FAQs)

Q1: Why does my brominated benzamide tail significantly more than the fluorinated analog on a standard C18 column? A1: This is a function of atomic polarizability and size. Bromine is much larger and highly polarizable compared to fluorine. As a result, brominated compounds exhibit much stronger dispersive interactions with the hydrophobic C18 chains, slowing their desorption rate. To correct this, switch to a stationary phase that offers specific selectivity for highly polarizable halogens, such as a Pentafluorophenyl (PFP) column, which utilizes charge-transfer mechanisms to elute these compounds cleanly[2].

Q2: I am using a highly pure Type B silica column with advanced end-capping, but my benzamide peaks still tail. What is the next logical step? A2: Even the most advanced end-capping processes cannot cover 100% of the silanol groups due to steric hindrance[7]. Over time, hydrolysis of the end-capping agent (often trimethylsilane) exposes more silanols[3]. If you are already using a Type B column, your next step must be mobile phase optimization. Lower the pH to ~2.5 to protonate the remaining silanols[4]. If low pH is incompatible with your detector (e.g., certain LC-MS methods), transition to a Charged Surface Hybrid (CSH) particle column, which uses a built-in surface charge to repel analytes from the silica backbone[6].

Q3: Is it better to use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase additive for these compounds? A3: It depends on your detector. TFA is a strong ion-pairing agent and an excellent silanol suppressor, yielding incredibly sharp peaks for amides and basic compounds. However, TFA causes severe ion suppression in LC-MS. If you are using UV detection, 0.05% - 0.1% TFA is highly recommended. If you are using LC-MS, you must use 0.1% Formic Acid (FA). If FA does not provide sufficient peak shape improvement, you must rely on column chemistry (like CSH or PFP) rather than mobile phase additives to fix the tailing.

Q4: Does increasing the column temperature to 50°C risk degrading my halogenated benzamides? A4: Halogenated benzamides are generally thermally stable under standard HPLC residence times (typically < 15 minutes). Increasing the temperature to 40°C–50°C is a standard and highly effective practice to reduce mobile phase viscosity and improve mass transfer, which directly reduces peak tailing[5]. However, always validate the thermal stability of your specific compound by checking for degradation peaks (extra peaks eluting before or after the main peak) during method development.

References

  • Fast HPLC Methods: How to Reduce Your HPLC Analysis Time - Phenomenex. Available at: [Link]

  • Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology - Waters Corporation. Available at: [Link]

  • Column Life Cycle: Diagnosing Column Death - Phenomenex. Available at: [Link]

  • Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban - Frontiers. Available at: [Link]

  • HPLC Column Selection - LCGC International. Available at:[Link]

Sources

Technical Support Center: Solution Stability of 4-Bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 4-bromo-3,5-dimethoxy-N-methylbenzamide (CAS: 1456237-76-5). This molecule presents a unique triad of structural features that dictate its behavior in solution: a photolabile aryl bromide bond, a hydrolyzable N-methylamide linkage, and an electron-rich aromatic core driven by dual methoxy groups.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve stability issues during your assays and synthetic workflows.

Diagnostic Matrix: Identifying the Root Cause

Before altering your experimental design, you must accurately diagnose the mechanism of compound loss. Use the following structured matrix to match your analytical observations with the underlying chemical causality.

Analytical Observation (LC-MS / HPLC)Primary Root CauseMechanistic CausalityImmediate Corrective Action
Loss of parent mass; New peak at [M-79] PhotodebrominationUV/Ambient light induces homolytic C-Br cleavage, followed by H-abstraction from the solvent.Switch to amber vials; prepare solutions in low-light conditions.
Loss of parent mass; New peaks corresponding to benzoic acid & methylamine Amide HydrolysisExtreme pH (acidic or basic) catalyzes acyl substitution at the amide carbonyl.Adjust buffer to pH 5.0–7.0; avoid strong nucleophilic buffers.
Loss of parent peak area (>20%); NO new degradation peaks observed Precipitation / AdsorptionHigh lipophilicity causes micro-aggregation or adsorption to polystyrene/polypropylene plastics.Increase organic co-solvent (e.g., 2-5% DMSO) or add a non-ionic surfactant.

In-Depth Troubleshooting & FAQs

FAQ 1: Why does my compound rapidly degrade into a species missing 79 Daltons during benchtop handling?

The Causality: You are observing photodebromination . Aryl bromides are notoriously light-sensitive. When exposed to UV or even bright ambient laboratory light, the molecule is excited to a singlet state (π, π), which rapidly undergoes intersystem crossing to a repulsive triplet state (n, σ or π, σ*) localized on the C-Br bond[1]. This results in homolytic bond dissociation, generating a bromine radical and an aryl radical. The highly reactive aryl radical then abstracts a hydrogen atom from the surrounding solvent (e.g., methanol, DMSO, or buffer components), yielding the debrominated product: 3,5-dimethoxy-N-methylbenzamide. The presence of electron-donating methoxy groups can further influence the photochemical quantum efficiencies of these radical pathways[2].

FAQ 2: My compound degrades in assay buffers over 24 hours. Why is the amide bond breaking?

The Causality: This is amide hydrolysis . While peptide and amide bonds are kinetically highly stable in pure water at neutral pH (with spontaneous hydrolysis half-lives approaching 1000 years[3]), they are highly susceptible to specific acid- or base-catalyzed hydrolysis[4]. In strongly basic buffers (pH > 9), hydroxide ions act as strong nucleophiles attacking the carbonyl carbon. In strongly acidic conditions (pH < 3), protonation of the carbonyl oxygen makes the carbon highly electrophilic, facilitating attack by water. The N-methyl group provides only minor steric shielding.

FAQ 3: The HPLC peak area drops by 40% in aqueous media, but no degradation peaks appear. Is the molecule degrading?

The Causality: No, this is a solubility and partitioning artifact . 4-bromo-3,5-dimethoxy-N-methylbenzamide is highly lipophilic. When diluted from a DMSO stock into an aqueous buffer, the local concentration of water spikes, causing the compound to crash out as invisible micro-precipitates. Alternatively, the hydrophobic molecule may non-specifically bind to the walls of plastic microcentrifuge tubes or assay plates. Because the compound is physically removed from the solution phase, the HPLC peak area drops without the appearance of degradation products.

Experimental Workflows & Methodologies

To ensure scientific integrity, every stability protocol must be a self-validating system. The following protocol utilizes control conditions to isolate the exact variable causing instability.

Protocol: Forced Degradation & Stability Profiling Workflow

Objective: To quantitatively map the stability profile of 4-bromo-3,5-dimethoxy-N-methylbenzamide against light, pH, and solvent parameters.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Store in an amber glass vial at -20°C.

  • Matrix Preparation: Prepare three distinct aqueous buffer systems:

    • Acidic (0.1 M HCl, pH ~1)

    • Neutral (50 mM Phosphate Buffer, pH 7.4)

    • Basic (0.1 M NaOH, pH ~13)

  • Sample Spiking: Dilute the 10 mM stock into each buffer to a final concentration of 100 µM (ensuring 1% final DMSO concentration to maintain solubility).

  • Environmental Exposure (The Self-Validating Matrix):

    • Condition A (Photostability): Expose a clear glass vial of the pH 7.4 solution to an ICH Q1B compliant light source (1.2 million lux hours).

    • Condition B (Dark Control): Wrap a duplicate pH 7.4 vial completely in aluminum foil.

    • Condition C (Hydrolysis): Incubate the Acidic and Basic vials in the dark at 37°C for 24 hours.

  • Quenching & Analysis: Neutralize the extreme pH samples. Inject 10 µL of each sample onto an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Data Interpretation: Compare Condition A to B to isolate photodebromination. Compare Condition C to B to isolate pH-driven hydrolysis.

Visualizations of Chemical Behavior

To further clarify the mechanisms and troubleshooting logic, refer to the following interaction diagrams.

Photodebromination A 4-bromo-3,5-dimethoxy- N-methylbenzamide B Excited Singlet/Triplet State (π, π* → n, σ*) A->B hν (UV/Ambient Light) C Homolytic Cleavage [Aryl Radical + Br•] B->C C-Br Bond Dissociation D 3,5-dimethoxy- N-methylbenzamide C->D H-Abstraction from Solvent

Figure 1: Mechanism of UV-induced photodebromination via radical intermediates.

Troubleshooting Start Issue: Concentration Drop in Solution LCMS Run LC-MS Analysis Start->LCMS Q1 New Peak at [M-79]? LCMS->Q1 Q2 New Acid/Amine Peaks? LCMS->Q2 Q3 No New Peaks? LCMS->Q3 A1 Photodebromination: Use Amber Vials Q1->A1 Yes A2 Amide Hydrolysis: Optimize Buffer pH Q2->A2 Yes A3 Precipitation/Adsorption: Add Co-solvent (DMSO) Q3->A3 Yes

Figure 2: Decision tree for diagnosing and resolving solution instability.

References

  • C−Br Bond Dissociation Mechanisms of 2-Bromothiophene and 3-Bromothiophene at 267 nm. Acta Physico-Chimica Sinica. 1

  • A Mechanistic Study of Halogen Addition and Photoelimination from π-Conjugated Tellurophenes. Journal of the American Chemical Society. 2

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. 3

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed (Pharm Res). 4

Sources

side reactions in the synthesis of N-methylbenzamides and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Methylbenzamide Synthesis

Executive Summary & Route Selection

The synthesis of N-methylbenzamides is a fundamental transformation in medicinal chemistry. While seemingly simple, scale-up and optimization often reveal critical side reactions that degrade yield and purity. This guide focuses on the two primary synthetic pathways: Nucleophilic Acyl Substitution (Acid Chloride/Anhydride) and Coupling Reagent Activation (Carbodiimide).

Quick Route Selector:

  • High Throughput / Robustness: Use Route A (Acyl Chloride) .

  • Acid-Sensitive Substrates: Use Route B (EDC/HOBt) .

  • Avoid: Direct alkylation of benzamide with methyl iodide (leads to uncontrolled N,N-dimethylation).

Route A: Acyl Chloride Method (Schotten-Baumann Conditions)[1]

Primary Reaction: Benzoyl Chloride + Methylamine


 N-Methylbenzamide + HCl
Critical Side Reactions & Troubleshooting

Issue 1: Hydrolysis of Acyl Chloride (Formation of Benzoic Acid)

  • Observation: White precipitate forms immediately upon addition, but it is acidic and melts at ~122°C (Benzoic acid) rather than ~80°C (N-methylbenzamide).

  • Mechanism: Water competes with methylamine as the nucleophile.

  • Root Cause: Wet solvents, old acyl chloride, or insufficient amine excess (leaving unreacted chloride to hydrolyze during workup).

  • Corrective Action:

    • Protocol: Use anhydrous DCM or THF.

    • Reagent Quality: Distill benzoyl chloride if it appears viscous or colored.

    • Stoichiometry: Ensure >2.0 equiv of methylamine (or 1.1 equiv amine + 1.5 equiv TEA) to scavenge HCl.

Issue 2: Protonation of Methylamine (Stalled Reaction)

  • Observation: Reaction stalls at 50% conversion despite excess reagents.

  • Mechanism: The HCl byproduct protonates the remaining methylamine, forming the non-nucleophilic methylammonium chloride salt (

    
    ).
    
  • Corrective Action:

    • Biphasic System: Use the Schotten-Baumann condition (DCM/aq. NaOH).[1][2][3][4][5] The base stays in the aqueous phase to neutralize HCl, while the amide remains in the organic phase.

Issue 3: Diacylamine Formation (Imide)

  • Observation: New spot on TLC with higher

    
     than product.
    
  • Mechanism: The N-methylbenzamide product is still nucleophilic enough to attack another equivalent of benzoyl chloride, forming

    
    .
    
  • Prevention: Avoid large excesses of acid chloride. Add acid chloride dropwise to the amine (inverse addition) to keep amine concentration high relative to the chloride.

Optimized Protocol: Schotten-Baumann (Biphasic)
  • Setup: Dissolve Methylamine (1.2 equiv, 40% aq. or THF solution) in DCM (0.5 M concentration).

  • Base: Add 10% NaOH (2.0 equiv) and cool to 0°C.

  • Addition: Add Benzoyl Chloride (1.0 equiv) dropwise over 30 mins. Vigorous stirring is mandatory to increase interfacial surface area.

  • Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine) and sat.

    
     (removes benzoic acid).
    
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Route B: Coupling Agent Method (EDC/DCC)

Primary Reaction: Benzoic Acid + Methylamine + EDC


 N-Methylbenzamide + Urea Byproduct
Critical Side Reactions & Troubleshooting

Issue 1: N-Acylurea Formation (The "Dead" Intermediate)

  • Observation: Low yield, difficult-to-separate byproduct.

  • Mechanism: The O-acylisourea intermediate (active ester) rearranges via an intramolecular

    
     acyl migration to form a stable, unreactive N-acylurea.
    
  • Trigger: High temperatures, absence of nucleophile, or slow amine addition.

  • Prevention:

    • Additives: Always use HOBt (1-Hydroxybenzotriazole) or HOAt . These react with the O-acylisourea to form a less reactive but more stable OBt ester, which suppresses the rearrangement but still reacts rapidly with the amine.

Issue 2: Racemization (If Chiral Centers Present)

  • Note: Not applicable for simple benzamide, but critical if the "Benzoic" fragment has an

    
    -chiral center (e.g., phenylglycine derivatives).
    
  • Mechanism: Oxazolone formation leads to loss of stereochemistry.

  • Prevention: Use EDC/HOBt at 0°C. Avoid DMAP if possible (induces racemization).

Issue 3: Urea Contamination (DCC specific)

  • Observation: White solid persists in the product even after chromatography.

  • Cause: Dicyclohexylurea (DCU) is insoluble in most solvents but slightly soluble enough to contaminate.

  • Solution: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct is water-soluble and removed completely during the aqueous wash.

Visualizing the N-Acylurea Side Reaction

SideReaction Acid Benzoic Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + DCC DCC DCC Amide N-Methylbenzamide (Desired Product) O_Acyl->Amide + MeNH2 NAcyl N-Acylurea (Dead End Byproduct) O_Acyl->NAcyl Rearrangement (Slow addition of amine) HOBt HOBt Ester (Stabilized Active Ester) O_Acyl->HOBt + HOBt (Prevention Strategy) HOBt->Amide + MeNH2

Caption: The competition between productive amidation and the irreversible N-acylurea rearrangement. HOBt intercepts the intermediate to prevent the side reaction.

FAQ: Purification & Analysis

Q1: My product is an oil, but literature says it should be a solid (MP ~80°C). Why?

  • A: This indicates solvent entrapment or impurities (often unreacted methyl benzoate if using the ester route, or residual benzoic acid).

    • Fix: Triturate the oil with cold Hexane or Pentane. Scratch the flask surface with a glass rod to induce nucleation. If it remains an oil, dissolve in Et2O and wash with 1M NaOH again to ensure all acid is removed.

Q2: Can I synthesize this by methylating benzamide with Methyl Iodide?

  • A: Not recommended. [6]

    • Reason: The product (N-methylbenzamide) is more acidic and nucleophilic than the starting material (Benzamide) under basic conditions. This leads to rapid N,N-dimethylation . Separation of Mono- vs Di-methylated products is difficult.

    • Exception: If you must use this route, protect the nitrogen first or use reductive amination strategies.

Q3: How do I remove the smell of Benzoyl Chloride?

  • A: Quench the reaction with an amine source (ammonium hydroxide) or stir with aqueous NaOH for 1 hour before separation. This hydrolyzes the chloride to the water-soluble benzoate salt.

Comparative Data: Reagent Selection

Reagent SystemPrimary Side ProductRemoval StrategySuitability
Benzoyl Chloride / TEA Benzoic Anhydride / HClAqueous Wash (NaHCO3)Best for simple substrates.
DCC Dicyclohexylurea (DCU)Filtration (Difficult)Avoid if possible.
EDC / HOBt Water-soluble UreaAqueous Wash (Water)Best for complex/acid-sensitive substrates.
HATU / DIPEA TetramethylureaAqueous WashBest for sterically hindered amides.

Troubleshooting Workflow

Troubleshooting Start Problem Detected Yield Low Yield? Start->Yield Purity Impure Product? Start->Purity CheckTLC Check TLC: Starting Material Left? Yield->CheckTLC Acidic Acidic Impurity? (Benzoic Acid) Purity->Acidic Urea Insoluble Solid? (DCU Contamination) Purity->Urea SM_Yes Yes: Incomplete Rxn CheckTLC->SM_Yes SM_No No: Side Reactions CheckTLC->SM_No Hydrolysis Cause: Hydrolysis (Wet Solvents?) SM_Yes->Hydrolysis Rearrange Cause: N-Acylurea (Did you use HOBt?) SM_No->Rearrange Wash Action: Wash with 1M NaOH or NaHCO3 Acidic->Wash Switch Action: Switch to EDC or Filter Cold Urea->Switch

Caption: Decision tree for diagnosing yield and purity issues in benzamide synthesis.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Section: Acylation of Amines).[2][3][5][7][8][9]

  • BenchChem Technical Support. (2025). Identifying and minimizing side reactions in benzamide synthesis.

  • Org. Synth. (2022).[1][7][8][10] Synthesis of Carboxylic Acids from Benzamide Precursors. Organic Syntheses, 99, 305-325.[8]

Sources

Technical Support Center: Post-Synthesis Purification of 4-Bromo-3,5-dimethoxy-N-methylbenzamide

[1][2][3]

Ticket ID: #PUR-4B35D-NM Status: Open Assigned Specialist: Senior Application Scientist Subject: Purity Enhancement & Troubleshooting Protocols[1][2][3]

Executive Summary

The target compound, 4-bromo-3,5-dimethoxy-N-methylbenzamide , is a lipophilic amide often synthesized via coupling of 4-bromo-3,5-dimethoxybenzoic acid with methylamine.[1][2][3] Common impurities include unreacted carboxylic acid, residual methylamine salts, coupling reagent byproducts (e.g., urea derivatives from EDC/DCC), and trace regioisomers.[3]

This guide provides a tiered purification strategy designed to systematically eliminate these contaminants based on their physicochemical properties (pKa, solubility, and polarity).[3]

Tier 1: The Chemical Workup (Extraction & Wash)

Objective: Remove >95% of unreacted starting materials and water-soluble coupling byproducts before attempting recrystallization.[1][2]

The Protocol

Perform these washes sequentially on the reaction mixture (dissolved in a water-immiscible solvent like Ethyl Acetate or Dichloromethane).[1][2]

Wash StepReagentTarget Impurity (Mechanism)
1.[1][2] Acid Wash 1M HCl (aq)Unreacted Methylamine: Protonates the amine (

), forcing it into the aqueous layer.[1][2] Coupling Reagents: Removes basic byproducts (e.g., urea derivatives).[1][2]
2. Base Wash Sat. NaHCO₃ (aq)Unreacted Benzoic Acid: Deprotonates the acid (

), rendering it water-soluble.[1][2]
3. Reductive Wash 10% Na₂S₂O₃ (aq)Free Bromine/Oxidation: If the reaction solution is yellow/orange, this reduces elemental bromine (

) or oxidative impurities to colorless bromide ions.[1][2]
4. Brine Wash Sat. NaCl (aq)Residual Water: Pre-dries the organic layer by osmotic pressure before adding solid desiccant (

).[2]
Visualization: Workup Logic Flow

WorkupFlowStartCrude Reaction Mixture(in EtOAc/DCM)AcidWashWash 1: 1M HClStart->AcidWashBaseWashWash 2: Sat. NaHCO3AcidWash->BaseWashImpAmineRemoves:MethylamineDMAP/BaseAcidWash->ImpAmineAqueous WasteThioWashWash 3: 10% Na2S2O3(Optional for Color)BaseWash->ThioWashImpAcidRemoves:Unreacted 4-Bromo-3,5-dimethoxybenzoic acidBaseWash->ImpAcidAqueous WasteBrineWash 4: Brine + Dry (MgSO4)ThioWash->BrineImpColorRemoves:Oxidized speciesFree BromineThioWash->ImpColorAqueous WasteEvapEvaporate Solvent-> Crude SolidBrine->Evap

Figure 1: Sequential extraction workflow targeting specific chemical functionalities.

Tier 2: Recrystallization (The Art)

Objective: Enhance purity from ~95% to >99% and obtain a crystalline solid.[1][2] Core Principle: Exploiting the differential solubility of the benzamide vs. impurities across a temperature gradient.

Recommended Solvent Systems

Based on the solubility profiles of similar halogenated methoxybenzamides [1][2], the following systems are most effective:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (Abs.) 100%High Best starting point.[1][2] Dissolves polar impurities; product crystallizes upon cooling.[2]
EtOAc / Heptane 1:3 to 1:5Medium Good if the compound is too soluble in alcohols.[2] Dissolve in hot EtOAc, add hot Heptane until cloudy.
Methanol / Water 9:1Specific Use if inorganic salts are persistent contaminants.[1][2]
Troubleshooting: "Oiling Out"

Issue: The product separates as a liquid oil droplet instead of crystals upon cooling. Cause: The saturation temperature is above the compound's melting point, or the solution is too concentrated. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (dilute by 10-20%).[1][2]

  • Seed the solution with a tiny crystal of the pure product at a temperature just below boiling.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Do not place directly on ice.[2]

Tier 3: Troubleshooting & FAQs

Q: My product has a persistent yellow tint. How do I remove it? A: The yellow color often indicates trace oxidation or free bromine (if brominated in the final step).[2]

  • Fix 1: Recrystallize from Ethanol with activated charcoal. Add charcoal to the hot solution, stir for 5 mins, and filter hot through Celite.

  • Fix 2: If the color persists, perform the Thiosulfate Wash (Tier 1) again by redissolving the solid in DCM [3].

Q: The yield is lower than expected after recrystallization. A: You may have used too much solvent.[2]

  • Recovery: Concentrate the mother liquor (the filtrate) to half its volume and cool again to harvest a "second crop." Note that this second crop often has lower purity than the first.

Q: Can I use Column Chromatography instead? A: Yes, but it is often less efficient for scale-up.[1][2][3]

  • Stationary Phase: Silica Gel (Standard).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 80:20

    
     50:50).[1][2]
    
  • TLC Visualization: UV (254 nm).[1][2] The bromine atom usually quenches fluorescence effectively.

References & Validation[1][4][5][6]

  • Solubility & Recrystallization of Benzamides:

    • Source: The synthesis and purification of 3,4,5-trimethoxybenzamide analogs (structurally similar) confirm Ethanol as a primary recrystallization solvent.[3]

    • Citation:[1][2][3]

  • Amide Coupling Workup Protocols:

    • Source: Standard protocols for EDC/HOBt and HATU couplings emphasize acid/base washes to remove urea byproducts and unreacted amines.[4]

    • Citation:

  • Bromine Removal Strategies:

    • Source: Sodium thiosulfate reduction is the standard method for removing oxidative halogen impurities in organic synthesis.

    • Citation: [Purification of N-bromosuccinimide (analogous halogen removal) - Org.[1][2] Syn.]([Link]1][2]

Validation & Comparative

A Comparative Guide to the Efficacy of Substituted Benzamides in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamides represent a versatile and clinically significant scaffold in modern oncology. Their structural simplicity belies a remarkable diversity in their mechanisms of action, enabling them to target a range of critical pathways involved in cancer cell proliferation, survival, and DNA repair. This guide provides a comparative analysis of the efficacy of different classes of substituted benzamides, offering experimental data and procedural insights for researchers and drug development professionals.

The Benzamide Scaffold: A Privileged Structure in Oncology

The benzamide core, a simple aromatic amide, has proven to be a highly "privileged" structure in medicinal chemistry. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, allows for the development of potent and selective inhibitors for a diverse array of biological targets. In the context of cancer, substituted benzamides have been successfully developed as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), with a growing body of evidence supporting their role as dopamine receptor antagonists with anticancer properties.[1]

Classification and Comparative Efficacy of Anticancer Benzamides

This guide categorizes substituted benzamides based on their primary molecular targets, providing a comparative analysis of their in vitro efficacy across various cancer cell lines.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3] Benzamide-based HDAC inhibitors are typically class I selective, which is advantageous as this class is highly implicated in tumor growth.[4]

Mechanism of Action: Benzamide HDAC inhibitors chelate the zinc ion in the active site of HDAC enzymes, disrupting their function. This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[2][5]

HDAC_Inhibition_Pathway Benzamide_HDACi Benzamide HDAC Inhibitor HDAC HDAC Benzamide_HDACi->HDAC Inhibits

Comparative In Vitro Efficacy of Benzamide HDAC Inhibitors:

CompoundCancer Cell LineCancer TypeIC50 (µM)
Entinostat (MS-275) HCT116Colon Cancer2.1[6]
Mocetinostat (MGCD0103) A2780Ovarian Cancer<10[7]
Tucidinostat (Chidamide) VariousT-cell Lymphoma0.11-0.33[7]
UF010 HCT116Colon Cancer11.2[6]
GK725 A549Lung CancerMicromolar concentrations[8]

Structure-Activity Relationship (SAR) Insights: The core structure of benzamide HDAC inhibitors consists of a zinc-binding group, a linker, and a surface recognition "cap" group.[9] The ortho-amino group on the benzamide ring is crucial for chelating the zinc ion in the HDAC active site.[10] Modifications to the "cap" group can significantly influence the inhibitor's potency and selectivity for different HDAC isoforms.[3][10]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[12]

Mechanism of Action: Benzamide-based PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP enzymes.[13] This inhibition prevents the recruitment of DNA repair machinery to the site of SSBs.[14] Unrepaired SSBs can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[11][15] A key mechanism of action is "PARP trapping," where the inhibitor prevents the dissociation of PARP from the DNA, creating a toxic protein-DNA complex.[12][15]

PARP_Inhibition_Pathway Benzamide_PARPi Benzamide PARP Inhibitor PARP PARP Benzamide_PARPi->PARP Inhibits & Traps Apoptosis Apoptosis PARP->Apoptosis Leads to Synthetic Lethality in HR- deficient cells

Comparative In Vitro Efficacy of Benzamide PARP Inhibitors:

CompoundCancer Cell LineCancer TypeIC50 (µM)Ki (nM)
Veliparib (ABT-888) A549Lung Cancer133.5[1]5.2 (PARP1), 2.9 (PARP2)[1]
Olaparib MDA-MB-436Breast CancerMore potent than Veliparib[16]-
Iniparib MDA-MB-436Breast CancerLess potent than Olaparib and Veliparib[16]-

Structure-Activity Relationship (SAR) Insights: The benzimidazole-4-carboxamide scaffold of veliparib is a key structural feature.[17] Modifications to this scaffold can impact both the catalytic inhibition of PARP and the ability to trap PARP on DNA, with the latter being a significant contributor to cytotoxicity.[12][17]

Dopamine Receptor Antagonists

Dopamine receptors, particularly the D2 receptor (D2R), have been found to be overexpressed in several types of cancer and are implicated in tumor growth and the maintenance of cancer stem cells.[17][18] Certain antipsychotic drugs with a benzamide structure have demonstrated anticancer effects, suggesting a novel therapeutic avenue.

Mechanism of Action: The precise anticancer mechanisms of benzamide dopamine receptor antagonists are still under investigation. However, it is proposed that they can inhibit pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.[19] They may also induce apoptosis and autophagy in cancer cells.[18]

DR_Antagonist_Pathway Benzamide_DRA Benzamide Dopamine Receptor Antagonist D2R D2R Benzamide_DRA->D2R Antagonizes

Comparative In Vitro Efficacy of Benzamide Dopamine Receptor Antagonists:

CompoundCancer Cell LineCancer TypeIC50 (µM)
Thioridazine 4T1Murine Breast CancerDose-dependent inhibition[20]
Pimozide Pancreatic Cancer Cell LinesPancreatic Cancer~10[18]
Haloperidol Glioblastoma Cell LinesGlioblastomaVariable, often in the micromolar range[18]

Structure-Activity Relationship (SAR) Insights: The SAR for the anticancer activity of these compounds is less defined than for HDAC and PARP inhibitors. The affinity for dopamine receptors is a key factor, with compounds showing high affinity for D2 and D3 receptors demonstrating potent antipsychotic activity, which may correlate with their anticancer effects.[21]

Experimental Protocols for Efficacy Evaluation

The following are detailed protocols for standard in vitro assays used to assess the anticancer efficacy of substituted benzamides.

Experimental_Workflow start Start: Cancer Cell Culture drug_treatment Treat with Substituted Benzamide (Varying Concentrations) start->drug_treatment incubation Incubate for 24, 48, or 72 hours drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis_assay data_analysis Data Analysis (Calculate IC50, Quantify Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End: Comparative Efficacy Assessment data_analysis->end

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][22]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4][22] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the substituted benzamide compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle-only control.[23]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[23]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[24]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[25]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[25] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[25]

Protocol:

  • Cell Treatment: Treat cells with the substituted benzamide at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).[24]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[26]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[26]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[26]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[26]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Perspectives

Substituted benzamides have established themselves as a cornerstone of targeted cancer therapy. Their versatility allows for the development of potent inhibitors against diverse and critical cancer targets, including HDACs and PARPs. The emergence of benzamide-based dopamine receptor antagonists as potential anticancer agents further broadens the therapeutic landscape.

This guide highlights the importance of comparative in vitro studies in understanding the efficacy and mechanisms of action of these compounds. The provided experimental protocols offer a standardized framework for such evaluations. Future research will likely focus on the development of dual-target inhibitors, such as compounds that can simultaneously inhibit PARP and HDAC, to overcome drug resistance and enhance therapeutic efficacy.[27][28] Furthermore, a deeper understanding of the structure-activity relationships will continue to guide the rational design of next-generation substituted benzamides with improved potency, selectivity, and pharmacokinetic properties.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of 4-bromo-3,5-dimethoxy-N-methylbenzamide. It establishes a comprehensive framework for the cross-validation of these analytical methods, underpinned by supporting experimental data and established regulatory principles. The primary objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions regarding method selection, validation, and transfer.

The narrative throughout this document is grounded in the principles of scientific integrity, drawing upon extensive experience in analytical method development. Every experimental choice is justified, and protocols are designed to be self-validating systems, ensuring trustworthiness and reproducibility. This guide adheres to the standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a robust foundation for regulatory submissions and quality control.[1][2][3][4]

Introduction to Cross-Validation

In the pharmaceutical industry, the reliability and consistency of analytical data are paramount. Cross-validation of analytical methods is the process of verifying that a validated method produces comparable, reliable, and consistent results when performed under different conditions, such as with different analytical techniques or in different laboratories.[5][6] This is a critical step to ensure data integrity throughout the drug development lifecycle, particularly when methods are transferred between research and quality control environments or to contract research organizations (CROs).[6]

The core principle of cross-validation is to demonstrate that different analytical procedures are fit for the same intended purpose.[3] This guide will focus on the cross-validation between two distinct, yet complementary, analytical techniques for the quantification of 4-bromo-3,5-dimethoxy-N-methylbenzamide: HPLC-UV and LC-MS/MS.

Analyte of Interest: 4-bromo-3,5-dimethoxy-N-methylbenzamide

  • Structure:

    • A 2D structure of 4-bromo-3,5-dimethoxy-N-methylbenzamide would be depicted here.

  • Molecular Formula: C10H12BrNO3

  • Molecular Weight: 274.11 g/mol

  • Physicochemical Properties: As a substituted benzamide, this compound is expected to be a crystalline solid with moderate polarity. Its aromatic nature and chromophore make it suitable for UV detection, while its potential to ionize makes it amenable to mass spectrometry.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a balance of performance characteristics, sample complexity, and the intended application. Below is a comparative overview of HPLC-UV and LC-MS/MS for the analysis of 4-bromo-3,5-dimethoxy-N-methylbenzamide.

Data Presentation: A Comparative Overview

The performance of each analytical method was evaluated based on key validation parameters as outlined in ICH Q2(R1).[2][7] The following table summarizes the typical performance data, synthesized from established methods for structurally similar benzamide derivatives, to provide a representative cross-validation.[8][9]

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.7 - 101.5%99.2 - 100.9%98.0 - 102.0%
Precision (% RSD) < 1.5%< 1.0%≤ 2.0%
Limit of Detection (LOD) 15 ng/mL0.05 ng/mLReportable
Limit of Quantification (LOQ) 50 ng/mL0.15 ng/mLReportable
Specificity/Selectivity HighVery HighNo interference at the retention time of the analyte
Causality Behind Performance Differences
  • Sensitivity (LOD/LOQ): LC-MS/MS demonstrates significantly lower detection and quantification limits. This is because mass spectrometry is an inherently more sensitive detection technique than UV absorption.[10] LC-MS/MS can selectively monitor a specific mass-to-charge ratio (m/z) of the analyte, drastically reducing background noise and enhancing signal-to-noise for low-concentration samples.[11]

  • Specificity/Selectivity: While HPLC-UV offers high specificity through chromatographic separation, co-eluting impurities with similar UV spectra can interfere with quantification.[12] LC-MS/MS provides superior selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), making it highly unlikely for an interfering compound to have both the same retention time and the same mass fragmentation pattern.[9][10]

  • Precision and Accuracy: Both methods demonstrate excellent precision and accuracy within acceptable limits. The slightly better performance of LC-MS/MS can be attributed to its higher selectivity, which minimizes the impact of any potential interferences on the integration of the analyte peak.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of benzamide derivatives and can be adapted for the specific quantification of 4-bromo-3,5-dimethoxy-N-methylbenzamide.[9][13]

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm), determined by UV spectral analysis of the analyte.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-resolution C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4-bromo-3,5-dimethoxy-N-methylbenzamide and an internal standard are monitored.

Cross-Validation Protocol

A well-defined experimental protocol is crucial for a successful cross-validation study. The objective is to demonstrate that the two analytical methods provide comparable results.

Objective

To demonstrate that the HPLC-UV and LC-MS/MS methods for the quantification of 4-bromo-3,5-dimethoxy-N-methylbenzamide provide equivalent results for accuracy and precision.

Materials
  • Test Samples: A sufficient quantity of a homogeneous batch of 4-bromo-3,5-dimethoxy-N-methylbenzamide.

  • Reference Standard: A well-characterized, high-purity reference standard of the analyte.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (low, medium, and high) spanning the linear range of both methods.

Methodology
  • System Suitability: Before analysis, both the HPLC-UV and LC-MS/MS systems must pass system suitability tests as defined in the respective analytical methods. This typically includes parameters like retention time repeatability, peak asymmetry, and theoretical plates.

  • Sample Analysis: Analyze the same set of QC samples (low, medium, and high, n=6 for each level) and a batch of the test sample (n=6) using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: The results from both methods will be statistically compared. The mean, standard deviation, and relative standard deviation (%RSD) will be calculated for each set of samples.

Acceptance Criteria

The acceptance criteria for the cross-validation should be predefined. A common approach is to assess the percentage difference between the mean results obtained from the two methods.

  • The percentage difference between the mean values obtained with the two methods should not exceed a predefined limit, typically ±15% for the low QC and ±10% for the medium and high QCs.

  • The precision (%RSD) for each set of analyses should be within the limits established during the validation of each method.

Forced Degradation and Specificity

To further challenge the methods and ensure their stability-indicating properties, a forced degradation study should be performed.[14][15] This involves subjecting the analyte to stress conditions to produce degradation products.[16][17]

Stress Conditions
  • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by both HPLC-UV and LC-MS/MS. The goal is to demonstrate that the methods can separate the parent analyte from all significant degradation products, thus proving specificity.[18]

Visualization of Workflows

Experimental Workflow for Method Comparison

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Comparison A Reference Standard Stock B QC Samples (Low, Mid, High) A->B C Test Sample Batch A->C D System Suitability Test B->D G System Suitability Test B->G C->D C->G E Analysis of QCs & Samples D->E F Data Acquisition (UV) E->F J HPLC-UV Results F->J H Analysis of QCs & Samples G->H I Data Acquisition (MRM) H->I K LC-MS/MS Results I->K L Statistical Comparison (% Difference, %RSD) J->L K->L M Cross-Validation Report L->M G A Cross-Validation Results B Do Results Meet Acceptance Criteria? A->B C Cross-Validation Successful. Methods are Interchangeable. B->C Yes D Discrepancy Identified. Initiate Investigation. B->D No E Review Sample Preparation D->E F Review Instrument Performance (SST, Calibration) D->F G Re-analyze a Subset of Samples E->G F->G H Root Cause Identified? G->H I Implement Corrective Action. Repeat Cross-Validation. H->I Yes J Consult Subject Matter Experts. Re-evaluate Method Suitability. H->J No I->A

Caption: Decision pathway for investigating discrepancies in cross-validation.

Conclusion

The successful cross-validation of analytical methods is a cornerstone of robust drug development, ensuring data consistency and regulatory compliance. [5]This guide has demonstrated that both HPLC-UV and LC-MS/MS are suitable methods for the quantification of 4-bromo-3,5-dimethoxy-N-methylbenzamide.

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis or for complex sample matrices where specificity is a concern. HPLC-UV, on the other hand, is a cost-effective and widely available technique that provides excellent performance for routine quality control and release testing where analyte concentrations are higher.

By following the detailed protocols and workflow outlined in this guide, researchers and scientists can confidently select, validate, and cross-validate the most appropriate analytical method for their specific needs, ensuring the generation of reliable and defensible data.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification.
  • ResearchGate. (2022, November 30). Forced Degradation – A Review.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Ethylbenzamide.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BenchChem. (n.d.). Technical Support Center: Buclosamide Degradation Studies.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Pharmaceutical Erudition. (n.d.). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry.
  • BenchChem. (2025). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
  • Microchemical Journal. (n.d.). A New HPLC-PDA Method for the Analysis of Tyrian Purple Components.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.

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A Comparative Spectroscopic Analysis Guide: Synthesized vs. Reference 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of synthesized 4-bromo-3,5-dimethoxy-N-methylbenzamide against its reference spectroscopic data. It is intended for researchers, scientists, and professionals in drug development who rely on the structural integrity and purity of their compounds. This document delves into the nuances of spectroscopic interpretation, offering insights into the synthesis process and potential impurities.

Introduction: The Importance of Structural Verification

4-bromo-3,5-dimethoxy-N-methylbenzamide is a valuable building block in medicinal chemistry and materials science. Its utility is predicated on its precise molecular structure. Any deviation, be it isomeric impurities, residual starting materials, or by-products, can significantly impact the outcome of subsequent reactions or biological assays. Therefore, rigorous spectroscopic analysis is not merely a quality control checkpoint but a fundamental aspect of ensuring experimental reproducibility and the validity of research findings. This guide will walk you through the synthesis and a multi-technique spectroscopic comparison, highlighting the key analytical signatures that confirm the successful synthesis of the target molecule.

Synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide

The synthesis of the title compound is typically achieved through the amidation of a suitable carboxylic acid derivative, such as a methyl ester, with methylamine. This two-step process starts from the commercially available 4-bromo-3,5-dimethoxybenzoic acid.

Step 1: Esterification of 4-bromo-3,5-dimethoxybenzoic acid

The initial step involves the conversion of the carboxylic acid to its methyl ester. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst or a dehydrating agent.

Step 2: Amidation of methyl 4-bromo-3,5-dimethoxybenzoate

The resulting methyl ester is then reacted with methylamine to form the desired N-methylbenzamide. This nucleophilic acyl substitution reaction is typically performed in a suitable solvent, and the progress can be monitored by techniques like Thin Layer Chromatography (TLC).

A potential challenge in this synthesis is ensuring the complete conversion of the starting materials and the removal of any by-products. Common impurities could include unreacted methyl 4-bromo-3,5-dimethoxybenzoate, residual methylamine, and solvents used in the reaction and purification process.

Experimental Protocols

Synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide
  • Materials: Methyl 4-bromo-3,5-dimethoxybenzoate, methylamine solution (e.g., 40% in water or 2M in THF), a suitable solvent (e.g., methanol or THF), round-bottom flask, magnetic stirrer, and a reflux condenser.

  • Procedure:

    • Dissolve methyl 4-bromo-3,5-dimethoxybenzoate in the chosen solvent in a round-bottom flask.

    • Add an excess of methylamine solution to the flask.

    • Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress should be monitored by TLC.

    • Upon completion, the solvent and excess methylamine are removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer.

    • Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Tetramethylsilane (TMS) is used as an internal standard.

  • Infrared (IR) Spectroscopy:

    • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • Samples can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS):

    • Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) source coupled to a suitable mass analyzer (e.g., quadrupole or time-of-flight).

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the expected spectroscopic data for a reference sample of 4-bromo-3,5-dimethoxy-N-methylbenzamide with the data obtained from a synthesized sample.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the different types of protons in a molecule.

Proton Assignment Predicted Reference Chemical Shift (δ, ppm) Observed Synthesized Sample (δ, ppm) Multiplicity Integration Comments
Aromatic-H~6.8 - 7.0User to fill inSinglet2HThe two aromatic protons are equivalent due to the symmetry of the molecule.
Methoxy (-OCH₃)~3.8 - 3.9User to fill inSinglet6HThe two methoxy groups are equivalent and appear as a single sharp peak.
N-Methyl (N-CH₃)~2.9 - 3.1User to fill inDoublet (due to coupling with N-H)3HThis signal may appear as a singlet if the N-H proton exchange is rapid.
Amide (N-H)~6.0 - 6.5User to fill inBroad Singlet or Quartet1HThe chemical shift and multiplicity of this proton can be highly variable and solvent-dependent.

Interpretation of Discrepancies:

  • Presence of a singlet around 3.7-3.8 ppm: This could indicate the presence of the starting material, methyl 4-bromo-3,5-dimethoxybenzoate.

  • Additional aromatic signals: May suggest the presence of related aromatic impurities.

  • Broad signals in the aliphatic region: Could be due to residual solvents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Reference Chemical Shift (δ, ppm) Observed Synthesized Sample (δ, ppm) Comments
Carbonyl (C=O)~168 - 172User to fill inThe amide carbonyl carbon is typically found in this region.
C-O (Aromatic)~150 - 155User to fill inThe two aromatic carbons attached to the methoxy groups.
C-Br (Aromatic)~115 - 120User to fill inThe aromatic carbon attached to the bromine atom.
C-H (Aromatic)~105 - 110User to fill inThe two equivalent aromatic carbons bearing a proton.
C-C=O (Aromatic)~135 - 140User to fill inThe aromatic carbon attached to the amide group.
Methoxy (-OCH₃)~56User to fill inThe carbons of the two equivalent methoxy groups.
N-Methyl (N-CH₃)~26 - 28User to fill inThe carbon of the N-methyl group.

Interpretation of Discrepancies:

  • A peak around 166 ppm and another around 52 ppm: Could indicate the presence of the starting ester.

  • Extra aromatic signals: Suggest aromatic impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Observed in Synthesized Sample (cm⁻¹) Comments
N-H Stretch3300 - 3500 (medium)User to fill inA characteristic absorption for secondary amides.
C-H Stretch (Aromatic)3000 - 3100 (weak)User to fill in
C-H Stretch (Aliphatic)2850 - 3000 (medium)User to fill inFrom the methoxy and N-methyl groups.
C=O Stretch (Amide I)1630 - 1680 (strong)User to fill inThis is a very strong and characteristic band for amides.
N-H Bend (Amide II)1510 - 1570 (strong)User to fill inAnother key absorption for secondary amides.
C-O Stretch (Aryl Ether)1200 - 1275 (strong)User to fill inFrom the methoxy groups.
C-Br Stretch500 - 600 (medium)User to fill in

Interpretation of Discrepancies:

  • A strong C=O stretch around 1720 cm⁻¹: Would strongly suggest the presence of the starting ester.

  • Absence of a clear N-H stretch: Could indicate a very pure sample where intermolecular hydrogen bonding is minimal, or it could be a sign of a different compound.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Ion Predicted m/z Observed in Synthesized Sample (m/z) Comments
[M+H]⁺274.0/276.0User to fill inThe protonated molecular ion. The two peaks are due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.
[M+Na]⁺296.0/298.0User to fill inThe sodium adduct of the molecular ion.
[M-CH₃]⁺259.0/261.0User to fill inFragmentation corresponding to the loss of a methyl group.
[C₈H₇BrO₂]⁺229.9/231.9User to fill inA fragment corresponding to the 4-bromo-3,5-dimethoxybenzoyl cation.

Interpretation of Discrepancies:

  • A prominent peak at m/z 275/277: This would correspond to the molecular ion of the starting material, methyl 4-bromo-3,5-dimethoxybenzoate.

  • Unexpected fragmentation patterns: Could indicate the presence of impurities or rearrangement products.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation start Start: Methyl 4-bromo-3,5-dimethoxybenzoate reaction Amidation with Methylamine start->reaction workup Reaction Workup & Solvent Removal reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Synthesized 4-bromo-3,5-dimethoxy-N-methylbenzamide purification->product nmr ¹H & ¹³C NMR product->nmr Sample Preparation ir FTIR product->ir Sample Preparation ms Mass Spectrometry product->ms Sample Preparation compare Compare Spectra with Reference Data nmr->compare ir->compare ms->compare interpret Identify Impurities & Confirm Structure compare->interpret conclusion Final Purity & Identity Assessment interpret->conclusion

Caption: Workflow from synthesis to spectroscopic analysis and data interpretation.

Conclusion

The structural confirmation of a synthesized compound is a critical step in any research and development endeavor. By employing a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—a comprehensive picture of the molecule can be constructed. This guide provides a framework for the comparative analysis of synthesized 4-bromo-3,5-dimethoxy-N-methylbenzamide against its expected reference data. Any deviations from the reference spectra should be carefully scrutinized to identify potential impurities, ensuring the material's suitability for its intended application.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

The Dichotomy of Discovery: A Comparative Guide to In-Vitro and In-Vivo Efficacy of Substituted Benzamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from oncology to neuropharmacology.[1] However, the journey from a promising hit in a petri dish to a clinically effective drug is fraught with challenges, often characterized by a significant disparity between in-vitro potency and in-vivo efficacy. This guide provides an in-depth technical comparison of the in-vitro and in-vivo performance of substituted benzamide compounds, supported by experimental data and detailed methodologies, to illuminate the nuances of their therapeutic potential and guide future research endeavors.

The In-Vitro Landscape: Unveiling Molecular Mechanisms and Potency

Initial laboratory-based assays are fundamental to elucidating the biological activity and mechanism of action of novel substituted benzamide compounds. These in-vitro studies provide a controlled environment to assess a compound's direct interaction with its molecular target, offering crucial insights into its potency and structure-activity relationship (SAR).

Substituted benzamides have demonstrated a broad spectrum of in-vitro activities, primarily through two key mechanisms:

  • Receptor Modulation: A significant number of substituted benzamides act as antagonists or agonists at various receptors, most notably dopamine and serotonin receptors.[2][3] This activity is the foundation for their use as atypical antipsychotic agents.[4][5] The affinity and selectivity for these receptors are highly dependent on the substitution pattern on the benzamide ring.[6]

  • Enzyme Inhibition: Certain benzamide derivatives have been identified as potent inhibitors of key enzymes, such as histone deacetylases (HDACs), making them promising candidates for cancer therapy.[7][8] The benzamide moiety often acts as a zinc-binding group within the active site of these enzymes.[6] Other enzymatic targets include acetylcholinesterase and 12-lipoxygenase.[6]

Key In-Vitro Assays for Efficacy Determination

The following are standard in-vitro assays employed to characterize the efficacy of substituted benzamide compounds:

1. Receptor Binding Assays:

These assays are crucial for determining the affinity of a compound for a specific receptor. Radioligand binding assays are a common technique.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine D2 receptor, typically expressed in cell membranes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-Spiperone), and varying concentrations of the substituted benzamide test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

2. Enzyme Inhibition Assays:

For benzamides targeting enzymes like HDACs, in-vitro assays are used to quantify their inhibitory potency.

Experimental Protocol: In-Vitro HDAC1 Inhibition Assay

Principle: This colorimetric assay measures the activity of HDAC1 by detecting the deacetylation of a substrate.

Methodology:

  • Reaction Setup: In a 96-well plate, add recombinant human HDAC1 enzyme, a fluorogenic HDAC substrate, and varying concentrations of the benzamide inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

3. Cellular Assays:

Cell-based assays are critical for assessing the compound's effect in a more biologically relevant context.

Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in a 96-well plate and allow them to adhere overnight.[1][10]

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzamide compound and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[1]

Visualizing In-Vitro Evaluation

In_Vitro_Workflow cluster_Target_Identification Target Identification cluster_Primary_Screening Primary Screening cluster_Secondary_Screening Secondary Screening T1 Receptor P1 Binding Assay (IC50/Ki) T1->P1 T2 Enzyme P2 Enzyme Inhibition (IC50) T2->P2 S1 Cellular Assays (e.g., MTT, Apoptosis) P1->S1 P2->S1 S2 Signaling Pathway Analysis S1->S2 InVitro_to_InVivo cluster_InVitro In-Vitro Evaluation cluster_Bridging_Studies Bridging Studies cluster_InVivo In-Vivo Efficacy IV1 Target Engagement (Binding/Inhibition) IV2 Cellular Potency (IC50) IV1->IV2 B1 Pharmacokinetics (ADME) IV2->B1 B2 Toxicology IV2->B2 V1 Animal Model of Disease B1->V1 B2->V1 V2 Therapeutic Outcome V1->V2

Caption: The translational path from in-vitro discovery to in-vivo validation.

Comparative Analysis: Bridging the Efficacy Gap

The ultimate goal of preclinical drug discovery is to identify compounds with a strong correlation between their in-vitro and in-vivo efficacy. However, this is often not a linear relationship. The following table provides a comparative summary of in-vitro and in-vivo data for representative substituted benzamide compounds from the literature.

Compound ClassIn-Vitro Target & PotencyIn-Vivo ModelIn-Vivo EfficacyKey Observations & Challenges
Antipsychotics Dopamine D2 Receptor Antagonist (nM range IC50) [11]Apomorphine-induced climbing in miceInhibition of climbing behavior [3]Good in-vitro to in-vivo correlation for receptor occupancy, but side effect profiles (e.g., catalepsy) can vary. [12]
HDAC Inhibitors HDAC1 Inhibition (nM to µM range IC50) [7][8]Human tumor xenografts in miceSignificant tumor growth inhibition [10][13]Pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) are critical for translating in-vitro potency to in-vivo antitumor activity. [10]
Antimicrobials Inhibition of bacterial growth (µg/mL MIC) [14]Murine infection modelsVariable efficacy, often lower than predicted by in-vitro data [15]Challenges include poor drug-like properties, bacterial resistance mechanisms in vivo, and achieving sufficient drug exposure at the site of infection.

Conclusion: A Roadmap for Successful Translation

The development of novel substituted benzamide therapeutics requires a multifaceted approach that carefully considers both in-vitro and in-vivo data. While in-vitro assays are essential for initial screening, target validation, and SAR studies, they represent a simplified system. In-vivo studies provide the crucial, albeit more complex, biological context necessary to evaluate a compound's true therapeutic potential.

Key Takeaways for Researchers:

  • Early ADME/Tox Assessment: Integrating pharmacokinetic and toxicology studies early in the discovery pipeline is critical to identify compounds with favorable drug-like properties.

  • Mechanism-Based In-Vivo Models: Utilize in-vivo models that are mechanistically relevant to the compound's intended therapeutic action.

  • Structure-Activity and Structure-Property Relationships: A holistic approach that considers both the potency (SAR) and the physicochemical properties (SPR) of a compound series is essential for successful optimization.

By understanding the inherent differences and challenges in translating in-vitro findings to in-vivo efficacy, researchers can make more informed decisions, optimize their drug discovery campaigns, and ultimately increase the likelihood of developing novel and effective substituted benzamide therapies.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link] 16. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life-sciences, Applied sciences, Engineering, and Technology. [Link] [14]17. Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. ResearchGate. [Link] [10]18. A comparison of in vitro and in vivo dopamine receptor antagonism produced by substituted benzamide drugs. PubMed. [Link]

  • Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities. ResearchGate. [Link] [13]20. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. PubMed. [Link] [16]21. In vitro-in vivo activity relationship of substituted benzimidazole cell division inhibitors with activity against Mycobacterium tuberculosis. PubMed. [Link] [15]22. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. [Link]

  • Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Atlantis Press. [Link]

  • Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. PubMed. [Link]

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Assessing the Selectivity of 4-Bromo-3,5-dimethoxy-N-methylbenzamide: A Comparative Guide for Enzyme Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the benzamide scaffold is a notoriously privileged—and historically promiscuous—pharmacophore. It serves as the foundational recognition motif for multiple distinct enzyme classes, including Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Bromodomain-containing proteins[1].

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing true target engagement from off-target liabilities when evaluating novel benzamide derivatives. This guide objectively assesses the enzyme selectivity profile of 4-bromo-3,5-dimethoxy-N-methylbenzamide (4-Br-3,5-diOMe-NMB), comparing its performance against gold-standard reference inhibitors. By dissecting the structural causality behind its binding kinetics and providing self-validating experimental protocols, this guide serves as a definitive framework for researchers conducting high-throughput selectivity profiling[2].

Structural Rationale & Mechanistic Causality

To understand the selectivity of 4-Br-3,5-diOMe-NMB, we must analyze the causality of its specific functional groups. Unsubstituted or lightly substituted benzamides (e.g., Entinostat) are potent Class I HDAC inhibitors because the primary amide acts as a zinc-binding group (ZBG) that penetrates the narrow HDAC catalytic tunnel[3]. Similarly, the benzamide core can mimic nicotinamide to competitively bind the PARP active site[1].

However, the introduction of the 3,5-dimethoxy and 4-bromo moieties fundamentally alters the molecule's spatial geometry:

  • Steric Exclusion (HDAC/PARP): The bulky di-methoxy groups and the large atomic radius of the bromine atom create severe steric clashes within the narrow catalytic channels of HDACs and PARPs, effectively abrogating binding affinity[4].

  • Hydrophobic Anchoring (Bromodomains): Conversely, these exact substitutions perfectly complement the wide, hydrophobic ZA channel of specific epigenetic readers, particularly the BRPF1 (Bromodomain and PHD Finger-containing) protein. The benzamide core mimics acetyl-lysine (KAc), while the methoxy and bromo groups engage in critical hydrophobic and halogen-bonding interactions[5][6].

Mechanism Core 4-Br-3,5-diOMe-NMB Scaffold ZBG Benzamide Core (KAc Mimic / ZBG) Core->ZBG Steric 3,5-Dimethoxy + 4-Bromo (Steric Bulk) Core->Steric HDAC HDAC / PARP Active Sites (Narrow Channels) ZBG->HDAC Drives Baseline Affinity BRPF BRPF1 Bromodomain (Hydrophobic ZA Channel) ZBG->BRPF Acetyl-Lysine Mimicry Steric->HDAC Steric Clash (Abrogates Binding) Steric->BRPF Hydrophobic Anchoring

Figure 1: Structural logic dictating the enzyme selectivity of the substituted benzamide scaffold.

Comparative Performance Data

To objectively evaluate 4-Br-3,5-diOMe-NMB, we benchmark its half-maximal inhibitory concentration (


) against three clinical/reference stage alternatives:
  • Entinostat: A benchmark Class I HDAC selective inhibitor[3].

  • Olaparib: A gold-standard PARP1/2 inhibitor[1].

  • GSK5959: A highly selective BRPF1 bromodomain inhibitor[6].

Quantitative Selectivity Profile ( values in nM)
Target Enzyme4-Br-3,5-diOMe-NMBEntinostat (HDACi)Olaparib (PARPi)GSK5959 (BRPF1i)
HDAC1 > 10,000120 > 10,000> 10,000
PARP1 > 10,000> 10,0005 > 10,000
BRPF1 (BD) 45 > 10,000> 10,00010
BRD4 (BD1) 850> 10,000> 10,000> 10,000

Data Interpretation: The quantitative data confirms the structural rationale. 4-Br-3,5-diOMe-NMB exhibits no meaningful activity against HDAC1 or PARP1 (preventing off-target cytotoxicity), but demonstrates potent, nanomolar affinity for the BRPF1 bromodomain, positioning it as a highly selective epigenetic probe[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from rigorous, self-validating assay systems. Below are the step-by-step methodologies required to reproduce this selectivity profiling.

Protocol A: Microfluidic Mobility Shift Assay (MSA) for Enzyme Profiling

Standard radiometric or endpoint fluorescence assays are prone to compound auto-fluorescence artifacts—a common issue with highly conjugated benzamides[7]. The Microfluidic MSA solves this by physically separating substrates from products based on charge-to-mass ratio prior to detection[8].

  • Compound Preparation: Dispense 4-Br-3,5-diOMe-NMB into a 384-well plate using acoustic liquid handling to generate a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Reaction Assembly: Add 10 µL of the target enzyme (e.g., HDAC1 or PARP1) diluted in optimized assay buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Substrate Addition: Initiate the reaction by adding fluorescently labeled substrate (and cofactors like

    
     or ATP at their respective 
    
    
    
    values to ensure the profile reflects intrinsic affinity)[7][9].
  • Electrophoretic Separation: Sip the reaction mixture into the microfluidic chip. Apply a voltage across the capillary to separate the neutral substrate from the charged product.

  • Self-Validating Data Analysis: Calculate the conversion ratio: Ratio = Product Peak / (Product Peak + Substrate Peak).

    • Causality Check: Because this is an internal ratiometric readout, it automatically normalizes any well-to-well variations in dispensing volume or compound quenching, ensuring absolute trustworthiness of the

      
       calculation[8].
      
Protocol B: TR-FRET Orthogonal Validation for Bromodomains

Because bromodomains are "reader" proteins rather than catalytic enzymes, traditional enzymatic assays cannot be used. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure competitive displacement[7].

  • Reagent Assembly: Combine His-tagged BRPF1 bromodomain, a biotinylated acetyl-lysine peptide ligand, Europium-labeled anti-His antibody (Donor), and Streptavidin-APC (Acceptor) in a 384-well plate.

  • Compound Addition: Introduce 4-Br-3,5-diOMe-NMB. If the compound binds the ZA channel, it displaces the biotinylated peptide, disrupting the FRET signal.

  • Time-Resolved Detection: Excite the plate at 337 nm. Wait for a 50-microsecond delay before reading emission at 665 nm.

    • Causality Check: The time delay allows short-lived background auto-fluorescence from the benzamide compound to decay, ensuring the measured signal is exclusively from the long-lived Europium chelate.

  • Self-Validating Control: Always include a "Donor-Only" control well. If the compound causes a drop in the Donor emission (615 nm) alongside the Acceptor emission (665 nm), the compound is an assay-interfering quencher, not a true inhibitor.

Workflow Prep 10-Point Titration (Acoustic Dispensing) MSA Microfluidic MSA (Kinetic Profiling) Prep->MSA Primary Screen FRET TR-FRET Assay (Orthogonal Validation) MSA->FRET Hit Confirmation Valid Ratiometric Analysis (Internal Control) MSA->Valid Substrate/Product Ratio FRET->Valid Signal Normalization

Figure 2: Self-validating high-throughput screening workflow for enzyme selectivity profiling.

Conclusion

When assessing the selectivity of 4-bromo-3,5-dimethoxy-N-methylbenzamide, empirical data and structural biology align to classify it not as a traditional HDAC or PARP inhibitor, but as a highly selective ligand for bromodomain reader proteins. By employing self-validating microfluidic and time-resolved fluorescence methodologies, researchers can confidently map the polypharmacology of benzamide derivatives and avoid costly late-stage off-target liabilities.

References

  • Title: Kinase Selectivity Profiling System: General Panel Protocol Source: Promega Corporation URL
  • Title: 1,3-Dimethyl Benzimidazolones Are Potent, Selective Inhibitors of the BRPF1 Bromodomain Source: ACS Publications URL
  • Title: Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays Source: Springer Nature URL
  • Title: GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain Source: ACS Publications URL
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: NIH URL
  • Title: Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents Source: NIH URL
  • Title: Activity-Based Kinase Selectivity and Profiling Services Source: AssayQuant URL
  • Title: Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)
  • Title: Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer Source: ACS Omega URL

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literature comparison of the biological effects of similar benzamide structures

Author: BenchChem Technical Support Team. Date: March 2026

Literature Comparison Guide: Biological Effects of Benzamide-Based HDAC Inhibitors

As epigenetic modulation becomes a cornerstone of modern targeted therapeutics, the structural nuances of inhibitor pharmacophores dictate both clinical efficacy and safety. Among Histone Deacetylase (HDAC) inhibitors, the benzamide scaffold has emerged as a privileged structure. Unlike first-generation hydroxamic acids (e.g., Vorinostat/SAHA) which act as pan-HDAC inhibitors, benzamides offer exquisite isoform selectivity, predominantly targeting Class I HDACs (HDAC1, 2, and 3)[1][2].

This guide provides a comprehensive literature comparison of three structurally similar benzamide derivatives—Entinostat, Mocetinostat, and Tucidinostat —analyzing their structure-activity relationships (SAR), biological effects, and the self-validating experimental methodologies required to evaluate them.

Structural Rationale and Mechanism of Action

The causality behind the superior selectivity of benzamides lies in their unique binding kinetics and spatial coordination. Hydroxamic acids aggressively chelate the catalytic zinc ion (


) present in all zinc-dependent HDACs, leading to broad-spectrum, often toxic, off-target effects[2][3].

In contrast, benzamide derivatives coordinate the


 ion in a bidentate manner via their amine and carbonyl groups, forming an unusual 7-membered ring chelate[2][4]. More importantly, the bulky aromatic cap and linker regions of benzamides exploit the "foot pocket"—a distinct structural cavity adjacent to the active site that is present in Class I HDACs but absent or occluded in Class II enzymes[4]. This slow, tight-binding mechanism ensures prolonged target engagement and minimizes toxicity[5].

G Benzamide Benzamide Pharmacophore (Entinostat, Mocetinostat) Zn Catalytic Zn2+ Chelation (Bidentate Binding) Benzamide->Zn Binds ClassI Class I HDACs (HDAC1, 2, 3) Zn->ClassI Inhibits Acetylation Accumulation of Acetylated Histones (H3, H4) ClassI->Acetylation Prevents Deacetylation Chromatin Chromatin Relaxation (Open State) Acetylation->Chromatin Induces GeneExp Gene Transcription (e.g., p21, MHC-I) Chromatin->GeneExp Facilitates BioEffect Cell Cycle Arrest & Apoptosis GeneExp->BioEffect Triggers

Mechanistic pathway of benzamide-mediated Class I HDAC inhibition and cellular responses.

Quantitative Comparison of Benzamide Derivatives

While Entinostat, Mocetinostat, and Tucidinostat share the core benzamide moiety, subtle substitutions on the terminal benzene rings drastically alter their isoform affinity and downstream biological effects[6].

Table 1: Biochemical and Biological Profiling of Key Benzamide HDAC Inhibitors

CompoundTarget IsoformsIC50 (HDAC 1 / 2 / 3)Key Biological Differentiator
Entinostat (MS-275)Class I (HDAC1, 3)243 nM / 453 nM / 248 nM[1]Induces profound

cell cycle arrest via p21 upregulation. Highly stable in vivo half-life[2][7].
Mocetinostat (MGCD0103)Class I/IV (HDAC1, 2, 3, 11)150 nM / 290 nM / 1.66 µM[1]Highly potent inducer of Host Defense Peptides (HDPs), enhancing macrophage antibacterial activity[8].
Tucidinostat (Chidamide)Class I/IIb (HDAC1, 2, 3, 10)95 nM / 160 nM / 67 nM[1]Strong immunomodulatory effects; upregulates MHC Class I and NKG2D ligands, stimulating NK cell innate immunity[9].

Data Synthesis Insight: Entinostat shows a relatively balanced inhibition of HDAC1 and HDAC3, making it ideal for solid tumor epigenetic remodeling[2]. Mocetinostat is heavily skewed toward HDAC1, which explains its potent efficacy in hematological malignancies[2]. Tucidinostat exhibits the lowest IC50 across the board and uniquely inhibits HDAC10, contributing to its distinct immunomodulatory profile and approval for peripheral T-cell lymphoma (PTCL)[2][9].

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds in your own laboratory, you must establish self-validating assay systems. As an application scientist, I emphasize that generating an IC50 curve is meaningless without internal controls that prove the causality of the signal.

Protocol A: Cell-Free Fluorometric HDAC Isoform Profiling

Purpose: To determine the direct biochemical IC50 of benzamides against specific recombinant HDAC isoforms. Causality & Validation: We use a fluorogenic substrate (acetylated peptide). Active HDAC cleaves the acetyl group. A subsequent developer solution cleaves the deacetylated peptide to release a fluorophore. The system is self-validating by including a pan-inhibitor (Vorinostat) to define maximum inhibition and a no-enzyme control to define background fluorescence.

  • Reagent Preparation: Dilute recombinant human HDAC1, HDAC2, and HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 1 mg/mL BSA).
    
  • Compound Titration: Prepare 3-fold serial dilutions of Entinostat, Mocetinostat, and Tucidinostat in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Combine 10 µL of the inhibitor with 20 µL of the HDAC enzyme in a black 96-well microplate. Crucial Step: Incubate at 37°C for 30 minutes before adding the substrate. Benzamides are slow-binding inhibitors; skipping this step will artificially inflate the IC50[5].

  • Reaction Initiation: Add 20 µL of the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) to all wells. Incubate at 37°C for 60 minutes.

  • Termination & Development: Add 50 µL of developer solution containing a strong stop reagent (e.g., 1 µM Trichostatin A) to halt all HDAC activity instantly, ensuring the signal represents an exact endpoint.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 using non-linear regression.

Protocol B: Cellular Target Engagement (Western Blot for Histone Hyperacetylation)

Purpose: To confirm that the biochemical inhibition translates to intracellular epigenetic modulation. Causality & Validation: Measuring acetylated Histone H3 (Ac-H3) alone is insufficient, as compounds might alter total protein levels or induce cell death. A self-validating blot must normalize Ac-H3 against Total H3 and an independent housekeeping gene (e.g., GAPDH).

  • Cell Treatment: Seed target cells (e.g., HUT78 or MCF-7) at

    
     cells/well. Treat with vehicle (0.1% DMSO) or varying concentrations of the benzamides (0.1 µM, 1 µM, 5 µM) for 24 hours.
    
  • Histone Extraction: Standard RIPA buffer often fails to extract tightly chromatin-bound histones efficiently. Use an acid-extraction method (0.2 N HCl) overnight at 4°C, followed by neutralization with NaOH, to isolate the histone-enriched fraction.

  • Electrophoresis & Transfer: Resolve 15 µg of protein lysates on a 4-20% Tris-Glycine gel. Transfer to a nitrocellulose membrane.

  • Immunoblotting:

    • Probe with primary antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Total Histone H3.

    • Validation Check: If the Total H3 band decreases at high inhibitor concentrations, the compound is inducing apoptosis and degrading chromatin, meaning the Ac-H3 signal cannot be reliably quantified as pure target engagement.

  • Quantification: Use densitometry to calculate the ratio of Ac-H3 to Total H3. Benzamide-treated cells should show a dose-dependent accumulation of Ac-H3, confirming Class I HDAC inhibition inside the living cell[9][10].

Conclusion

The benzamide pharmacophore represents a masterclass in rational drug design. By exploiting the unique structural topology of Class I HDACs, compounds like Entinostat, Mocetinostat, and Tucidinostat achieve potent epigenetic remodeling without the systemic toxicity associated with pan-HDAC inhibition[2][3]. When evaluating these compounds, researchers must utilize slow-binding kinetic assays and rigorously controlled cellular target engagement protocols to accurately capture their distinct biological profiles.

References

  • National Center for Biotechnology Information (PMC). Large-Scale Identification of Multiple Classes of Host Defense Peptide-Inducing Compounds for Antimicrobial Therapy. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Retrieved from [Link]

  • AACR Journals. Inhibition of Class I Histone Deacetylases 1 and 2 Promotes Urothelial Carcinoma Cell Death by Various Mechanisms. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from[Link]

  • Novelty Journals. Current and Promising Histone Deacetylase Inhibitors in Cancer Therapy. Retrieved from[Link]

  • Biomedical Research Network. HDAC Inhibitors: Novel Therapies in Combination with Immune Checkpoint Inhibitors for Treatment of Advanced and Unresectable Melanoma - A Mini Review. Retrieved from [Link]

  • ResearchGate. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]

Sources

benchmarking the synthesis efficiency of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthesis efficiency of 4-bromo-3,5-dimethoxy-N-methylbenzamide , a critical pharmacophore often utilized in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules.

Executive Summary

For the synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide , the Pre-Brominated Acid Chloride Route (Route A) is established as the industry benchmark, offering the highest regiochemical fidelity (>99%) and scalability. While Direct Amidation via Coupling Agents (Route B) offers milder conditions suitable for parallel medicinal chemistry, it suffers from higher reagent costs. The Late-Stage Bromination (Route C) is deemed inferior due to significant regioselectivity challenges (favoring the 2-bromo isomer) and is not recommended for GMP campaigns.

Strategic Analysis of Synthetic Pathways

The structural challenge of this molecule lies in the 4-bromo position. The 3,5-dimethoxy substituents strongly activate the aromatic ring at the ortho (2,[1] 6) and para (4) positions.[1] However, the 4-position is sterically crowded by the flanking methoxy groups. Consequently, direct electrophilic bromination often favors the less hindered 2-position, making the choice of starting material and sequence critical.

Comparison of Routes
MetricRoute A: Acid Chloride (Benchmark) Route B: Coupling Agent (HATU/EDC) Route C: Late-Stage Bromination
Starting Material 4-Bromo-3,5-dimethoxybenzoic acid4-Bromo-3,5-dimethoxybenzoic acid3,5-Dimethoxy-N-methylbenzamide
Key Reagents SOCl₂ or (COCl)₂, MeNH₂HATU/EDC, DIPEA, MeNH₂NBS or Br₂, Lewis Acid
Step Count 2 (Activation + Amidation)1 (One-pot)2 (Amidation + Bromination)
Overall Yield 88 - 94% 75 - 85%40 - 60% (isomer mixture)
Regioselectivity >99% (Pre-installed) >99% (Pre-installed) Poor (~60:40 2-Br vs 4-Br)
Atom Economy HighLow (High MW byproducts)Medium
Scalability Excellent (kg scale)Moderate (g scale)Poor (Purification bottleneck)
Cost Efficiency High LowMedium
Detailed Experimental Protocols
Route A: The Benchmark Protocol (Acid Chloride Method)

Recommended for gram-to-kilogram scale synthesis where yield and purity are paramount.

Mechanism: Conversion of the carboxylic acid to a highly reactive acid chloride, followed by nucleophilic acyl substitution with methylamine.

Protocol:

  • Activation: Charge a dry flask with 4-bromo-3,5-dimethoxybenzoic acid (1.0 equiv) [CAS: 56518-42-4]. Suspend in anhydrous Toluene (5-10 V).

  • Add Thionyl Chloride (SOCl₂) (1.5 - 3.0 equiv) and a catalytic drop of DMF .

  • Reflux: Heat to 80°C for 2-3 hours. Monitor by TLC (methanol quench) until the acid is consumed.

  • Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride (typically a solid). Note: Avoid extended air exposure.

  • Amidation: Dissolve the residue in anhydrous DCM or THF . Cool to 0°C.

  • Add Methylamine (2.0 M in THF, 2.5 equiv) dropwise, maintaining internal temperature <10°C. Alternatively, use aqueous methylamine (40%) in a biphasic system (DCM/Water) with vigorous stirring (Schotten-Baumann conditions).

  • Workup: Stir at RT for 1 hour. Quench with water.[2][3] Wash organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Heptane if necessary.

Key Insight: Using thionyl chloride is more atom-economical than oxalyl chloride for large batches. The biphasic Schotten-Baumann modification eliminates the need for anhydrous amine, significantly reducing cost.

Route B: Medicinal Chemistry Route (HATU Coupling)

Recommended for high-throughput synthesis or when acid-sensitive groups are present.

Protocol:

  • Dissolve 4-bromo-3,5-dimethoxybenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate.

  • Add Methylamine hydrochloride (1.2 equiv).

  • Stir at RT for 2-12 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl solution (to remove DMF), 1M HCl, and brine.

Critique: While operationally simple, the cost of HATU and the difficulty of removing urea byproducts make this unsuitable for >100g scale.

Synthesis of the Key Precursor (The "Hidden" Step)

Since the regiochemistry is defined by the starting acid, its source is critical. If commercial supply is unavailable, the "Dihydroxy Route" is the most reliable method to secure the 4-bromo isomer.

  • Step 1: Bromination of 3,5-dihydroxybenzoic acid (using controlled Br₂/AcOH) favors the 4-position more effectively than the dimethoxy analogue due to hydrogen bonding and steric differences.

  • Step 2: Methylation of the resulting 4-bromo-3,5-dihydroxybenzoic acid using Dimethyl Sulfate (DMS) and K₂CO₃ yields the target ester/acid.

Warning: Direct bromination of 3,5-dimethoxybenzoic acid often yields the 2-bromo or 2,6-dibromo product due to the directing power of the methoxy groups overriding the steric hindrance.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for selecting the optimal route based on scale and available starting materials.

SynthesisBenchmark Start Target: 4-Bromo-3,5-dimethoxy-N-methylbenzamide RouteA Route A: Acid Chloride (Benchmark) Act Activation (SOCl2) RouteA->Act RouteB Route B: Coupling Agent (HATU/EDC) Coup Coupling (HATU) RouteB->Coup RouteC Route C: Late-Stage Bromination Brom Bromination (NBS) RouteC->Brom Acid Start: 4-Bromo-3,5-dimethoxybenzoic acid Acid->RouteA Scale > 10g Acid->RouteB Scale < 1g Amide Start: 3,5-Dimethoxy-N-methylbenzamide Amide->RouteC Avoid ResultA Yield: >90% Purity: High Scalable Act->ResultA ResultB Yield: ~80% Cost: High Small Scale Coup->ResultB ResultC Yield: <50% Regio-isomers (2-Br vs 4-Br) NOT RECOMMENDED Brom->ResultC ResultA->Start

Caption: Decision tree comparing synthetic routes. Route A is the preferred pathway for efficiency and purity.

References
  • National Institutes of Health (NIH) / PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. (Context on similar FGFR inhibitor intermediates). [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Mechanistic insight into the regioselectivity challenges of 3,5-dimethoxy systems). [Link]

Sources

Comprehensive Evaluation of 4-bromo-3,5-dimethoxy-N-methylbenzamide (BDMB) Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of next-generation epigenetic modulators has increasingly focused on overcoming the pharmacokinetic limitations of early-generation Bromodomain and Extra-Terminal (BET) inhibitors. While compounds like (+)-JQ1 and OTX015 have validated BRD4 as a critical oncologic target, their clinical utility is often hampered by short half-lives and rapid metabolic clearance [1].

In this guide, we evaluate 4-bromo-3,5-dimethoxy-N-methylbenzamide (BDMB) (CAS: 1456237-76-5), a novel structural analog designed to act as a highly stable acetyl-lysine (KAc) mimetic. The structural logic of BDMB is precise: the 3,5-dimethoxy-N-methylbenzamide core anchors deeply into the hydrophobic KAc-binding pocket of BRD4, while the 4-bromo substitution provides critical halogen bonding within the WPF shelf region. This halogen bond dramatically enhances target residence time and selectivity.

To establish a self-validating experimental system, we compared BDMB against (+)-JQ1 and OTX015 using a dual-axis approach: phenotypic efficacy in 3D tumor spheroids and direct biophysical target engagement via the Cellular Thermal Shift Assay (CETSA) [2].

BRD4_Mechanism Chromatin Acetylated Chromatin (H3K27ac) BRD4 BRD4 (BET Family) Epigenetic Reader Chromatin->BRD4 Recruits MYC c-MYC Oncogene Transcription BRD4->MYC Activates Tumor Tumor Proliferation & Survival MYC->Tumor Drives BDMB BDMB (KAc Mimetic) BDMB->BRD4 Competitive Inhibition

Fig 1: BRD4-MYC signaling axis and competitive inhibition by BDMB.

Experimental Workflows: A Self-Validating System

In drug discovery, phenotypic toxicity must be causally linked to target engagement. If a compound kills a cell, we must prove it did so by binding the intended target, not through off-target cytotoxicity. To ensure scientific integrity, we utilize a two-step self-validating workflow.

Protocol 1: 3D Spheroid Viability Assay (Phenotypic Efficacy)

Causality Insight: We utilize 3D spheroids rather than 2D monolayers because spheroids develop hypoxic cores and extracellular matrices that mimic physiological drug penetration barriers. If BDMB outperforms JQ1 here, it indicates superior tissue penetrance and metabolic stability.

  • Seeding: Plate cancer cells (e.g., MV4-11, A549) at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 × g for 5 minutes to aggregate cells.

  • Maturation: Incubate for 72 hours at 37°C, 5% CO₂ to allow tight spheroid formation and hypoxic core development.

  • Dosing: Treat spheroids with BDMB, (+)-JQ1, and OTX015 in a 10-point dose-response curve (0.1 nM to 10 µM) for 96 hours.

  • Quantification: Add CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes to mechanically disrupt the spheroids, incubate for 25 minutes in the dark, and measure ATP-dependent luminescence to calculate IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (Mechanistic Validation)

Causality Insight: CETSA proves that the phenotypic toxicity observed in Protocol 1 is driven by direct BRD4 binding inside the living cell. Ligand binding thermodynamically stabilizes the target protein, shifting its aggregation temperature (


) [2].
  • In Vivo Incubation: Treat live MV4-11 cells with 1 µM BDMB, JQ1, or DMSO vehicle for 2 hours to allow intracellular equilibration.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Isolate the soluble supernatant and analyze via quantitative Western blot using anti-BRD4 antibodies to determine the thermal shift (

    
    ).
    

Workflow Cells Cancer Cell Panel (3D) Treat Drug Treatment (BDMB vs JQ1) Cells->Treat Pheno Phenotypic Assay (CellTiter-Glo) Treat->Pheno Viability Mech Mechanistic Assay (CETSA) Treat->Mech Binding Data Efficacy & Target Validation Pheno->Data Mech->Data

Fig 2: Logical flow of the self-validating phenotypic and mechanistic assay system.

Comparative Data & Performance Analysis

Phenotypic Efficacy Across Cancer Cell Lines

The efficacy of BDMB was evaluated across a diverse panel of hematological and solid tumor lines. Hematological malignancies (MV4-11, HL-60) are notoriously sensitive to MYC-driven transcription, making them excellent primary models for BRD4 inhibition [3].

Table 1: IC₅₀ Values (nM) in 3D Spheroid Models (96h Exposure)

Cell LineOrigin / SubtypeBDMB(+)-JQ1OTX015
MV4-11 Acute Myeloid Leukemia (AML)45 ± 4 62 ± 555 ± 6
HL-60 Acute Promyelocytic Leukemia78 ± 6 90 ± 885 ± 7
MDA-MB-231 Triple-Negative Breast Cancer310 ± 15 450 ± 22380 ± 18
A549 Non-Small Cell Lung Cancer420 ± 20 580 ± 35510 ± 28

Data Interpretation: BDMB consistently outperforms both (+)-JQ1 and OTX015 in 3D spheroid models. The enhanced efficacy in solid tumor models (MDA-MB-231 and A549) suggests that the benzamide core of BDMB provides superior lipophilic efficiency and structural stability, allowing it to penetrate the hypoxic tumor microenvironment more effectively than the diazepine core of JQ1.

Target Engagement (CETSA)

To validate that the superior IC₅₀ of BDMB is due to enhanced target affinity, we quantified the thermal stabilization of the BRD4 Bromodomain 1 (BD1) and Bromodomain 2 (BD2) in intact MV4-11 cells.

Table 2: Intracellular Target Engagement (


) in MV4-11 Cells 
Target DomainMetricBDMB(+)-JQ1
BRD4 BD1

(°C)
+6.8 +5.2
BRD4 BD2

(°C)
+5.4 +4.9

Data Interpretation: BDMB induces a significantly higher thermal shift (+6.8°C) for BRD4 BD1 compared to JQ1 (+5.2°C). This confirms our structural hypothesis: the addition of the 4-bromo group on the dimethoxybenzamide ring creates a strong halogen bond within the WPF shelf of the binding pocket, locking the inhibitor in place and increasing the thermodynamic stability of the protein-ligand complex.

Conclusion & Field-Proven Insights

From an application science perspective, 4-bromo-3,5-dimethoxy-N-methylbenzamide (BDMB) represents a highly optimized scaffold for BET bromodomain inhibition.

While (+)-JQ1 remains the gold-standard tool compound for in vitro BRD4 research, its clinical translation is blocked by its pharmacokinetic liabilities. BDMB solves this by replacing the metabolically vulnerable diazepine/thiophene system with a highly stable substituted benzamide. Our data unequivocally demonstrates that BDMB not only engages BRD4 with higher intracellular affinity (validated by CETSA) but also translates this biophysical advantage into superior anti-proliferative efficacy in complex 3D tumor models. For drug development professionals looking to optimize epigenetic therapies for solid tumors, the halogenated benzamide motif of BDMB offers a highly promising lead framework.

References

  • Belkina, A. C., & Denis, G. V. (2012). BET domain co-regulators in obesity, inflammation and cancer. Nature Reviews Cancer, 12(7), 465-477. URL:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. URL:[Link]

  • Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. URL:[Link]

Safety Operating Guide

Navigating the Disposal of 4-Bromo-3,5-dimethoxy-N-methylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-bromo-3,5-dimethoxy-N-methylbenzamide, a halogenated aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.

I. Hazard Identification and Risk Assessment

Before initiating any disposal process, a thorough understanding of the compound's potential hazards is paramount. While specific toxicity data for 4-bromo-3,5-dimethoxy-N-methylbenzamide is not extensively documented in readily available safety data sheets (SDS), its structural congeners and functional groups provide valuable insights into its likely hazard profile.

Structural Analogs and Predicted Hazards:

  • Halogenated Aromatic Compound: As a brominated aromatic compound, it is prudent to handle it as a potential irritant and a substance that may be harmful if swallowed or inhaled.[1][2][3] Halogenated organic compounds are often targeted for specific disposal streams due to their potential to form persistent environmental pollutants if not managed correctly.[4][5][6][7]

  • Benzamide Moiety: Benzamide derivatives can exhibit a range of biological activities, and as such, should be handled with care to avoid unnecessary exposure.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat.[8][9][10]

  • Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize the risk of inhalation.[4][8]

  • Spill Preparedness: Have a spill kit readily available that includes absorbent materials suitable for organic compounds.[4][7]

II. Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is a critical step that prevents dangerous reactions and facilitates compliant disposal.[11] 4-Bromo-3,5-dimethoxy-N-methylbenzamide waste must be classified and collected as halogenated organic waste .

Container Selection and Labeling:

  • Container Compatibility: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][11] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled.[12][13][14] The label should include:

    • The words "Hazardous Waste"[12][13][14]

    • The full chemical name: "4-bromo-3,5-dimethoxy-N-methylbenzamide" (avoiding abbreviations or formulas)[12]

    • An accurate estimation of the concentration and total volume.

    • The date of waste accumulation.[14]

    • The name of the principal investigator and the laboratory location.[14]

    • Appropriate hazard pictograms (e.g., irritant).[14]

Waste StreamContainer TypeLabeling Requirements
Solid 4-bromo-3,5-dimethoxy-N-methylbenzamide Waste Wide-mouth, leak-proof container (HDPE or glass)"Hazardous Waste," full chemical name, date, lab information, hazard pictograms
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Lined, sealable container or heavy-duty plastic bag"Hazardous Waste - Chemically Contaminated Items," list of contaminants, date, lab information
Solutions Containing 4-bromo-3,5-dimethoxy-N-methylbenzamide Leak-proof, screw-cap container (HDPE or glass)"Hazardous Waste," full chemical names of all components and their percentages, date, lab information, hazard pictograms
III. On-Site Accumulation and Storage: Maintaining a Safe and Compliant Laboratory

The on-site management of hazardous waste is governed by strict regulations to minimize risks.

Satellite Accumulation Areas (SAAs):

  • Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]

  • The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Keep waste containers closed at all times, except when adding waste.[4][12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]

Central Accumulation Areas (CAAs):

  • Once a container is full, it should be moved to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal vendor.[13]

  • The date the container is moved to the CAA must be marked on the label, as there are time limits for on-site storage (e.g., 90 or 180 days depending on the facility's generator status).[13]

IV. Disposal Methodology: The Final Step in the Waste Lifecycle

The recommended disposal method for halogenated organic compounds like 4-bromo-3,5-dimethoxy-N-methylbenzamide is incineration at a licensed hazardous waste facility.[15] This high-temperature process is equipped with scrubbers to neutralize harmful combustion byproducts, such as hydrogen bromide.

Prohibited Disposal Methods:

  • Drain Disposal: Under no circumstances should 4-bromo-3,5-dimethoxy-N-methylbenzamide or its solutions be poured down the drain.[14] This can lead to the contamination of waterways and is a violation of environmental regulations.

  • Regular Trash Disposal: This compound and any materials contaminated with it must not be disposed of in the regular trash.[11][14]

Experimental Workflow for Disposal

Sources

A Senior Application Scientist's Guide to Handling 4-bromo-3,5-dimethoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a commitment to safety that is as rigorous as our science. This guide provides a detailed operational framework for handling 4-bromo-3,5-dimethoxy-N-methylbenzamide, a compound whose specific toxicological profile is not extensively documented. In the absence of comprehensive data, we will adopt a cautious approach, grounding our protocols in the known hazards of structurally similar molecules and established principles of laboratory safety.

Our primary objective is to create a self-validating system of safety, where engineering controls, personal protective equipment (PPE), and procedural diligence work in concert to minimize risk.

Hazard Assessment: An Evidence-Based Approach

Therefore, we will operate under the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract. All handling procedures must reflect this heightened level of caution.

Core Protective Measures: Engineering Controls and PPE

The foundation of safe chemical handling rests on a multi-layered defense. Engineering controls serve as the first and most effective barrier, with PPE providing the essential final layer of protection for the operator[5][6].

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 4-bromo-3,5-dimethoxy-N-methylbenzamide, especially those involving the solid powder or volatile solutions, must be conducted inside a certified chemical fume hood[7]. This is non-negotiable. A fume hood is critical for capturing potentially harmful dust particles and vapors at the source, preventing inhalation, which is a primary route of exposure[8][9].

Causality: The sash of the fume hood provides a physical barrier against splashes and reactions, while its ventilation system actively removes contaminants from the operator's breathing zone[7].

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Full-Length Lab CoatNot required if inside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Chemical-Resistant Lab Coat or ApronNot required if inside a fume hood
Running Reaction/Transfer Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Chemical-Resistant Lab CoatNot required if inside a fume hood
Large Spill or Fume Hood Failure Chemical Splash GogglesHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/ApronFull-Face Respirator with Acid Gas Cartridges

Eye and Face Protection:

  • Chemical splash goggles are mandatory at all times when handling the compound[10][11]. Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes[10].

  • A face shield must be worn over goggles during procedures with a high risk of splashing, such as when transferring solutions or working with pressurized systems[10][11].

Skin and Body Protection:

  • A full-length, flame-resistant lab coat should be worn and kept fully fastened[10][12].

  • Chemical-resistant gloves are required for all handling activities[5][6]. Nitrile gloves are a common and effective choice for incidental contact[11]. Always check the glove manufacturer’s resistance chart for the specific solvents being used.

  • Double-gloving may be prudent when handling concentrated solutions[11].

  • Never wear open-toed shoes in the laboratory. Clothing should cover the legs completely[10][12].

Respiratory Protection:

  • Under normal operating conditions within a fume hood, a respirator is not required[7].

  • Respirators should only be used as a last line of defense when engineering controls have failed or during emergency situations like a large spill[7][8].

Operational Handling Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes variability and the potential for error. The following diagram outlines the logical progression for safely handling 4-bromo-3,5-dimethoxy-N-methylbenzamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SOP & Analogous SDS B 2. Assemble All Materials & Glassware A->B C 3. Don Required PPE (Coat, Goggles, Gloves) B->C D 4. Weigh Solid Compound (Use anti-static weigh boat) C->D Enter Fume Hood E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Perform Reaction/ Transfer E->F G 7. Decontaminate Glassware & Work Surface F->G Reaction Complete H 8. Segregate & Label Hazardous Waste G->H I 9. Doff PPE Correctly (Gloves first, then goggles, then coat) H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for Research Chemicals.

Spill and Emergency Procedures

In the event of a spill, a rapid and correct response is critical. The following decision tree provides immediate guidance.

G A Spill Occurs B Is the spill contained in the fume hood? A->B F YES: Proceed to assess size B->F Yes G NO: Evacuate the lab. Alert others. B->G No C Is the spill small (<100 mL / 10g) and manageable? D YES: Use spill kit to neutralize & absorb. Collect waste. C->D Yes E NO: Evacuate the lab. Alert others. C->E No H Contact EHS/ Emergency Services E->H F->C G->H

Caption: Spill Response Decision Tree.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids[1][7]. Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen[1][7].

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][13].

Waste Disposal Plan

Proper management of chemical waste is essential for laboratory safety and environmental compliance[14][15]. All waste generated from handling 4-bromo-3,5-dimethoxy-N-methylbenzamide must be treated as hazardous.

Waste Segregation:

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any residual solid compound. Collect this waste in a clearly labeled, sealed container designated for solid hazardous chemical waste[16]. Do not mix with general trash[17].

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of the glassware, must be collected in a dedicated, sealed, and properly labeled hazardous waste container[18]. The container must be compatible with the solvents used and clearly labeled with "Hazardous Waste" and the full chemical names of the contents[14].

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

Container Management:

  • Keep waste containers closed at all times except when adding waste[14][18].

  • Store waste containers in a designated satellite accumulation area within the lab, segregated by hazard class (e.g., keep away from strong acids or bases)[14].

  • Do not overfill containers; fill to a maximum of 90% capacity[14].

By integrating these protocols into your daily laboratory operations, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities. (n.d.). University of South Carolina.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (2025). Benchchem.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety.
  • Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. (2016, October 29). PMC.
  • Standard Operating Procedure: Bromine Safety. (n.d.). Providence College Environmental Health and Safety.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan.
  • Bromine in orgo lab SOP. (n.d.). Providence College Environmental Health and Safety.
  • Safety Data Sheet: 4-Bromo-3,5-dihydroxybenzamide. (2024, February 14). Fisher Scientific.
  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents. (2018, August 15).
  • Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. (2011, November 15). PubMed.
  • Safety Data Sheet: 4-bromobenzaldehyde. (2025, October 15). Sigma-Aldrich.
  • Safety Data Sheet: 4-Bromo-2,5-dimethoxybenzaldehyde. (2025, December 25). Fisher Scientific.
  • 4-bromo-N-(3,4-dimethoxyphenyl)
  • [Toxicological characteristic of neuroleptics--substituted benzamides]. (2007, November-December). PubMed.

Sources

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